Microcin C7
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MRTGNAN |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Microcin C7: A Technical Guide for Scientific Professionals
An In-depth Analysis of the Structure, Characterization, and Biological Activity of a Novel Peptide-Nucleotide Antibiotic
Abstract
Microcin (B1172335) C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli.[1] It exhibits significant antibacterial activity, primarily against phylogenetically related Gram-negative bacteria such as Salmonella, Klebsiella, Shigella, and Proteus species.[2][3] McC7's unique "Trojan horse" mechanism, where it hijacks bacterial uptake systems to deliver a toxic warhead, makes it a compelling candidate for novel antibiotic development in an era of rising antimicrobial resistance. This technical guide provides a comprehensive overview of the chemical structure of McC7, detailed protocols for its characterization, and a summary of its biological activity.
Core Chemical Structure
Microcin C7 is a modified peptide-nucleotide conjugate, a structural classification that sets it apart from many conventional antibiotics.[1] The molecule consists of two primary components linked by a stable N-acyl phosphoramidate (B1195095) bond:
-
A formylated heptapeptide (B1575542): The N-terminus of the peptide is formylated, and the sequence is fMet-Arg-Thr-Gly-Asn-Ala-Asp .[4] This peptide component is crucial for the molecule's transport into target bacterial cells.
-
A modified adenosine (B11128) monophosphate (AMP) derivative: The C-terminal aspartate of the heptapeptide is covalently linked via its α-carboxyl group to an aminopropyl-modified 5'-adenosine monophosphate (AMP) molecule.[4] This nucleotide portion, once released inside the cell, is responsible for the antibiotic's cytotoxic effect.
The complete structure is a sophisticated assembly that leverages the peptide as a delivery vehicle for the toxic nucleotide analogue.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₀N₁₈O₁₈PS | (Calculated) |
| Average Molecular Weight | 1178.15 g/mol | [4] |
| Monoisotopic Molecular Weight | 1177.457 Da | [4] |
| General Classification | Class I Microcin | [1] |
Biosynthesis and Mechanism of Action
The production of McC7 is orchestrated by the mccABCDE gene cluster found on a plasmid in the producer E. coli strain.[4] The process involves the ribosomal synthesis of the MccA precursor peptide, followed by post-translational modification by the MccB, MccD, and MccE proteins to attach the modified AMP moiety.
Diagram 1: Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound from the mccA gene to the mature antibiotic.
McC7's mechanism of action is a classic "Trojan horse" strategy. The heptapeptide is recognized by outer membrane porins and the YejABEF inner membrane transporter of susceptible bacteria, granting it entry into the cytoplasm.[5] Once inside, cellular peptidases cleave the peptide carrier, releasing the toxic, non-hydrolyzable aspartyl-adenylate analogue. This molecule mimics the intermediate of the tRNA charging reaction and potently inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis and leading to cell death.[2]
Diagram 2: "Trojan Horse" Mechanism of Action
Caption: The cellular uptake and mechanism of action of this compound in a target bacterium.
Experimental Protocols
The characterization of this compound involves its purification from culture, structural elucidation through mass spectrometry and NMR, and assessment of its biological activity.
Diagram 3: General Experimental Workflow for McC7 Characterization
Caption: A typical workflow for the purification and characterization of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify McC7 from bacterial culture supernatant to a high degree of purity (>95%) for subsequent analysis.
Methodology:
-
Culture and Extraction: Grow a high-density culture of the McC7-producing E. coli strain in a suitable fermentation broth. Centrifuge the culture to pellet the cells and collect the supernatant. The peptide can be initially extracted and concentrated from the media by adsorption onto an octadecyl silica (B1680970) (C18) resin.
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is used.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in 90% (v/v) acetonitrile (B52724).
-
-
Gradient Elution: A linear gradient is typically employed. For example, start with 5% Solvent B, increasing to 50-60% Solvent B over 40-60 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing pure McC7. Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Structural Characterization
3.2.1. Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the purified McC7 and its fragments.
Methodology:
-
Sample Preparation: Dissolve the lyophilized McC7 in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Instrumentation: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for intact McC7 is approximately 1178.5 Da.
-
Tandem MS (MS/MS): To confirm the peptide sequence, perform fragmentation analysis (e.g., Collision-Induced Dissociation - CID) on the parent ion. The resulting fragmentation pattern (b- and y-ions) can be used to verify the amino acid sequence.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure and confirm the covalent linkages, particularly the N-acyl phosphoramidate bond.
Methodology:
-
Sample Preparation: Dissolve a high concentration of purified, lyophilized McC7 (typically 1-5 mM) in a suitable deuterated solvent (e.g., 95% H₂O / 5% D₂O) with an appropriate internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.
-
Experiments:
-
1D Spectra: Acquire ¹H, ¹³C, ¹⁵N, and ³¹P NMR spectra to identify the types of atoms present.
-
2D Homonuclear Spectra (e.g., COSY, TOCSY): Use these to assign proton resonances within each amino acid residue.
-
2D Heteronuclear Spectra (e.g., HSQC, HMBC): Use these to link proton signals to their directly attached carbons or nitrogens (HSQC) and to identify multi-bond correlations (HMBC), which are critical for sequencing and confirming the phosphoramidate linkage.
-
-
Data Analysis: Process the spectra using appropriate software to assign chemical shifts and identify through-bond and through-space correlations to build a complete structural model.
Biological Activity: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of McC7 that inhibits the visible growth of a target bacterium.
Methodology (Broth Microdilution):
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of purified McC7. Perform a two-fold serial dilution of the McC7 stock solution in MHB directly in the 96-well plate across 10-12 wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted McC7. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of McC7 at which there is no visible turbidity (growth) in the well.
Quantitative Biological Activity
McC7 is highly potent against susceptible Enterobacteriaceae. Its activity is typically observed at nanomolar concentrations.[2]
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli | K-12 (BW28357) | 1.56 | ~1.32 | [5] |
| Escherichia coli | (General) | - | Nanomolar range | [2] |
| Salmonella spp. | (General) | - | Nanomolar range | [2] |
| Klebsiella spp. | (General) | - | Nanomolar range | [2] |
| Shigella spp. | (General) | - | Nanomolar range | [2] |
| Proteus spp. | (General) | - | Nanomolar range | [2] |
Note: Specific MIC values can vary depending on the bacterial strain, inoculum size, and specific experimental conditions used.
Conclusion
This compound possesses a complex and highly specialized chemical structure that enables its potent and targeted antibacterial activity. The combination of a peptide-based delivery system and a nucleotide-based warhead represents a sophisticated evolutionary strategy for bacterial competition. A thorough understanding of its structure, biosynthesis, and mechanism of action, facilitated by the experimental protocols detailed herein, is essential for researchers and drug development professionals seeking to harness its potential as a next-generation therapeutic agent. The detailed characterization of McC7 provides a robust framework for the development of novel antibiotics that can overcome existing resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance Mechanism and Physiological Effects of Microcin Y in Salmonella enterica subsp. enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and mapping of the genetic determinants for this compound production and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Background of Microcin C7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, historical context, and fundamental molecular biology of Microcin (B1172335) C7 (McC7). It is intended to serve as a technical resource, detailing the journey from its initial identification to the elucidation of its structure, mechanism of action, and biosynthesis.
Discovery and Initial Characterization
Microcin C7 was first isolated from the culture supernatant of an Escherichia coli strain harboring a 43-kilobase plasmid, later designated pMccC7.[1][2] These small, peptide-based antimicrobials, termed "microcins," were distinguished from colicins by their lower molecular weight (<10 kDa) and their production not being inducible by agents that trigger the SOS response.[2][3] Early investigations revealed that McC7 exhibited potent antimicrobial activity, primarily against Gram-negative bacteria phylogenetically similar to E. coli, such as Klebsiella, Salmonella, and Shigella species.[4][5] The initial mode of action was identified as the inhibition of protein synthesis in susceptible bacterial cells.[1][2]
Genetic Basis of Production and Immunity
The genetic determinants for both the production of this compound and the immunity of the host cell were found to be located on the pMccC7 plasmid.[1] Subsequent cloning and mapping studies identified a gene cluster responsible for these functions.[1][6] This cluster, often referred to as the mcc operon, includes the following key genes:
-
mccA : A remarkably short 21-base-pair gene that encodes the primary heptapeptide (B1575542) precursor of McC7.[6][7]
-
mccB, mccD, mccE : These genes encode the enzymes responsible for the complex post-translational modifications required to mature the MccA peptide into the active antibiotic.[4][6]
-
mccC : Encodes a major facilitator superfamily (MFS) efflux pump responsible for exporting the mature McC7 out of the producer cell.[6]
-
mccF : Transcribed independently, this gene provides a mechanism of self-immunity to the producing organism.[7][8] The mccE gene also plays a role in immunity.[6]
The mccABCDE genes are organized as a polycistronic operon, transcribed from a single promoter that is activated under conditions of nutrient deprivation.[1][6]
Structural Elucidation
The complete chemical structure of this compound was a significant breakthrough in understanding its function. It was determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[9]
The mature McC7 molecule consists of a heptapeptide with the sequence Met-Arg-Thr-Gly-Asn-Ala-Asp (MRTGNAD).[7][9] This peptide is distinguished by two key modifications:
-
N-terminal Formylation : The methionine residue at the N-terminus is N-formylated.[7][9]
-
C-terminal Modification : The C-terminal aspartate residue is covalently linked to a modified adenosine (B11128) monophosphate (AMP) molecule. This linkage is a stable N-acyl phosphoramidate (B1195095) bond. The phosphate (B84403) group of the AMP is further decorated with an aminopropyl group.[6][7]
This unique peptide-nucleotide conjugate structure is central to its "Trojan horse" mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~1177 Da | [9][10] |
| Plasmid Size (pMccC7) | 43 kb | [1] |
| mccA Gene Size | 21 bp | [6][7] |
| Peptide Length | 7 amino acids | [2][7] |
| Minimum Inhibitory Concentration (MIC) of McC7 Variants (R2A, R2T, R2Q) against E. coli | 12.5, 25, and 25 µg/mL, respectively | [11][12] |
Biosynthesis and Mechanism of Action
Biosynthesis and Maturation Pathway
The biosynthesis of this compound is a multi-step process involving the ribosomal synthesis of a precursor peptide followed by enzymatic modifications.[6][7]
-
Ribosomal Synthesis : The mccA gene is transcribed and translated to produce the heptapeptide precursor, f-Met-Arg-Thr-Gly-Asn-Ala-Asn (fMRTGNAN).[7][13] The N-terminal formyl group on the initiator methionine is crucial for efficient processing by the MccB enzyme.[14]
-
Adenylation : The MccB enzyme, an ATP-dependent synthase, catalyzes the adenylation of the C-terminal asparagine residue of the MccA peptide. This reaction consumes two ATP molecules and converts the asparagine to an aspartate, forming a stable N-acyl phosphoramidate linkage with AMP.[7][15][16]
-
Aminopropylation : The MccD and MccE enzymes are required for the final modification step, the addition of an aminopropyl group to the phosphate of the peptide-adenylate conjugate, resulting in the mature this compound.[6][7]
-
Export : The mature McC7 is then exported from the producing cell by the MccC efflux pump.[6]
"Trojan Horse" Mechanism of Action
This compound enters susceptible bacterial cells using a "Trojan horse" strategy, where the peptide portion of the molecule facilitates its transport across the cell envelope, masking the toxic nucleotide moiety.[5][6][17]
-
Uptake : Mature McC7 is recognized and imported into the target cell's cytoplasm by the YejABEF ABC transporter.[11][13]
-
Processing : Once inside the cytoplasm, the peptide carrier is cleaved by cellular peptidases (such as PepA, PepB, and PepN).[6][17] This processing releases the toxic payload: a non-hydrolyzable aspartyl-adenylate analog (processed McC7).[6][15]
-
Target Inhibition : Processed McC7 structurally mimics aspartyl-adenylate, a key intermediate in the charging of tRNAAsp by aspartyl-tRNA synthetase (AspRS).[6][15][17] It binds tightly to AspRS, inhibiting its function and preventing the synthesis of aspartyl-tRNAAsp.[17][18]
-
Cellular Effect : The inhibition of this essential enzyme halts protein synthesis, leading to bacterial growth arrest.[2][4][17]
Immunity and Resistance
Producer organisms must protect themselves from the antibiotic they synthesize. The mcc gene cluster encodes two immunity mechanisms:
-
MccE-mediated Acetylation : The MccE protein possesses an acetyltransferase domain.[6][17] If any McC7 is processed prematurely within the producer cell, MccE acetylates the primary amino group of the toxic aspartyl-adenylate.[17][18] This acetylation prevents the molecule from binding to and inhibiting AspRS.[17]
-
MccF-mediated Hydrolysis : MccF is a peptidase that is also implicated in providing self-immunity, though its precise mechanism is a subject of ongoing research.[6][7][8]
Key Experimental Protocols
The study of this compound has relied on a variety of biochemical and microbiological techniques. Below are generalized protocols for key experiments cited in the literature.
Purification of this compound
This protocol is based on methods described for purifying microcins from bacterial culture supernatants.[2]
-
Culture Growth : Grow the McC7-producing E. coli strain in a suitable liquid medium (e.g., M63 medium) to the stationary phase.
-
Cell Removal : Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted McC7.
-
Initial Concentration : Subject the supernatant to precipitation (e.g., with ammonium (B1175870) sulfate) or tangential flow filtration to concentrate the antimicrobial components.
-
Chromatography :
-
Ion-Exchange Chromatography : Pass the concentrated sample through an ion-exchange column to separate molecules based on charge.
-
Size-Exclusion Chromatography : Further purify the active fractions using a size-exclusion column to separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC) : Perform a final purification step using reverse-phase HPLC. Elute with a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid). Monitor the eluate at 214 nm or 280 nm.
-
-
Activity Assay : Collect fractions and test for antimicrobial activity using a well-diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) against a sensitive indicator strain.
-
Verification : Confirm the purity and identity of the final product using mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This is a standard microdilution protocol to quantify the antimicrobial activity of McC7.[11][12]
-
Indicator Strain Preparation : Grow a culture of a sensitive indicator strain (e.g., E. coli Yej+rimL-) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth). Dilute the culture to a standardized cell density (e.g., 5 x 105 CFU/mL).
-
Serial Dilution : Prepare a two-fold serial dilution of the purified this compound in the broth in a 96-well microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculation : Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the indicator strain.
Workflow for Engineering and Testing Trypsin-Resistant McC7 Variants
This workflow describes the process of creating and evaluating modified versions of McC7 for enhanced stability.[11][12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 6. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target: this compound self-immunity protein MccF (CHEMBL3596082) - ChEMBL [ebi.ac.uk]
- 9. Chemical structure and translation inhibition studies of the antibiotic this compound - Research - Institut Pasteur [research.pasteur.fr]
- 10. This compound | C42H70N18O18PS+ | CID 145720574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for this compound inactivation by the MccE acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Microcin C7 in E. coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) C7 (McC7) is a potent "Trojan horse" antibiotic produced by Escherichia coli, exhibiting significant promise in an era of mounting antibiotic resistance. This ribosomally synthesized and post-translationally modified peptide (RiPP) hijacks bacterial uptake systems to deliver a toxic payload, effectively inhibiting protein synthesis. Understanding the intricate biosynthetic pathway of McC7 is paramount for its potential therapeutic development and for engineering novel antimicrobial agents. This technical guide provides an in-depth exploration of the McC7 biosynthesis pathway in E. coli, detailing the genetic determinants, enzymatic machinery, and chemical transformations involved. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular processes to serve as a comprehensive resource for the scientific community.
The Genetic Blueprint: The mcc Gene Cluster
The production of Microcin C7 is orchestrated by a plasmid-borne gene cluster, designated mcc.[1][2][3][4] This cluster typically contains six genes: mccA, mccB, mccC, mccD, mccE, and mccF. The genes mccA through mccE are organized as a polycistronic operon, transcribed from a single promoter that is often activated under conditions of nutrient deprivation, while mccF is transcribed independently in the opposite direction.[1][4][5][6]
| Gene | Function |
| mccA | Encodes the 7-amino-acid precursor peptide, MccA (MRTGNAN).[1][7] |
| mccB | Encodes the central enzyme responsible for the adenylation of the MccA peptide.[1][7][8] |
| mccC | Encodes an efflux pump of the major facilitator superfamily (MFS) that exports mature McC7.[7] |
| mccD | Encodes an enzyme required for the aminopropylation of the modified peptide.[7][9] |
| mccE | Encodes a bifunctional protein; the N-terminal domain is involved in aminopropylation, while the C-terminal domain provides immunity by acetylating processed McC7.[2][7][9][10] |
| mccF | Encodes an additional immunity protein that confers resistance to McC7.[2][5][6] |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of McC7 is a multi-step process involving the sequential modification of the MccA precursor peptide. The N-terminal methionine of the nascent MccA peptide is typically formylated, a feature that has been shown to be crucial for efficient recognition and processing by the subsequent biosynthetic enzymes.[10][11]
Step 1: Adenylation of MccA by MccB
The first and most critical modification is catalyzed by the enzyme MccB. This remarkable enzyme attaches an adenosine (B11128) monophosphate (AMP) moiety to the C-terminal asparagine of the MccA peptide.[1][8] This reaction is ATP-dependent, consuming two molecules of ATP per molecule of MccA, and proceeds through a peptidyl-succinimide intermediate.[5][6] The final product of this step is a stable N-acyl phosphoramidate (B1195095) linkage between the peptide and AMP.[1][8]
Step 2: Aminopropylation by MccD and MccE
The second modification involves the attachment of an aminopropyl group to the phosphate (B84403) of the adenylated peptide. This reaction is carried out by the concerted action of MccD and the N-terminal domain of MccE.[7][9] MccD utilizes S-adenosylmethionine (SAM) as a donor to transfer a 3-amino-3-carboxypropyl group to the phosphate. Subsequently, the carboxyl group is removed by MccE, yielding the mature, aminopropylated McC7.[9] This aminopropylation is not essential for antibacterial activity but increases the potency of McC7 by approximately 10-fold.[1][9]
Export and Immunity
Once synthesized, the mature McC7 is exported out of the producing cell by the MccC efflux pump.[7] To prevent self-intoxication, the producing strain employs a dual immunity system. The C-terminal domain of MccE functions as an acetyltransferase that acetylates and detoxifies any processed McC7 that might enter the cytoplasm.[2][10] The MccF protein provides an additional layer of immunity.[2][5][6]
Quantitative Data
Table 1: Kinetic Parameters of MccB
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| N-formylated MccA | 2.5 ± 0.5 | 0.45 ± 0.03 | 3000 |
| Desformylated MccA | 150 ± 20 | 0.015 ± 0.002 | 1.7 |
Data synthesized from studies on the MccB enzyme kinetics, highlighting the preference for the N-formylated precursor peptide.[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of McC7 Variants
| McC7 Variant | Target Strain | MIC (µg/mL) |
| Wild-type | E. coli Yej+rimL- | - |
| R2A | E. coli Yej+rimL- | 12.5 |
| R2T | E. coli Yej+rimL- | 25 |
| R2Q | E. coli Yej+rimL- | 25 |
This table presents the MIC values for trypsin-resistant variants of McC7, demonstrating the potential for bioengineering.[2]
Experimental Protocols
In Vitro Reconstitution of McC7 Biosynthesis
This protocol outlines the steps for the in vitro synthesis of modified MccA.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 10 mM DTT):
-
N-formylated MccA peptide (100 µM)
-
Purified MccB enzyme (12 µM)
-
ATP (5 mM)
-
-
Incubation: Incubate the reaction mixture at 32°C for 8 hours.
-
Aminopropylation (Optional): To the adenylated product, add:
-
Purified MccD and MccE enzymes
-
S-adenosylmethionine (SAM)
-
-
Incubation: Incubate under appropriate conditions to allow for aminopropylation.
-
Analysis: Quench the reaction with 0.1% TFA and analyze the products by reverse-phase HPLC and MALDI-TOF mass spectrometry.[12]
MccB Activity Assay
This assay measures the adenylation activity of MccB.
-
Reaction Setup: Prepare a reaction mixture containing:
-
Reaction buffer (75 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2.5 mM TCEP)
-
MccB enzyme (5 µM)
-
MccA peptide (250 µM)
-
ATP (5 mM)
-
-
Incubation: Incubate the reaction at room temperature.
-
Time-Course Analysis: At various time points, withdraw aliquots of the reaction and quench with an equal volume of 0.1% TFA.
-
HPLC Analysis: Analyze the quenched samples by analytical reverse-phase HPLC, monitoring the formation of the adenylated product at 220 nm.[5]
Purification of this compound by HPLC
This protocol describes the purification of McC7 from a culture supernatant or an in vitro reaction.
-
Sample Preparation: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: Acetonitrile
-
-
Gradient: Apply a linear gradient of Solvent B (e.g., 0-40% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and collect the fractions corresponding to the McC7 peak.
-
Verification: Confirm the identity and purity of the collected fractions by mass spectrometry.[13][14]
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the antibacterial activity of McC7.
-
Preparation of Antibiotic Solutions: Prepare a 2-fold serial dilution of the purified McC7 in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the McC7 dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Reading: The MIC is the lowest concentration of McC7 that completely inhibits visible bacterial growth.[15][16][17]
Visualizing the Pathway
Caption: Overview of the this compound biosynthesis and export pathway.
Caption: Detailed workflow of the MccB-catalyzed adenylation reaction.
Conclusion
The biosynthesis of this compound in E. coli is a highly coordinated and efficient process that results in the production of a potent antimicrobial peptide. A thorough understanding of this pathway, from the genetic organization of the mcc cluster to the intricate enzymatic modifications, is essential for harnessing the therapeutic potential of McC7. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to study, engineer, and develop McC7 and its analogs as next-generation antibiotics. The continued exploration of this fascinating biosynthetic machinery will undoubtedly pave the way for novel strategies to combat infectious diseases.
References
- 1. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic | The EMBO Journal [link.springer.com]
- 2. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and mapping of the genetic determinants for this compound production and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. journals.asm.org [journals.asm.org]
- 13. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Genetic Determinants of Microcin C7 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin (B1172335) C7 (McC7) is a potent peptide-based antibiotic produced by strains of Escherichia coli harboring the pMccC7 plasmid.[1] Its unique "Trojan horse" mechanism of action, where it hijacks a bacterial peptide uptake system to deliver a toxic warhead that inhibits an essential enzyme, makes it a compelling candidate for novel antibiotic development in an era of rising antimicrobial resistance.[2] This technical guide provides an in-depth exploration of the genetic determinants governing the production of Microcin C7, offering a comprehensive resource for researchers in microbiology, synthetic biology, and drug discovery.
The this compound Gene Cluster: An Overview
The genetic blueprint for this compound production, export, and self-immunity is encoded within a discrete gene cluster, typically located on a plasmid.[3] This cluster is organized as an operon, designated mccABCDE, with an additional divergently transcribed immunity gene, mccF.[3] The coordinated expression of these genes is essential for the synthesis of the mature, active antibiotic.
Core Genetic Components and Their Functions
The production of functional this compound is a multi-step process involving peptide synthesis, post-translational modification, and export. Each gene within the mcc cluster plays a specific and indispensable role in this pathway.
| Gene | Encoded Protein/Peptide | Function |
| mccA | MccA peptide precursor | A 7-amino-acid peptide (MRTGNAN) that serves as the scaffold for subsequent modifications.[3][4] |
| mccB | MccB adenylating enzyme | Catalyzes the ATP-dependent adenylation of the C-terminal asparagine of the MccA peptide, a crucial step in forming the active warhead.[1][4] This enzyme is a structural and functional homolog of ubiquitin-activating enzymes (E1).[1] |
| mccC | MccC export pump | A membrane-bound protein responsible for the efflux of the mature this compound out of the producer cell.[5] |
| mccD | MccD modification enzyme | Involved in the addition of an aminopropyl group to the phosphoramidate (B1195095) linkage, a modification that enhances the antibiotic's activity.[4] |
| mccE | MccE immunity protein | Provides self-immunity to the producer cell by acetylating and inactivating any intracellular processed McC7, preventing self-toxicity.[6][7] |
| mccF | MccF immunity protein | A second immunity protein that also contributes to protecting the producer strain from the antibiotic's effects, likely through a different mechanism than MccE.[3] |
Quantitative Data on this compound Production and Activity
Understanding the quantitative aspects of this compound production and its antimicrobial efficacy is critical for its potential therapeutic application.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Variants
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Wild-type this compound | Porphyromonas gingivalis | 0.16 | [1] |
| Wild-type this compound | E. coli Yej+rimL- strain | 1.56 | [4] |
| McC7 variant R2A | E. coli Yej+rimL- strain | 12.5 | [8] |
| McC7 variant R2T | E. coli Yej+rimL- strain | 25 | [8] |
| McC7 variant R2Q | E. coli Yej+rimL- strain | 25 | [8] |
Table 2: Lethal Concentrations of the this compound Heptapeptide (B1575542) (MR)
| Compound | Target Organism | Lethal Concentration (mM) | Reference |
| Heptapeptide (MR) | E. coli BL21 | 5.34 | [3] |
| N-formylated Heptapeptide (f-MR) | E. coli BL21 | 8.00 | [3] |
| N-acetylated Heptapeptide (a-MR) | E. coli BL21 | 6.47 | [3] |
Note: While the heptapeptide alone shows some antimicrobial activity at high concentrations, it is significantly less potent than the mature this compound, highlighting the critical role of the adenylate modification.
Signaling Pathways and Regulatory Mechanisms
The production of this compound is tightly regulated, ensuring its synthesis occurs under appropriate conditions, such as nutrient limitation, which signals increased competition among bacteria.
Figure 1: Simplified regulatory pathway for the mcc operon.
Experimental Workflows
Investigating the genetic determinants of this compound production requires a range of molecular biology and biochemical techniques.
Figure 2: Key experimental workflows for studying McC7 genetics.
Detailed Experimental Protocols
Site-Directed Mutagenesis of the mccA Gene
This protocol is adapted from methodologies used to create this compound variants.[3][4]
Objective: To introduce specific mutations into the mccA gene to study the structure-activity relationship of the MccA peptide.
Materials:
-
Plasmid containing the wild-type mcc gene cluster (e.g., pMccC7).
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Custom-designed mutagenic primers.
-
DpnI restriction enzyme.
-
Chemically competent E. coli cells for transformation (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic selection.
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, and high-fidelity DNA polymerase. The entire plasmid is amplified.
-
DpnI Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by Sanger sequencing.
RT-qPCR Analysis of mcc Operon Expression
This protocol provides a framework for quantifying the transcript levels of the mccABCDE operon.
Objective: To measure the relative expression of the mcc operon genes under different growth conditions (e.g., nutrient-rich vs. minimal media).
Materials:
-
E. coli strain containing the mcc gene cluster.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
DNase I.
-
Reverse transcriptase and corresponding buffers.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for mcc genes and a housekeeping gene (e.g., rpoB).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and RNA Extraction: Grow the bacterial strain under the desired experimental conditions. Harvest cells and extract total RNA according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the mcc genes of interest, and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different conditions.
HPLC Purification and Quantification of this compound
This protocol is based on established methods for purifying McC7 and its analogs.[9]
Objective: To purify and quantify this compound from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 HPLC column.
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile phase B: 0.1% TFA in 90% acetonitrile.
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Solid-Phase Extraction (Optional): For concentrating the sample, pass the supernatant through a C18 SPE cartridge, wash with a low concentration of organic solvent, and elute with a higher concentration (e.g., 80% methanol).
-
HPLC Separation: Inject the prepared sample onto the C18 column. Elute with a linear gradient of mobile phase B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection and Quantification: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the McC7 peak. The concentration can be determined by comparing the peak area to a standard curve of purified McC7.
Construction of a mcc-lacZ Reporter Fusion
This protocol outlines the general steps to create a transcriptional fusion of the mcc promoter to a reporter gene like lacZ.[10]
Objective: To study the regulatory activity of the mcc operon promoter.
Materials:
-
Genomic or plasmid DNA containing the mcc promoter region.
-
A promoterless lacZ reporter vector (e.g., pRS415).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells.
-
X-gal plates for blue-white screening.
-
ONPG (ortho-Nitrophenyl-β-galactoside) for β-galactosidase assays.
Procedure:
-
Promoter Amplification: Amplify the promoter region upstream of the mccA gene using PCR with primers that add appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the amplified promoter fragment and the promoterless lacZ vector with the corresponding restriction enzymes.
-
Ligation: Ligate the digested promoter fragment into the digested vector.
-
Transformation and Screening: Transform the ligation mixture into competent E. coli and screen for positive clones on X-gal plates. White colonies should contain the insert.
-
β-Galactosidase Assay: Grow the recombinant strains under different conditions and perform a quantitative β-galactosidase assay using ONPG to measure promoter activity.
Conclusion
The genetic determinants of this compound production represent a fascinating and complex biological system. A thorough understanding of the roles of the mcc genes, their regulation, and the biochemical transformations they catalyze is paramount for harnessing the potential of this unique antimicrobial peptide. The data, diagrams, and protocols presented in this guide offer a solid foundation for researchers to further explore the biology of this compound and to engineer novel variants with improved therapeutic properties. The continued investigation into this system holds promise for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant pathogens.
References
- 1. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gene fusions to lacZ reveal new expression patterns of chimeric genes in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic | The EMBO Journal [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive toolbox for the rapid construction of lacZ fusion reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the antimicrobial spectrum of Microcin C7?
An In-depth Technical Guide to the Antimicrobial Spectrum of Microcin C7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (McC7) is a potent, ribosomally synthesized antimicrobial peptide (AMP) produced by some strains of Escherichia coli. It exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria belonging to the Enterobacteriaceae family. McC7 employs a sophisticated "Trojan horse" mechanism, hijacking bacterial uptake systems to deliver a toxic payload that inhibits protein synthesis, making it a subject of considerable interest in the post-antibiotic era. This document provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and the experimental methodologies used for its characterization.
Mechanism of Action: The Trojan Horse Strategy
This compound's efficacy stems from its unique structure and mode of action. It consists of a formylated heptapeptide (B1575542) (f-Met-Arg-Thr-Gly-Asn-Ala-Asp) covalently linked to a modified adenosine (B11128) monophosphate (AMP) molecule.[1] This structure is critical for its ability to deceive target bacteria and gain entry.
The mechanism unfolds in several distinct steps:
-
Outer Membrane Translocation: The N-terminal formylated methionine of the heptapeptide is recognized by the OmpF porin on the outer membrane of the target bacterium, facilitating its passage into the periplasmic space.
-
Inner Membrane Transport: In the periplasm, the peptide moiety is recognized by the YejABEF ATP-binding cassette (ABC) transporter, which actively transports the entire this compound molecule into the cytoplasm.[2][3]
-
Intracellular Processing: Once inside the cell, host cell peptidases cleave the heptapeptide carrier.[3][4]
-
Target Inhibition: This cleavage releases a toxic "warhead": a non-hydrolyzable aspartyl-adenylate analogue.[3][4][5] This molecule mimics the intermediate of the aminoacylation reaction and acts as a potent inhibitor of aspartyl-tRNA synthetase (AspRS).[2][6][7] By blocking AspRS, McC7 prevents the charging of tRNA with aspartic acid, leading to a rapid cessation of protein synthesis and subsequent cell death.[5][6][7]
Antimicrobial Spectrum
This compound exhibits potent antibacterial activity primarily directed against Gram-negative bacteria that are phylogenetically related to the producing E. coli strains.[7] Its spectrum is considered narrow, which is an increasingly desirable trait for antimicrobials as it reduces the risk of widespread disruption to the host microbiota.[7]
The susceptible genera include:
While some literature broadly mentions that antimicrobial peptides can be active against Gram-positive bacteria, specific evidence for potent this compound activity against this class of bacteria is not well-documented in the reviewed sources.[2][6] The requirement for the OmpF porin for entry, which is absent in Gram-positive bacteria, suggests a primary spectrum limited to Gram-negative targets.
Quantitative Antimicrobial Activity
The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The MIC of wild-type McC7 against a susceptible E. coli indicator strain is in the low microgram-per-milliliter range.[7] While activity against genera such as Salmonella, Klebsiella, and Shigella is effective at nanomolar concentrations, specific MIC values are not consistently reported across the literature.[6][7]
The following table summarizes the available quantitative data for wild-type McC7 and several engineered, trypsin-resistant variants against a susceptible E. coli strain.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Wild-Type this compound | Escherichia coli (Yej⁺rimL⁻ strain) | 1.56 | [3][7] |
| McC7 Variant R2A | Escherichia coli (Yej⁺rimL⁻ strain) | 12.5 | [7] |
| McC7 Variant R2T | Escherichia coli (Yej⁺rimL⁻ strain) | 25 | [7] |
| McC7 Variant R2Q | Escherichia coli (Yej⁺rimL⁻ strain) | 25 | [7] |
| McC7 Variant R2M | Escherichia coli (Yej⁺rimL⁻ strain) | 50 | [7] |
Key Experimental Methodologies
The determination of this compound's antimicrobial activity is primarily conducted using standardized microbiology assays, notably the broth microdilution method for MIC determination and the agar (B569324) diffusion assay for qualitative assessment.
Broth Microdilution for MIC Determination
This method is the gold standard for quantitative susceptibility testing of peptides.
A. Materials:
-
Test Compound: Purified this compound or its variants.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is standard; however, studies on McC7 variants have also utilized Luria-Bertani (LB) medium.[7]
-
Bacterial Strain: A mid-logarithmic phase culture of the target organism (e.g., E. coli Yej⁺rimL⁻), diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Equipment: Sterile 96-well polypropylene (B1209903) microtiter plates (polypropylene is crucial to prevent peptide adsorption to surfaces), pipettes, incubator.
B. Protocol:
-
Peptide Preparation: A stock solution of McC7 is prepared and serially diluted two-fold across the wells of a 96-well plate using the appropriate broth, creating a gradient of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacteria.[7]
-
Controls: A positive control (bacteria in broth without peptide) and a negative control (broth only) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7]
-
Data Analysis: The MIC is determined as the lowest concentration of McC7 at which there is no visible growth (turbidity) of the bacteria.
Agar Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
A. Materials:
-
Test Compound: Purified this compound.
-
Culture Medium: Mueller-Hinton Agar (MHA) plates.
-
Bacterial Strain: An overnight culture of the indicator strain spread evenly across the agar surface to create a bacterial lawn.
-
Equipment: Sterile cork borer or pipette tip to create wells, incubator.
B. Protocol:
-
Inoculation: The surface of an MHA plate is uniformly inoculated with the target bacterium.
-
Well Creation: Wells (6-8 mm in diameter) are aseptically punched into the agar.
-
Application: A fixed volume of the McC7 solution at a known concentration is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The antimicrobial activity is assessed by measuring the diameter of the clear zone of growth inhibition around the well. A larger diameter indicates greater susceptibility or higher peptide concentration.
Conclusion
This compound is a highly specific antimicrobial peptide with potent activity against key Gram-negative pathogens within the Enterobacteriaceae family. Its "Trojan horse" mechanism, which involves hijacking essential bacterial transport systems to inhibit protein synthesis, represents a sophisticated evolutionary strategy for microbial competition. This targeted mode of action and high potency make McC7 and its engineered analogues promising candidates for further investigation as alternatives to conventional antibiotics, particularly for applications where preserving the broader gut microbiota is desirable. Standardized methodologies, especially broth microdilution, are critical for accurately quantifying its activity and comparing its efficacy to other antimicrobial agents.
References
- 1. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications [mdpi.com]
- 2. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Bactericidal Activity of Microcin L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 7. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Heptapeptide in Microcin C7's Trojan Horse Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Microcin (B1172335) C7 (McC7), a potent antimicrobial peptide produced by Escherichia coli, employs a sophisticated "Trojan horse" strategy to infiltrate and kill susceptible bacteria. This mechanism hinges on the dual nature of its structure: a toxic warhead disguised by a carrier peptide. This guide delves into the critical function of the N-formylated heptapeptide (B1575542), f-Met-Arg-Thr-Gly-Asn-Ala-Asp (f-MRTGNAD), in the intricate journey of McC7 from a benign precursor to a lethal inhibitor of protein synthesis. We will explore its role in cellular uptake, the subsequent processing cascade, and its ultimate contribution to the antibiotic's potent activity.
The Heptapeptide as a Cellular Ingress Vehicle
The primary and most crucial role of the heptapeptide in McC7 function is to facilitate its entry into the target bacterial cell. In its complete form, McC7 consists of the heptapeptide linked at its C-terminal aspartate to a modified adenosine (B11128) monophosphate (AMP) through an N-acyl phosphoramidate (B1195095) bond.[1][2] This entire molecule is recognized and actively transported across the inner membrane of susceptible bacteria by the ABC transporter YejABEF.[2][3] The peptide moiety acts as the key, specifically interacting with the transporter to gain access to the cell's interior.[3] Without the heptapeptide, the toxic modified nucleotide portion of McC7 is unable to cross the bacterial cell membrane and exert its effect.[4]
The specificity of McC7's action against certain Gram-negative bacteria is largely determined at this uptake step, as the YejABEF transporter is not universally present or may have variations that prevent recognition.[2] Studies involving site-directed mutagenesis of the mccA gene, which encodes the heptapeptide, have revealed that alterations in the peptide sequence can significantly impact uptake and, consequently, the antimicrobial activity of the resulting McC7 analogs.[1] For instance, while the first methionine is essential for translation initiation, systematic replacement of residues 2 through 7 has demonstrated the importance of the peptide chain's integrity for efficient transport.[1]
Intracellular Processing: The Heptapeptide's Controlled Demise
Once inside the cytoplasm, the heptapeptide's role shifts from that of a transporter to a substrate for cellular peptidases. The N-terminal formyl group is first removed by a peptide deformylase.[3][5] Subsequently, aminopeptidases, such as PepA, PepB, and PepN, sequentially cleave the amino acids of the heptapeptide.[3][5] This proteolytic degradation culminates in the release of the toxic payload: a non-hydrolyzable analog of aspartyl-adenylate.[2][3][5][6]
This processed form of McC7 is a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein synthesis.[1][2][6] By mimicking the aspartyl-adenylate intermediate of the aminoacylation reaction, it binds to AspRS and blocks the charging of tRNA^Asp, leading to the cessation of protein synthesis and ultimately cell death.[1][2][6] The heptapeptide itself, once cleaved, does not possess this inhibitory activity.[3][4]
The following diagram illustrates the uptake and processing pathway of Microcin C7:
Caption: Uptake and activation of this compound.
Intrinsic Activity of the Heptapeptide
While the primary role of the heptapeptide is to act as a delivery vehicle, some studies have investigated its intrinsic biological activity. The unmodified heptapeptide (MR) has been shown to inhibit the growth of E. coli at high concentrations, with a lethal concentration of 5.34 mM.[3] It has also been observed to inhibit intracellular enzymes such as β-galactosidase and respiratory chain dehydrogenases.[3] However, this activity is significantly lower than that of the mature McC7 molecule, which is effective at nanomolar concentrations.[7][8] The N-formylated heptapeptide (f-MR) and N-acetylated heptapeptide (a-MR) also exhibit some inhibitory effects, but at even higher concentrations than the unmodified peptide.[3]
The following diagram illustrates the biosynthesis pathway of this compound:
Caption: Biosynthesis of this compound.
Quantitative Data on Heptapeptide and this compound Activity
The following tables summarize the available quantitative data regarding the activity of this compound and its heptapeptide component.
Table 1: Antimicrobial Activity of this compound and its Analogs
| Compound | Organism | Activity Metric | Value | Reference |
| This compound | E. coli | MIC | Not specified, but effective at nanomolar concentrations | [7][8] |
| This compound | E. coli | Inhibition of protein synthesis (in vitro) | 10 µM causes 50% inhibition in 30 min | [1] |
| This compound | E. coli | Inhibition of growth | 20 µM prevents growth | [1] |
| Heptapeptide (MR) | E. coli | Lethal Concentration | 5.34 mM | [3] |
| N-formylated heptapeptide (f-MR) | E. coli | Lethal Concentration | 8 mM | [9] |
| N-acetylated heptapeptide (a-MR) | E. coli | Lethal Concentration | 6.47 mM | [9] |
| R2A McC7 variant | Yej+rimL− strain | MIC | 12.5 µg/mL | [5] |
| R2T McC7 variant | Yej+rimL− strain | MIC | 25 µg/mL | [5] |
| R2Q McC7 variant | Yej+rimL− strain | MIC | 25 µg/mL | [5] |
Table 2: Effects of this compound Supplementation in Broilers
| Treatment | Parameter | Day | Observation | P-value | Reference |
| 2, 4, 6 mg/kg McC7 | Duodenum Villus Height | 42 | Increased vs. control | < 0.05 | [7] |
| 2, 4, 6 mg/kg McC7 | Ileum Villus Height | 42 | Increased vs. control | < 0.05 | [7] |
| 2, 4, 6 mg/kg McC7 | Jejunum V/C Ratio | 42 | Increased vs. control | < 0.05 | [7] |
| 2, 4, 6 mg/kg McC7 | Ileum V/C Ratio | 42 | Increased vs. control | < 0.05 | [7] |
| 4, 6 mg/kg McC7 | Duodenum V/C Ratio | 42 | Increased vs. control | < 0.05 | [7] |
| 6 mg/kg McC7 | Jejunum Villus Height | 42 | Increased vs. control | < 0.05 | [7] |
| 4, 6 mg/kg McC7 | Jejunum Crypt Depth | 42 | Decreased vs. control | < 0.05 | [7] |
| 4, 6 mg/kg McC7 | Ileum Crypt Depth | 42 | Decreased vs. control | < 0.05 | [7] |
| 2, 4 mg/kg McC7 | Duodenum Crypt Depth | 42 | Decreased vs. control | < 0.05 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strain Preparation: An indicator strain, such as E. coli Yej+rimL−, is grown in Luria-Bertani (LB) broth supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 50 µg/mL kanamycin) at 37°C with shaking until it reaches the mid-logarithmic phase of growth.[10]
-
Serial Dilutions: The antimicrobial agent (e.g., McC7 or its variants) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity (bacterial growth) is observed.
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify the heptapeptide and its analogs.
Methodology:
-
Solid-Phase Peptide Synthesis: Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3] Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[3]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of acetonitrile (B52724) in water containing 0.1% TFA.[3]
-
Characterization: The molecular weight of the purified peptide is confirmed by mass spectrometry, such as MALDI-TOF-TOF.[3] The purity of the peptide should be greater than 97% for use in biological assays.[3]
In Vitro Protein Synthesis Inhibition Assay
Objective: To assess the ability of a compound to inhibit protein synthesis in a cell-free system.
Methodology:
-
Coupled Transcription-Translation System: A commercially available E. coli S30 extract system for coupled transcription-translation is used.
-
Reaction Mixture: The reaction mixture contains the S30 extract, a DNA template encoding a reporter protein (e.g., β-galactosidase), amino acids, and a radiolabeled amino acid such as [35S]-methionine.
-
Inhibitor Addition: The test compound (e.g., McC7 or heptapeptide) is added to the reaction mixture at various concentrations.[1]
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).[1]
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
The following diagram provides a logical workflow for the experimental protocols described:
Caption: Experimental workflow for McC7 research.
Conclusion
The heptapeptide component of this compound is a quintessential example of a molecular Trojan horse strategy in microbial warfare. Its primary function is to act as a highly specific key, unlocking the YejABEF transporter to deliver the toxic nucleotide payload into the target cell. Once inside, the heptapeptide is sacrificed, being rapidly degraded by cellular peptidases to unleash the potent AspRS inhibitor. While the peptide itself possesses some modest antimicrobial activity at high concentrations, its overwhelming importance lies in its role as a sophisticated and essential delivery vehicle. Understanding the structure-function relationship of this heptapeptide is paramount for the rational design of novel peptide-based antibiotics that can exploit similar uptake pathways to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical structure and translation inhibition studies of the antibiotic this compound - Research - Institut Pasteur [research.pasteur.fr]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 8. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Understanding the modified adenosine monophosphate in Microcin C7
An In-Depth Technical Guide to the Modified Adenosine (B11128) Monophosphate of Microcin (B1172335) C7
Microcin C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide (AMP) that employs a "Trojan horse" strategy to deliver a toxic payload into susceptible Gram-negative bacteria.[1][2] Produced by Escherichia coli strains harboring the mccABCDE gene cluster, its activity stems from a unique, post-translationally modified adenosine monophosphate (AMP) that acts as a non-hydrolyzable mimic of an aminoacyl-adenylate intermediate, effectively halting protein synthesis.[3][4] This document provides a comprehensive overview of the structure, biosynthesis, and mechanism of action of this modified nucleotide, along with relevant quantitative data and experimental methodologies.
Chemical Structure of the Modified Nucleotide
Mature this compound is a heptapeptide-nucleotide conjugate.[5] The core structure consists of a heptapeptide (B1575542) with the sequence MRTGNAD, where the C-terminal aspartate is linked to a modified adenosine monophosphate.[6]
Key structural features include:
-
Peptide-Nucleotide Linkage: The α-carboxyl group of the C-terminal aspartate is connected to the AMP through a stable N-acyl phosphoramidate (B1195095) bond.[5][6]
-
N-terminal Modification: The methionine at the N-terminus of the peptide is formylated (f-Met).[5][6] This formyl group is crucial for efficient processing by the biosynthetic enzyme MccB.[7]
-
Phosphate (B84403) Modification: The phosphate group of the AMP is further modified by the addition of an aminopropyl group, a reaction involving the MccD and MccE proteins.[5][6] This aminopropylation enhances the inhibitory activity of the processed antibiotic tenfold.[6]
Once inside a target cell, peptidases cleave the peptide carrier, releasing the toxic payload: a stable, non-hydrolyzable aspartyl-adenylate analog.[1][8]
Biosynthesis Pathway
The biosynthesis of McC7 is a multi-step enzymatic process encoded by the mcc gene cluster.[3][5] The pathway transforms a simple peptide precursor into the final, potent antibiotic.
-
Peptide Precursor Synthesis: The mccA gene, one of the shortest protein-encoding genes known, is transcribed and translated to produce a 7-amino-acid precursor peptide, f-MRTGNAN.[5][8]
-
AMP Conjugation by MccB: The MccB enzyme is the central catalyst in McC7 maturation.[9][10] In a remarkable two-step reaction that consumes two molecules of ATP, MccB adenylates the C-terminal asparagine (Asn) of the MccA peptide.[11] This process involves the formation of a peptidyl-succinimide intermediate and results in the conversion of the C-terminal Asn to an aspartate (Asp) linked to AMP via the stable N-acyl phosphoramidate bond.[6][11]
-
Aminopropylation: The MccD and MccE proteins are responsible for the final modification, adding an aminopropyl group to the phosphate moiety of the peptide-AMP conjugate.[5]
-
Export: The mature McC7 is exported from the producing cell by the MccC efflux pump, a member of the major facilitator superfamily.[5]
Mechanism of Action: The Trojan Horse Strategy
McC7 exerts its antimicrobial effect by deceiving the target cell into importing it, after which it releases its toxic component.[1][3]
-
Uptake: The heptapeptide portion of McC7 is recognized by the YejABEF inner membrane ABC transporter of susceptible bacteria, which actively transports the entire molecule into the cytoplasm.[1][6][12]
-
Intracellular Processing: Once inside the cell, the antibiotic is processed. Peptide deformylase removes the N-terminal formyl group.[6][12] Subsequently, cellular aminopeptidases, such as PepA, PepB, and PepN, progressively degrade the peptide carrier.[6][12]
-
Payload Release: Cleavage of the bond between the sixth and seventh amino acids releases the active toxin: the modified, non-hydrolyzable aspartyl-adenylate.[6][12]
-
Target Inhibition: This toxic molecule mimics aspartyl-adenylate, the natural intermediate in the charging of tRNAAsp.[8] It binds to the aspartyl-tRNA synthetase (AspRS), inhibiting its function and preventing the aminoacylation of tRNAAsp.[1][4][5] The accumulation of uncharged tRNAAsp halts protein synthesis, leading to cell death.[8]
Quantitative Data
The biological activity of McC7 and its derivatives has been quantified in various studies. Nanomolar concentrations of McC7 are effective against susceptible Gram-negative bacteria.[2][3]
| Compound/Variant | Activity Metric | Value | Target/Context | Citation |
| Wild-Type this compound | Antimicrobial Activity | Nanomolar concentrations | Gram-negative bacteria (E. coli, Salmonella, etc.) | [2][3] |
| R2A Variant | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | E. coli Yej+rimL- | [13] |
| R2T Variant | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | E. coli Yej+rimL- | [13] |
| R2Q Variant | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | E. coli Yej+rimL- | [13] |
| Heptapeptide (MR) | Lethal Concentration | 5.34 mM | E. coli BL21 | [1] |
| Dietary this compound | Supplementation Level | 2, 4, or 6 mg/kg | Broiler chickens | [3] |
| Dietary this compound | Supplementation Level | 250 - 500 mg/kg | Weaned piglets | [14] |
Key Experimental Protocols
A. MccB In Vitro Activity Assay
This protocol is used to characterize the enzymatic activity of MccB in converting the MccA peptide precursor.
-
Reaction Components:
-
Procedure:
-
Combine the enzyme, substrate, and buffer components.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined time course (e.g., 20 minutes).[15]
-
Stop the reaction (e.g., by adding an acid like trifluoroacetic acid - TFA).
-
-
Analysis:
-
Analyze the reaction mixture using analytical reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Monitor product formation by absorbance at 220 nm (for the peptide) and 260 nm (for the adenosine moiety).[15]
-
Identify products by comparing retention times to standards and confirm mass using electrospray ionization mass spectrometry (ESI-MS).[15]
-
B. Determination of Minimum Inhibitory Concentration (MIC)
This method quantifies the antimicrobial activity of McC7 or its variants.
-
Materials:
-
Procedure (Broth Microdilution):
-
Prepare a two-fold serial dilution of the McC7 variant in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator bacteria (e.g., 1 x 106 CFU/mL).[1]
-
Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[1]
-
-
Analysis:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[13]
-
C. Site-Directed Mutagenesis of mccA
This protocol is used to create McC7 variants to study structure-activity relationships.
-
Objective: Systematically replace codons in the mccA gene to alter the amino acid sequence of the peptide precursor.[5][12]
-
Procedure:
-
Design primers containing the desired nucleotide changes for the mccA gene sequence.
-
Use a plasmid containing the mcc gene cluster as a template for polymerase chain reaction (PCR) with the mutagenic primers.
-
Digest the parental (non-mutated) template DNA using an enzyme like DpnI, which specifically cleaves methylated DNA.
-
Transform the resulting mutated plasmids into a suitable E. coli host strain.
-
Sequence the plasmids from the resulting colonies to confirm the desired mutation.
-
Express and purify the new McC7 variant for activity testing.[12]
-
References
- 1. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 3. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic | The EMBO Journal [link.springer.com]
- 11. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Natural Producers of Microcin C7 in Microbial Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) C7 (McC7) is a potent antimicrobial peptide with a unique "Trojan horse" mechanism of action, making it a subject of significant interest in the post-antibiotic era. This technical guide provides a comprehensive overview of the natural producers of McC7, focusing on the genetic determinants, biosynthesis, regulation, and ecological significance. Detailed experimental protocols for the isolation, quantification, and characterization of McC7 are provided, along with quantitative data on its production. Furthermore, this guide visualizes the complex regulatory and biosynthetic pathways of McC7 through detailed diagrams, offering a valuable resource for researchers in microbiology, natural products, and drug development.
Natural Producers of Microcin C7
The primary natural producers of this compound are strains of Escherichia coli that harbor a specific plasmid-borne gene cluster.[1][2][3] This plasmid contains the necessary genetic information for the biosynthesis of the antibiotic, as well as for the producing cell's self-immunity. While E. coli is the most well-documented producer, the presence of homologous gene clusters in other bacteria suggests a potentially broader distribution of McC7-like compounds in diverse microbial ecosystems.
Escherichia coli as the Archetypal Producer
Escherichia coli strains carrying the mcc gene cluster are the archetypal producers of this compound.[1][2][3] The production of McC7 provides these strains with a competitive advantage, allowing them to inhibit the growth of closely related bacterial species, including other E. coli strains and species of Klebsiella, Salmonella, and Shigella.[4]
The mcc Gene Cluster: Genetic Basis of Production and Immunity
The genetic determinants for this compound production and immunity are organized in an operon, typically designated as mccABCDE, with an additional immunity gene, mccF, often located nearby and transcribed independently.[2]
-
mccA : Encodes the 7-amino-acid precursor peptide of McC7.[2]
-
mccB : Encodes an adenylating enzyme that attaches AMP to the C-terminus of the MccA peptide.[5]
-
mccC : Encodes an efflux pump responsible for exporting the mature McC7 molecule out of the producer cell.[6]
-
mccD/E : Genes involved in the modification of the phosphoramidate (B1195095) linkage.
-
mccF : Encodes a peptidase that provides immunity by cleaving the amide bond of any internalized or prematurely processed McC7, thus inactivating it.[1]
Quantitative Production of this compound
The production of this compound by E. coli is significantly influenced by environmental conditions, particularly nutrient availability. Optimal production is generally observed when cells enter the stationary phase of growth, a condition often triggered by nutrient limitation.[7]
| E. coli Strain | Growth Medium | Growth Phase | This compound Concentration (µg/mL) | Reference |
| MC4100 (pWP40) | LB Broth | Stationary | 1.56 (MIC) | [7] |
| MC4100 (pGOB18) | M63 Medium | Mid-logarithmic | Not specified (activity detected) | [8] |
| Wild-type isolates | Fecal samples | Not applicable | Variable (presence/absence) | [5] |
Note: Quantitative data on the absolute yield of this compound from various E. coli strains is limited in the literature. The provided data is based on Minimum Inhibitory Concentration (MIC) values and qualitative detection.
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the steps for the isolation and purification of this compound from an E. coli culture supernatant.
Materials:
-
This compound producing E. coli strain (e.g., MC4100 carrying the mcc plasmid)
-
Luria-Bertani (LB) broth or M63 minimal medium
-
Centrifuge and sterile centrifuge bottles
-
Solid-phase extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Acetonitrile (B52724) (ACN)
-
Deionized water
Protocol:
-
Culture Growth: Inoculate the this compound producing E. coli strain into a suitable volume of LB broth or M63 minimal medium. Incubate at 37°C with shaking until the culture reaches the stationary phase.
-
Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Filtration: Carefully decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
-
Solid-Phase Extraction:
-
Activate a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove salts and other hydrophilic impurities.
-
Elute the bound this compound with a stepwise gradient of methanol (e.g., 20%, 40%, 60%, 80%, 100%) in deionized water. Collect the fractions.
-
-
HPLC Purification:
-
Analyze the eluted fractions by reverse-phase HPLC on a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 260 nm (due to the peptide and adenine (B156593) moieties, respectively).
-
Collect the peaks corresponding to this compound.
-
-
Verification: Confirm the identity and purity of the collected fractions by mass spectrometry.
Quantification of this compound by HPLC
Materials:
-
Purified this compound standard of known concentration
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA)
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the purified this compound standard in deionized water.
-
HPLC Analysis:
-
Inject a fixed volume of each standard dilution onto the C18 column.
-
Elute with a linear gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 260 nm.
-
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the unknown this compound sample and determine its peak area under the same HPLC conditions.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the unknown sample.
Bioassay for this compound Activity
This protocol describes a method to determine the biological activity of this compound using an indicator strain.
Materials:
-
This compound sample (purified or in culture supernatant)
-
Indicator strain (e.g., E. coli MC4100 without the mcc plasmid)
-
LB agar (B569324) plates
-
Sterile paper discs
Protocol:
-
Indicator Lawn Preparation: Prepare a lawn of the indicator strain on an LB agar plate by spreading a liquid culture evenly over the surface.
-
Sample Application:
-
Aseptically place sterile paper discs onto the agar surface.
-
Apply a known volume of the this compound sample to each disc.
-
-
Incubation: Incubate the plates at 37°C overnight.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the concentration of active this compound.
Signaling Pathways and Regulation of Production
The production of this compound is tightly regulated in response to the physiological state of the producing cell, primarily triggered by nutrient starvation. This regulation ensures that the energetically expensive process of antibiotic synthesis is initiated when it is most beneficial for competition.
Nutrient Limitation as the Primary Trigger
Nutrient limitation, particularly for carbon, nitrogen, or phosphate, is a key signal that induces the expression of the mcc operon.[9][10] This response is part of a broader physiological adaptation to stationary phase, where bacteria shift their metabolism to survival and competition.
Role of Global Regulators
The expression of the mcc operon is controlled by a network of global transcriptional regulators that sense the nutritional status of the cell.
-
(p)ppGpp (Stringent Response): The alarmone (p)ppGpp, synthesized by RelA and SpoT during amino acid starvation, plays a crucial role in upregulating the mcc operon.[11][12][13][14]
-
cAMP-CRP Complex: Under carbon starvation, an increase in cyclic AMP (cAMP) levels leads to the formation of the cAMP-CRP complex, which acts as a transcriptional activator for the mcc operon.[15][16]
-
LRP (Leucine-responsive Regulatory Protein) and H-NS (Histone-like Nucleoid-Structuring protein): These proteins are also implicated in the regulation of the mcc operon, likely by modulating the DNA architecture and accessibility to RNA polymerase.[17]
References
- 1. Regulation Systems of Bacteria such as Escherichia coli in Response to Nutrient Limitation and Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and mapping of the genetic determinants for this compound production and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent drug efflux complexes: architecture and mechanism of assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Escherichia coli Starvation Diets: Essential Nutrients Weigh in Distinctly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stringent response regulator (p) ppGpp mediates virulence gene expression and survival in Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of CRP-cAMP activation of lac operon transcription initiation activation of the P1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of cAMP-CRP in transcription activation and repression of the pck gene encoding PEP carboxykinase, the key enzyme of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modular Structure of Microcin H47 and Colicin V - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Microcin (B1172335) C7 for Antimicrobial Research
This technical guide provides a comprehensive overview of Microcin C7 (McC7), a potent antimicrobial peptide, for its application in antimicrobial research and drug development. We will delve into its structure, biosynthesis, mechanism of action, and antimicrobial spectrum, supplemented with detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by enterobacteria, most notably Escherichia coli.[1][2][3][4] It is a member of the microcin family, which are small bacteriocins (<10 kDa) that typically target closely related bacterial species.[2][3][5] McC7 employs a "Trojan horse" strategy to enter susceptible bacterial cells, where it inhibits protein synthesis by targeting an essential enzyme, aspartyl-tRNA synthetase (AspRS).[1][6][7][8] This unique mode of action makes it an attractive candidate for the development of novel antibiotics, particularly in an era of increasing antimicrobial resistance.[9][10]
Structure and Biosynthesis
Chemical Structure
The complete structure of this compound is a modified heptapeptide-adenylate conjugate.[3][6] It consists of:
-
A seven-amino-acid peptide with the sequence Met-Arg-Thr-Gly-Asn-Ala-Asp (MRTGNAD).[1][11]
-
A modified adenosine (B11128) monophosphate (AMP) is attached to the α-carboxyl group of the C-terminal aspartate residue via a stable N-acyl phosphoramidate (B1195095) bond.[1][7]
-
The phosphate (B84403) group of the AMP moiety is further decorated with an aminopropyl group.[1][3]
Genetic Locus and Biosynthesis
The production of McC7 is encoded by a plasmid-borne mcc gene cluster, which typically includes the genes mccA, mccB, mccC, mccD, mccE, and mccF.[1][4] The biosynthesis is a multi-step process involving several key enzymes.
-
mccA : This is a short 21-base-pair gene that encodes the precursor heptapeptide.[1][4]
-
mccB : The MccB enzyme, a homolog of ubiquitin-activating E1 enzymes, catalyzes the ATP-dependent adenylation of the MccA peptide's C-terminus.[4][12] This enzyme consumes two ATP molecules to form the stable N-P bond.[13] The N-terminal formyl group of the precursor peptide plays a crucial role in its recognition and efficient processing by MccB.[13]
-
mccD and mccE : The products of these genes are required for the attachment of the aminopropyl moiety to the phosphate group.[14]
-
mccC : This gene encodes a major facilitator superfamily (MFS) efflux pump that exports the mature McC7 out of the producing cell, preventing self-toxicity.[1]
-
Immunity Genes (mccE, mccF) : The producing organism protects itself through immunity proteins. MccE is an acetyltransferase that detoxifies any prematurely processed McC7 by acetylating its α-amino group.[7][14] MccF is a peptidase that inactivates McC7 by cleaving the amide bond linking the peptide and the nucleotide moieties.[8][14]
Below is a diagram illustrating the biosynthetic pathway of this compound.
Mechanism of Action: The Trojan Horse Strategy
This compound's bactericidal activity relies on its ability to deceive the target cell into importing it, after which it is processed into a potent toxin.[2][7]
-
Uptake : McC7 is actively transported across the inner membrane of susceptible bacteria by the YejABEF ABC transporter.[1][4][15] The transporter primarily recognizes the peptide moiety of McC7.[1]
-
Intracellular Processing : Once inside the cytoplasm, the molecule is processed. A peptide deformylase first removes the N-terminal formyl group.[15] Subsequently, cellular aminopeptidases, such as PepA, PepB, and PepN, degrade the peptide carrier, releasing the toxic payload.[10][15]
-
Target Inhibition : The released active compound is a non-hydrolyzable analog of aspartyl-adenylate.[4][10] This molecule mimics the natural intermediate of the aminoacylation reaction and binds tightly to aspartyl-tRNA synthetase (AspRS).[5][14] This binding inhibits the enzyme, preventing the charging of tRNAAsp with aspartate, which halts protein synthesis and leads to cell growth arrest.[10][11]
The workflow for McC7's mechanism of action is visualized below.
Antimicrobial Spectrum and Activity
This compound exhibits potent activity primarily against Gram-negative bacteria that are phylogenetically related to E. coli.[11] Its spectrum includes important pathogens such as Klebsiella, Salmonella, and Shigella species.[6][16] It has also demonstrated efficacy against the periodontal pathogen Porphyromonas gingivalis.[17]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes reported MIC values for this compound and its variants against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Wild-type McC7 | E. coli Yej+rimL- | 1.56 | [14] |
| McC7 Variant (R2A) | E. coli Yej+rimL- | 12.5 | [14][16] |
| McC7 Variant (R2T) | E. coli Yej+rimL- | 25.0 | [14][16] |
| McC7 Variant (R2Q) | E. coli Yej+rimL- | 25.0 | [14][16] |
| Wild-type McC7 | Porphyromonas gingivalis | 160 | [17] |
Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method for determining the MIC of this compound.
-
Preparation : Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., water).
-
Serial Dilution : In a sterile 96-well microplate, perform serial two-fold dilutions of the McC7 stock solution in a liquid growth medium (e.g., Luria-Bertani broth).[15] The final volume in each well should be 50-100 µL. Concentrations should span a range appropriate for the expected MIC.[15]
-
Inoculum Preparation : Culture the target bacterial strain overnight in the same growth medium. Dilute the overnight culture to achieve a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL in each well of the microplate.[15]
-
Incubation : Add the prepared inoculum to each well containing the McC7 dilutions. Include a positive control (no McC7) and a negative control (no bacteria). Incubate the plate at 37°C for 18-24 hours.[15]
-
Reading Results : The MIC is defined as the lowest concentration of McC7 at which no visible bacterial growth is observed.
Protocol: In Vitro Processing of this compound
This protocol describes how to generate the active, processed form of McC7 for enzymatic or binding assays.
-
Cell Extract Preparation : Grow a suitable E. coli strain to mid-log phase. Harvest the cells by centrifugation, resuspend in a lysis buffer (e.g., 25 mM Tris-HCl, pH 8.0), and lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cell debris and collect the supernatant (cell-free extract).[7]
-
Processing Reaction : Dissolve purified, intact McC7 in a reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0, 2 mM MgCl2).[7] Add the cell-free extract to the McC7 solution.
-
Incubation : Incubate the reaction mixture at 37°C for 2 hours with shaking to allow for enzymatic processing by cellular peptidases.[7]
-
Reaction Termination : Stop the reaction by adding an equal volume of a solution containing 100% acetonitrile (B52724) and 0.1% trifluoroacetic acid.[7] This will precipitate the proteins from the cell extract.
-
Purification : Centrifuge the mixture to remove precipitated proteins. Purify the processed McC7 from the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] Confirm the molecular mass of the purified product using mass spectrometry.
Conclusion
This compound represents a fascinating and promising class of 'Trojan horse' antibiotics. Its unique mechanism, involving active transport and intracellular activation to inhibit the essential enzyme AspRS, offers a pathway to circumvent some common resistance mechanisms. The detailed understanding of its biosynthesis, structure, and mode of action provides a solid foundation for researchers to explore its therapeutic potential, design novel analogs with improved properties, and develop new strategies to combat multidrug-resistant pathogens.
References
- 1. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 7. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scite.ai [scite.ai]
- 12. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the this compound antibiotic | The EMBO Journal [link.springer.com]
- 13. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Microcin C7: A Trojan Horse Strategy for a New Generation of Antibiotics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Microcin C7 (McC7), a ribosomally synthesized antimicrobial peptide produced by Escherichia coli, presents a compelling case as a potential alternative to conventional antibiotics.[1][2][3] Its unique "Trojan horse" mechanism, potent activity against specific Gram-negative pathogens, and favorable stability profile position it as a promising candidate for further development.[1][2] This technical guide provides a comprehensive overview of McC7, focusing on its mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.
Core Concepts: The Molecular Arsenal of this compound
This compound is a heptapeptide-adenylate conjugate, consisting of a ribosomally synthesized heptapeptide (B1575542) (MRTGNAD) linked to a modified adenosine (B11128) monophosphate (AMP).[4][5] This unique structure is central to its mode of action. The biosynthesis of McC7 is orchestrated by the mccABCDE gene cluster, which encodes the precursor peptide and the enzymes required for its post-translational modification and export.[2][6]
The "Trojan Horse" Mechanism of Action
McC7 employs a sophisticated "Trojan horse" strategy to enter and kill susceptible bacteria.[2][5] The heptapeptide portion of the molecule acts as a delivery vehicle, recognized by the bacterial oligopeptide transporter YejABEF, facilitating its uptake into the cytoplasm.[5] Once inside the cell, the peptide carrier is cleaved by cellular peptidases (PepA, PepB, and PepN), releasing the toxic "warhead" – a non-hydrolyzable aspartyl-adenylate analogue.[5] This processed form of McC7 mimics aspartyl-adenylate, an intermediate in the charging of tRNA with aspartate.[4] By binding to and inhibiting aspartyl-tRNA synthetase (AspRS), it effectively blocks protein synthesis, leading to bacterial cell death.[3][4]
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of McC7 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits the visible growth of a microorganism. While a comprehensive table of MIC values against a wide array of pathogens is still being compiled in the scientific literature, existing studies provide key insights into its spectrum of activity. McC7 primarily targets Gram-negative bacteria phylogenetically similar to E. coli.[1][2]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Yej+rimL- | 1.56 | [7] |
| Escherichia coli | K88 | Not specified | [5] |
| Porphyromonas gingivalis | Not specified | 0.16 (MIC), 5 (MBC) | [8] |
| Klebsiella sp. | Not specified | Nanomolar concentrations | [1][2] |
| Salmonella sp. | Not specified | Nanomolar concentrations | [1][2] |
| Shigella sp. | Not specified | Nanomolar concentrations | [1][2] |
| Proteus sp. | One strain | Nanomolar concentrations | [1][2] |
Note: The term "nanomolar concentrations" is used in some sources without specifying precise MIC values.[1][2] The E. coli Yej+rimL- strain is hypersensitive to McC7 due to overexpression of the YejABEF transporter and knockout of a resistance gene, making it a useful indicator strain.[5] MBC stands for Minimum Bactericidal Concentration.
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the potential of McC7 as a growth promoter and an alternative to antibiotics in livestock.
Effects on Broiler Chickens
In a study with Arbor Acres broiler chicks, dietary supplementation with McC7 (2, 4, and 6 mg/kg) resulted in:
-
Improved Growth Performance: A significantly decreased feed-to-gain (F/G) ratio was observed.[1]
-
Enhanced Immune Function: Increased levels of serum cytokine IL-10, immunoglobulins IgG and IgM, and ileal sIgA secretion were noted, alongside a decrease in the pro-inflammatory cytokine TNF-α.[1]
-
Improved Intestinal Health: McC7 supplementation led to increased villus height and villus-to-crypt (V/C) ratio in the small intestine.[1] It also modulated the gut microbiota, increasing the abundance of beneficial Lactobacillus and decreasing the numbers of total bacteria and Escherichia coli in the cecum.[1]
Effects on Weaned Piglets
A study on weaned piglets demonstrated that dietary supplementation with McC7 (250 and 500 mg/kg) led to:
-
Improved Growth Performance and Digestibility: The 500 mg/kg C7 group showed better growth performance and apparent total tract digestibility.[2]
-
Reduced Diarrhea: A significant reduction in diarrhea was observed, which was correlated with the selective regulation of specific microbial taxa.[2]
-
Enhanced Intestinal Morphology: Improved intestinal morphology was observed in the duodenum and ileum.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of this compound.
Purification of this compound
The purification of McC7 from bacterial culture is a critical step for its characterization and testing. A common method involves the following steps:
-
Culture and Extraction: E. coli strains carrying the McC7 plasmid are cultured in a suitable medium. The peptide is then extracted from the culture supernatant. A common initial step is adsorption onto a solid-phase extraction matrix like octadecyl silica.[9]
-
Gel Filtration Chromatography: The extracted material is subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate molecules based on size.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution separation technique used for the final purification of McC7. A C18 column is often employed with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[10] The peptide elution is monitored by UV absorbance at 220 nm.
Antimicrobial Activity Assays
The antimicrobial activity of purified McC7 is determined using standard microbiological methods.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][11]
-
Preparation of Microtiter Plates: A serial two-fold dilution of McC7 is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of McC7 at which no visible growth of the bacterium is observed.[8][11]
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar (B569324) Plates: A molten agar medium is seeded with a standardized inoculum of the target bacterium and poured into Petri dishes.
-
Cutting Wells: Once the agar has solidified, wells are cut into the agar using a sterile cork borer.
-
Application of McC7: A known concentration of the purified McC7 solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Visualizing the Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to this compound.
Biosynthesis and Export of this compound
References
- 1. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Effectiveness and Safety of this compound in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Microcin 7: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. idexx.com [idexx.com]
Methodological & Application
Application Notes and Protocols: Recombinant Microcin C7 Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin C7 (MccC7) is a potent antimicrobial peptide produced by Escherichia coli, belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits a "Trojan horse" mechanism of action, where the heptapeptide (B1575542) moiety facilitates its transport into susceptible bacterial cells.[1] Once inside, it is processed to release a toxic, non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.[2][3][4] This unique mechanism of action makes MccC7 a promising candidate for the development of novel antibiotics, particularly against pathogenic Gram-negative bacteria such as E. coli, Klebsiella, Salmonella, and Shigella.[2] The recombinant production of MccC7 in E. coli provides a scalable and cost-effective method for obtaining this peptide for research and preclinical development.
These application notes provide a detailed protocol for the expression and purification of recombinant this compound.
Data Presentation
Table 1: Summary of Recombinant this compound Production Parameters
| Parameter | Value | Reference |
| Expression Host | Escherichia coli MC4100 | [2] |
| Cloning Host | Escherichia coli Top10 | [2] |
| Expression Plasmid | pWP40 (containing mcc gene cluster) | [2] |
| Fermentation Medium | 2% Yeast Powder, 0.6% KH2PO4 | [2] |
| Antibiotic Selection | 100 µg/mL Ampicillin | [2] |
| Culture Conditions | 37°C, 220 rpm, 22 hours | [2] |
| Purification Method | Reversed-Phase HPLC | [1] |
| Purity | >80% | [2] |
| Estimated Yield | ~1-12 mg/L | [5][6] |
| Bioactivity (MIC) | Wild-type: 1.56 µg/mL | [2] |
Experimental Protocols
Cloning of the this compound Gene Cluster
The biosynthesis of MccC7 requires the entire mccABCDEF gene cluster. This protocol outlines the cloning of this cluster into a suitable expression vector.
1.1. Materials:
-
E. coli strain carrying the native MccC7 plasmid (e.g., pMccC7)
-
High-fidelity DNA polymerase
-
PCR primers flanking the mccABCDEF gene cluster
-
Expression vector (e.g., a medium-copy number plasmid)
-
Restriction enzymes and T4 DNA ligase
-
E. coli Top10 competent cells
-
LB agar (B569324) plates with appropriate antibiotic selection
1.2. Protocol:
-
Design PCR primers to amplify the entire ~6.2 kb mccABCDEF gene cluster. Incorporate restriction sites into the primers that are compatible with the chosen expression vector.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the mcc gene cluster from the native MccC7 plasmid.
-
Purify the PCR product and the expression vector using a suitable kit.
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligate the digested mcc gene cluster into the linearized expression vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli Top10 cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screen colonies for the correct insert by colony PCR and restriction digestion of purified plasmid DNA.
-
Confirm the sequence of the cloned mcc gene cluster by DNA sequencing.
Recombinant Expression of this compound
2.1. Materials:
-
Confirmed recombinant plasmid containing the mcc gene cluster (e.g., pWP40)
-
E. coli MC4100 competent cells
-
Fermentation medium: 2% (w/v) yeast powder, 0.6% (w/v) KH2PO4
-
Ampicillin (100 mg/mL stock)
-
500 mL baffled flasks
2.2. Protocol:
-
Transform the recombinant plasmid into E. coli MC4100 competent cells and plate on LB agar with 100 µg/mL ampicillin.
-
Inoculate a single colony into 5 mL of fermentation medium containing 100 µg/mL ampicillin.
-
Incubate the starter culture overnight at 37°C with shaking at 220 rpm.
-
Inoculate 400 mL of fermentation medium (in a 2 L baffled flask) with the overnight culture to an initial OD600 of ~0.05.
-
Incubate the production culture at 37°C with vigorous shaking (220 rpm) for 22-24 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
The supernatant, which contains the secreted MccC7, should be collected for purification.
Purification of Recombinant this compound
3.1. Materials:
-
Cell-free culture supernatant
-
0.22 µm sterile filter
-
Reversed-Phase HPLC system
-
C18 HPLC column
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile (B52724)
-
Lyophilizer
3.2. Protocol:
-
Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
-
Sterile-filter the clarified supernatant through a 0.22 µm filter.
-
Equilibrate the C18 HPLC column with 95% Solvent A and 5% Solvent B.
-
Load the filtered supernatant onto the column.
-
Elute the bound MccC7 using a linear gradient of Solvent B (e.g., 5% to 50% over 40 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm. MccC7 typically elutes at a specific acetonitrile concentration.
-
Collect the fractions corresponding to the MccC7 peak.
-
Confirm the presence and purity of MccC7 in the collected fractions by SDS-PAGE and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain purified MccC7 powder.
Bioactivity Assay: Minimum Inhibitory Concentration (MIC)
4.1. Materials:
-
Lyophilized MccC7
-
Indicator strain: E. coli Yej+rimL− (hypersensitive to MccC7)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microplates
-
Microplate reader
4.2. Protocol:
-
Prepare a stock solution of the purified MccC7 in sterile water.
-
Perform a two-fold serial dilution of the MccC7 stock solution in LB broth in a 96-well plate. The concentration range should typically span from 100 µg/mL to less than 1 µg/mL.
-
Grow the indicator strain overnight in LB broth.
-
Dilute the overnight culture to a final concentration of 1 x 10^5 CFU/mL in fresh LB broth.
-
Inoculate each well of the 96-well plate (containing the MccC7 dilutions) with the diluted indicator strain. Include a positive control (bacteria with no MccC7) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of MccC7 that inhibits visible growth of the indicator strain.[2]
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Mechanism of action for this compound.
References
- 1. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Production of Snakin-2 (an Antimicrobial Peptide from Tomato) in E. coli and Analysis of Its Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression in Escherichia coli of novel recombinant hybrid antimicrobial peptide AL32-P113 with enhanced antimicrobial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Purification of Microcin C7 Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin C7 (McC7) is a potent antimicrobial peptide that inhibits bacterial growth by targeting aspartyl-tRNA synthetase.[1][2] Its unique structure, a heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate, makes it an attractive candidate for the development of new antibiotics.[3][4] However, the native form of McC7 is susceptible to enzymatic degradation, particularly by trypsin, which limits its therapeutic potential.[1][2] Recent advancements in peptide engineering have led to the creation of trypsin-resistant McC7 variants, necessitating robust and efficient purification methods to isolate these analogs for further study and development.[1][2][5]
This document provides a detailed application note and protocol for the purification of this compound variants using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, a powerful technique for the separation of peptides based on their hydrophobicity.[6][7]
Data Presentation
The following tables summarize the key quantitative data related to the HPLC purification method and the antimicrobial activity of purified McC7 variants.
Table 1: HPLC Purification Parameters for this compound Variants
| Parameter | Value | Reference |
| Mobile Phase A | 0.1% (v/v) Trichloroacetic Acid (TCA) in Water | [2] |
| Mobile Phase B | 0.1% (v/v) TCA in 90% (v/v) Acetonitrile (B52724) | [2] |
| Gradient | Linear gradient from 5% B to 50% B | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 35 °C | [2] |
| Detection Wavelength | 280 nm | [2] |
| Injection Volume | 10 µL | [2] |
Table 2: Antimicrobial Activity of Purified Trypsin-Resistant this compound Variants
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following data is for variants where the second amino acid (Arginine, R) of the wild-type McC7 peptide (MRTGNAN) was substituted.[1][2][5]
| Variant | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Wild-Type McC7 | 1.56 | [8] |
| R2A | 12.5 | [2][5] |
| R2T | 25 | [2][5] |
| R2Q | 25 | [2][5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purification of this compound variants.
Caption: Workflow for HPLC purification and analysis of this compound variants.
Experimental Protocols
This section provides a detailed protocol for the purification of this compound variants by reversed-phase HPLC.
1. Materials and Reagents
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trichloroacetic Acid (TCA), analytical grade
-
Culture supernatant from E. coli expressing the this compound variant
-
Syringe filters, 0.22 µm
-
HPLC system equipped with a UV detector, gradient pump, and fraction collector
-
Reversed-phase C18 column (e.g., Jupiter 300A C18, or similar)
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Trichloroacetic Acid in HPLC-grade water. For 1 liter, add 1 mL of TCA to 999 mL of water. Degas the solution before use.
-
Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TCA in 90% (v/v) acetonitrile. For 1 liter, add 1 mL of TCA to a solution of 900 mL of acetonitrile and 99 mL of water. Degas the solution before use.
3. Sample Preparation
-
Grow the E. coli strain harboring the plasmid for the desired this compound variant in a suitable culture medium.
-
After incubation, centrifuge the culture at a sufficient speed and duration to pellet the bacterial cells (e.g., 10,000 x g for 20 minutes).[9]
-
Carefully decant and collect the supernatant, which contains the secreted this compound variant.
-
Filter the supernatant through a 0.22 µm sterile syringe filter to remove any remaining cells and particulate matter. The sample is now ready for HPLC injection.
4. HPLC Purification Procedure
-
Column Equilibration: Equilibrate the reversed-phase C18 column with the initial mobile phase conditions (95% Mobile Phase A / 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample onto the column.[2] The injection volume can be optimized based on the concentration of the variant in the supernatant and the column capacity.
-
Gradient Elution: Start the linear gradient from 5% Mobile Phase B to 50% Mobile Phase B.[2] The duration of the gradient can be adjusted to optimize the separation of the target variant from impurities.
-
Detection: Monitor the column eluate at a wavelength of 280 nm.[2]
-
Fraction Collection: Collect the fractions corresponding to the desired peaks as they elute from the column. It is advisable to collect small, discrete fractions to ensure high purity of the final product.
5. Post-Purification Analysis
-
Purity Assessment: Analyze the purity of the collected fractions by re-injecting a small aliquot onto an analytical HPLC column using the same or a modified gradient.
-
Identity Confirmation: Confirm the molecular weight of the purified variant using Electrospray Ionization Mass Spectrometry (ESI-MS).[2]
-
Quantification: Determine the concentration of the purified this compound variant, for example, by UV-Vis spectrophotometry or a suitable protein/peptide assay.
-
Biological Activity Assay: Determine the Minimum Inhibitory Concentration (MIC) of the purified variant against a sensitive bacterial strain (e.g., E. coli Yej+rimL−) to confirm its antimicrobial activity.[2][5]
This detailed protocol provides a robust starting point for the purification of various this compound variants. Researchers may need to optimize the gradient conditions and other parameters to achieve the best separation for their specific variant of interest.
References
- 1. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of the Microcin C7 Heptapeptide
Introduction
Microcin C7 (MccC7) is a potent antimicrobial peptide produced by Escherichia coli, notable for its "Trojan horse" mechanism of action.[1][2] It consists of a ribosomally synthesized heptapeptide (B1575542), Met-Arg-Thr-Gly-Asn-Ala-Asp (MRTGNAD), linked to a modified adenosine (B11128) monophosphate (AMP) derivative at its C-terminus.[2][3] The heptapeptide moiety is crucial for the uptake of the antibiotic into susceptible bacterial cells via the YejABEF transporter.[4] Synthesis of the MRTGNAD peptide is essential for studying its structure-activity relationships, developing novel antibiotic analogs, and investigating its role in bacterial transport mechanisms.
This document provides a detailed protocol for the chemical synthesis of the MccC7 heptapeptide using the widely adopted Fmoc/tBu-based solid-phase peptide synthesis (SPPS) strategy. This method offers high efficiency, purity, and the flexibility for automation.[5][6]
Experimental Protocols
This protocol outlines the manual synthesis of the MRTGNAD heptapeptide on a 0.1 mmol scale. All procedures should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
-
Resin: Wang resin or Rink Amide resin (for a C-terminal amide) pre-loaded with Fmoc-Asp(OtBu)-OH. Loading capacity: 0.3-0.8 mmol/g.
-
Fmoc-protected Amino Acids:
-
Fmoc-Ala-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Gly-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Met-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Diethyl ether, anhydrous
-
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
-
Equipment:
-
Solid-phase synthesis reaction vessel with a sintered glass frit
-
Shaker or rocker
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
-
RP-HPLC system for purification and analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Resin Preparation
-
Weigh approximately 250 mg of Fmoc-Asp(OtBu)-Wang resin (assuming 0.4 mmol/g loading for a 0.1 mmol scale synthesis) and transfer it to the reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 1-2 hours at room temperature with gentle agitation.[7]
-
After swelling, drain the DMF using nitrogen pressure or vacuum filtration.
Stepwise Peptide Elongation Cycle
The peptide chain is built from the C-terminus (Asp) to the N-terminus (Met). The following two steps, deprotection and coupling, are repeated for each amino acid in the sequence (Ala, Asn, Gly, Thr, Arg, Met).
Step 3.1: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to remove all residual piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates a successful deprotection.
Step 3.2: Amino Acid Coupling
-
In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol synthesis, use:
-
Fmoc-amino acid (4 equivalents, 0.4 mmol)
-
HBTU (3.9 equivalents, 0.39 mmol)
-
DMF (approx. 3 mL)
-
-
Dissolve the components completely.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly. The solution will typically turn yellow.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF again (3 x 5 mL) to prepare for the next cycle.
-
Optional: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
Peptide Elongation Sequence:
Repeat the deprotection (3.1) and coupling (3.2) steps sequentially with the following amino acids:
-
Fmoc-Ala-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Gly-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Met-OH
After the final coupling (Fmoc-Met-OH), perform a final Fmoc deprotection step (3.1) to yield the free N-terminal heptapeptide attached to the resin. Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for several hours.
Peptide Cleavage and Side-Chain Deprotection
-
Place the dried peptide-resin (approx. 0.1 mmol) in a 15 mL conical tube.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 0.1 mmol of resin, use approximately 5-10 mL of the cocktail.[7]
-
Add the cleavage cocktail to the resin. Ensure the resin is fully submerged.
-
Incubate the mixture at room temperature with gentle stirring for 2-3 hours.
-
Filter the resin through a fritted syringe and collect the filtrate, which contains the cleaved peptide, into a clean tube.
-
Wash the resin once with a small amount of fresh TFA to recover any remaining peptide.
-
Concentrate the TFA filtrate to about 1 mL using a gentle stream of nitrogen or a rotary evaporator.
Peptide Precipitation and Purification
-
Add the concentrated peptide solution dropwise to a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet by resuspending it in 20 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash twice to remove residual cleavage scavengers.[7]
-
After the final wash, dry the crude peptide pellet under vacuum or a stream of nitrogen.
-
Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[8]
-
Collect fractions corresponding to the major peak and confirm the molecular weight of the product using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation
The quality of the synthesized heptapeptide should be assessed by analytical RP-HPLC and mass spectrometry. The expected results are summarized below.
| Parameter | Description | Expected Result |
| Peptide Sequence | Primary amino acid sequence | H-Met-Arg-Thr-Gly-Asn-Ala-Asp-OH |
| Molecular Formula | C₃₀H₅₃N₁₁O₁₁S | |
| Theoretical Mass | Monoisotopic mass | 791.3651 Da |
| Average mass | 792.87 Da | |
| Mass Spectrometry | Method used for mass confirmation (e.g., ESI-MS) | Observed [M+H]⁺ = 792.4 Da |
| Purity | Determined by analytical RP-HPLC at 220 nm | >95% |
| Appearance | Physical state of the final product | White lyophilized powder |
| Yield | Overall yield after purification | 15-30% (typical for a heptapeptide) |
Visualized Workflow and Diagrams
The overall workflow for the solid-phase synthesis of the this compound heptapeptide is illustrated below.
Caption: Workflow for Fmoc-based solid-phase synthesis of the this compound heptapeptide.
The logical relationship of the core synthesis cycle is detailed in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Microcin C7 Antimicrobial Activity Assay
Introduction
Microcin C7 (McC7) is a potent "Trojan horse" antimicrobial peptide produced by Escherichia coli.[1][2] It consists of a heptapeptide (B1575542) C-terminally attached to a modified adenosine (B11128) monophosphate (AMP).[1][3] McC7 gains entry into susceptible Gram-negative bacteria, such as E. coli, Salmonella, and Shigella, through the YejABEF oligopeptide transporter.[4][5] Once inside the cytoplasm, cellular peptidases process the molecule, releasing a toxic payload: a nonhydrolyzable aspartyl-adenylate.[4][5] This molecule mimics an intermediate in the charging of tRNA with aspartate, effectively inhibiting aspartyl-tRNA synthetase (AspRS), a crucial enzyme for protein synthesis.[4][5] This targeted mechanism of action, which ultimately halts protein production and leads to cell death, makes McC7 a promising candidate for the development of new antibiotics, particularly in an era of rising antimicrobial resistance.[6][7]
These application notes provide a detailed protocol for determining the antimicrobial activity of this compound by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]
Mechanism of Action: this compound
The antimicrobial action of this compound follows a multi-step process, beginning with its transport into the target bacterial cell and culminating in the inhibition of protein synthesis.
References
- 1. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. bio.libretexts.org [bio.libretexts.org]
Determining the Minimum Inhibitory Concentration (MIC) of Microcin C7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Microcin C7, a potent antimicrobial peptide with a unique "Trojan horse" mechanism of action.[1][2][3] These guidelines are designed to ensure accurate and reproducible results for researchers evaluating the efficacy of this promising antimicrobial agent.
Application Notes: Key Considerations for Peptide Antimicrobial Susceptibility Testing
Standard antimicrobial susceptibility testing (AST) methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for accurately assessing the potency of antimicrobial peptides (AMPs) like this compound.[4][5] Several factors can significantly influence the in vitro activity of AMPs, potentially leading to an underestimation of their efficacy.[4]
1. Peptide Adsorption: Cationic peptides, including this compound, have a tendency to adhere to negatively charged surfaces like polystyrene, which is a common material for microtiter plates. This binding reduces the effective concentration of the peptide in the assay, resulting in artificially elevated MIC values.[4] The use of low-binding materials, such as polypropylene (B1209903), is crucial for obtaining accurate results.[4]
2. Media Composition: The components of the growth medium can significantly impact the activity of this compound. Standard media like Mueller-Hinton Broth (MHB) may contain high salt concentrations and polyanionic substances that can interfere with the function of cationic AMPs.[4] It is recommended to use cation-adjusted MHB or explore more physiologically relevant media for testing.[4]
3. Peptide Stability: The stability of this compound can be compromised by proteases that may be present in the test medium or released by the bacteria.[4] It is important to consider the potential for peptide degradation during the incubation period.
Experimental Protocols
The following protocols are based on the widely accepted broth microdilution method, adapted for the specific properties of this compound.[6][7][8]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9][10]
Materials:
-
This compound (lyophilized powder)
-
Test bacterial strains (e.g., Escherichia coli, Salmonella enteritidis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)[4]
-
Sterile deionized water or 0.01% acetic acid (for peptide reconstitution)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute the lyophilized this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[4]
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the appropriate this compound dilution to the first well of each row to be tested, and then perform serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound and bacteria.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only) on each plate.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.[4]
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the broth remains clear).[8] Growth is indicated by turbidity or the formation of a cell pellet at the bottom of the well.[6] The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of bacterial growth.[11]
-
Data Presentation
The following table summarizes known MIC values for this compound and its variants against specific bacterial strains.
| Microcin Variant | Target Organism | MIC (µg/mL) | MIC (nM) | Reference |
| Wild-type McC7 | E. coli K-12 | 1.56 | - | [12][13] |
| McC7 variant R2A | E. coli | 12.5 | - | [13] |
| McC7 variant R2T | E. coli | 25 | - | [13] |
| McC7 variant R2Q | E. coli | 25 | - | [13] |
| Microcin N | S. enteritidis | - | ~150 | [14] |
Visualizations
This compound Mechanism of Action
This compound employs a "Trojan horse" strategy to enter and kill susceptible bacteria.[1][2][3] It consists of a heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate (AMP).[15] The peptide portion facilitates uptake into the bacterial cell via the YejABEF transporter.[3] Once inside, the peptide is cleaved, releasing the toxic AMP derivative, which inhibits aspartyl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to cell death.[3][15]
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination.
References
- 1. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 3. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acm.or.kr [acm.or.kr]
- 12. mdpi.com [mdpi.com]
- 13. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Proper handling and long-term storage of Microcin C7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, long-term storage, and experimental use of Microcin (B1172335) C7 (McC7), a potent antimicrobial peptide with a unique "Trojan horse" mechanism of action.
Introduction to Microcin C7
This compound is a ribosomally synthesized antimicrobial peptide produced by some strains of Escherichia coli. It consists of a heptapeptide (B1575542) (Met-Arg-Thr-Gly-Asn-Ala-Asp) C-terminally linked to a modified adenosine (B11128) monophosphate (AMP) derivative.[1] This unique structure allows it to be actively transported into susceptible bacterial cells via the YejABEF transporter.[2] Once inside the cell, McC7 is processed by cellular peptidases, releasing a toxic non-hydrolyzable aspartyl-adenylate analogue. This analogue inhibits aspartyl-tRNA synthetase, leading to the cessation of protein synthesis and ultimately cell death.[2][3] Its high potency and novel mechanism of action make it a promising candidate for the development of new antibiotics.
Proper Handling and Storage of this compound
Proper handling and storage are critical to maintain the stability and biological activity of this compound. While specific long-term stability data for purified McC7 under various conditions is not extensively documented in publicly available literature, the following recommendations are based on general principles for handling peptides and antimicrobial agents.
2.1. General Handling
-
Personnel Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling McC7 powder or solutions.
-
Aseptic Techniques: Use sterile equipment and aseptic techniques to prevent microbial contamination, especially when preparing solutions for biological assays.
-
Vial Handling: Before opening, allow the vial of lyophilized McC7 to equilibrate to room temperature to prevent condensation, which can degrade the peptide.
2.2. Long-Term Storage
For optimal stability, this compound should be stored in a lyophilized (powder) form.
Table 1: Recommended Long-Term Storage Conditions for Lyophilized this compound
| Storage Temperature | Duration | Notes |
| -20°C | Short to medium-term | Recommended for routine use. |
| -80°C | Long-term | Ideal for archival samples to minimize degradation over extended periods. |
2.3. Preparation and Storage of Stock Solutions
Once reconstituted, the stability of this compound in solution is more limited.
Table 2: Recommendations for Preparation and Storage of this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Sterile, nuclease-free water or a buffer appropriate for the downstream application (e.g., phosphate (B84403) buffer at neutral pH). | Ensures solubility and minimizes contamination. |
| Concentration | Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the volume needed for experiments. | Reduces the impact of the solvent on the final assay conditions. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the peptide. |
| Storage Temperature | -20°C or -80°C | Freezing is essential to preserve activity in solution. |
| Storage Duration | Use as soon as possible. For short-term storage, a few weeks at -20°C may be acceptable, but -80°C is preferred for longer periods. | Peptide solutions are less stable than lyophilized powder. |
| pH | Maintain a pH range of 6.0-8.0 for solutions. | Extreme pH can lead to hydrolysis and loss of activity. |
| Light Exposure | Protect from light. | Store in amber vials or wrap tubes in foil to prevent photodegradation. |
Experimental Protocols
3.1. Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purification of this compound from a crude extract, often the supernatant of a producing bacterial culture.
Methodology:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
The crude extract can be partially purified and concentrated using solid-phase extraction (e.g., with a C18 cartridge) before HPLC.
-
-
HPLC System and Column:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute McC7. The exact gradient will depend on the specific C18 column and the purity of the starting material. A typical gradient might be 5% to 60% Solvent B over 30-40 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the peaks.
-
-
Purity Analysis and Confirmation:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Confirm the identity of the purified McC7 using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
3.2. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a susceptible bacterial strain.
Methodology:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified McC7 in a suitable sterile solvent (e.g., water).
-
Perform a two-fold serial dilution of the McC7 stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without McC7) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
3.3. In Vitro Protein Synthesis Inhibition Assay
This assay confirms the mechanism of action of this compound by measuring its effect on bacterial protein synthesis in a cell-free system.
Methodology:
-
Cell-Free Transcription-Translation System:
-
Use a commercially available E. coli S30 extract-based cell-free protein synthesis kit.
-
The kit typically contains a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
-
Reaction Setup:
-
On ice, prepare the reaction mixture according to the manufacturer's instructions. This will include the S30 extract, reaction buffer, amino acid mix, and the reporter DNA template.
-
Prepare serial dilutions of purified this compound.
-
-
Inhibition Assay:
-
In a microplate, combine the reaction mixture with the different concentrations of McC7.
-
Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quantification of Protein Synthesis:
-
Measure the amount of reporter protein synthesized.
-
For luciferase, add the luciferase substrate and measure luminescence using a luminometer.
-
For β-galactosidase, add a suitable substrate (e.g., ONPG) and measure the absorbance at 420 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of McC7 relative to the positive control.
-
Determine the IC50 value, which is the concentration of McC7 that inhibits protein synthesis by 50%.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
- 1. Chemical structure and translation inhibition studies of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Preparing Stock Solutions of Microcin C7: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive protocol for the preparation, quantification, quality control, and storage of stock solutions of the antimicrobial peptide Microcin (B1172335) C7 (McC7). Intended for researchers, scientists, and drug development professionals, this guide synthesizes critical information on the chemical properties and handling of McC7 to ensure reproducibility and accuracy in experimental workflows. Detailed methodologies for dissolution, concentration determination via UV spectrophotometry, quality assessment through high-performance liquid chromatography (HPLC) and bioassays, and long-term storage are presented. Visual workflows and tabulated data are included for clarity and ease of use.
Introduction
Microcin C7 (McC7) is a potent "Trojan horse" antimicrobial peptide produced by Escherichia coli.[1][2] It consists of a heptapeptide (B1575542) (fMet-Arg-Thr-Gly-Asn-Ala-Asp) with an N-terminal formyl group and a C-terminal modified adenosine (B11128) monophosphate (AMP) linked via a phosphoramidate (B1195095) bond.[3][4] This full-length, secreted form is often referred to as "unprocessed" McC7. Once transported into susceptible bacterial cells, cellular peptidases cleave the peptide, releasing a non-hydrolyzable aspartyl-adenylate analog, the "processed" form, which is a potent inhibitor of aspartyl-tRNA synthetase, thereby halting protein synthesis.[5][6]
Accurate and consistent preparation of McC7 stock solutions is paramount for reliable experimental outcomes in research and drug development. This document provides a detailed protocol to achieve this, covering all stages from handling the lyophilized powder to storing the final stock solution.
Materials and Equipment
Reagents
-
Lyophilized this compound
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile buffered solutions (e.g., 25 mM Tris-HCl, pH 8.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Bacterial culture media (e.g., Mueller-Hinton Broth)
-
Sensitive bacterial strain for bioassay (e.g., susceptible E. coli strain)
Equipment
-
Analytical balance
-
Laminar flow hood
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
pH meter
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
-20°C and -80°C freezers
Physicochemical Properties of this compound
A summary of the key quantitative data for unprocessed this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C42H70N18O18PS+ | |
| Molecular Weight | ~1177.16 g/mol (or 1177.46 Da) | |
| Structure | Formylated heptapeptide-AMP conjugate | [3][4] |
| Solubility | Soluble in water and aqueous buffers | |
| Stability | Generally stable; sensitive to certain proteases (e.g., trypsin). |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to a desired stock concentration.
Workflow for Reconstitution of Lyophilized this compound:
Caption: A streamlined workflow for the reconstitution of lyophilized this compound.
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of a suitable sterile solvent. For most applications, sterile, nuclease-free water is recommended. Alternatively, sterile PBS (pH 7.4) can be used.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent potential aggregation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Concentration Determination
The concentration of the this compound stock solution should be accurately determined. The recommended method is UV spectrophotometry.
Protocol:
-
Blank Measurement: Use the same solvent used to dissolve the McC7 as a blank.
-
Sample Measurement: Measure the absorbance of a diluted aliquot of the McC7 stock solution at 260 nm.
-
Concentration Calculation (for processed McC7): Use the Beer-Lambert law: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
-
Molar Extinction Coefficient (ε) for processed McC7 = 16,500 M⁻¹cm⁻¹
-
Path Length = 1 cm (for a standard cuvette)
-
Quality Control of the Stock Solution
Quality control is essential to ensure the integrity and biological activity of the prepared stock solution.
4.3.1. Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[8][9][10]
Workflow for HPLC Purity Analysis:
Caption: A schematic of the HPLC workflow for determining the purity of a this compound stock solution.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the McC7 stock solution in the initial mobile phase (e.g., 0.1% TFA in water).
-
HPLC Analysis: Inject the sample onto a C18 analytical column. A typical gradient could be from 5% to 60% acetonitrile in water (both containing 0.1% TFA) over 20-30 minutes.
-
Detection: Monitor the elution profile by measuring the absorbance at 210-220 nm, where the peptide bond absorbs.
-
Purity Calculation: The purity is calculated as the area of the main McC7 peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally recommended for most research applications.
4.3.2. Biological Activity Assessment (Bioassay)
A bioassay, such as determining the Minimum Inhibitory Concentration (MIC), confirms the biological activity of the McC7 stock solution.
Protocol (Broth Microdilution Method):
-
Serial Dilutions: Prepare a two-fold serial dilution of the McC7 stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Add a standardized inoculum of a sensitive bacterial strain (e.g., E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of McC7 that completely inhibits visible bacterial growth. Compare the obtained MIC value with expected values from the literature or previous batches to ensure activity.
Storage and Stability
Proper storage is critical to maintain the long-term activity of this compound stock solutions.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Years | Keep in a desiccator to prevent moisture absorption. |
| Stock Solution (in water or buffer) | -20°C | Months | Avoid repeated freeze-thaw cycles. Aliquot for single use. |
| -80°C | Up to a year or more | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
While specific long-term stability studies for McC7 in various solutions are not extensively published, general guidelines for peptide stability should be followed.[11][12] Storing in sterile buffered solutions at a pH of 5-6 can prolong shelf life. Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Lyophilized powder does not dissolve | Inappropriate solvent or aggregation. | Try gentle warming (to room temperature) or sonication. Ensure the correct solvent is being used. |
| Low or no biological activity | Degradation of McC7. | Prepare a fresh stock solution. Ensure proper storage conditions and avoid freeze-thaw cycles. Verify the purity via HPLC. |
| Inconsistent results between experiments | Inaccurate concentration or degradation of stock. | Re-quantify the stock solution. Prepare fresh dilutions for each experiment. Ensure consistent handling and storage of aliquots. |
| Precipitation upon thawing | Poor solubility at low temperatures or high concentration. | Gently warm the solution to room temperature and vortex to redissolve. Consider preparing a more dilute stock solution. Centrifuge to remove any persistent precipitate before use. |
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of high-quality this compound stock solutions. By adhering to these guidelines for dissolution, quantification, quality control, and storage, researchers can ensure the integrity and activity of their McC7, leading to more reliable and reproducible experimental results.
References
- 1. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 2. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical structure and translation inhibition studies of the antibiotic this compound - Research - Institut Pasteur [research.pasteur.fr]
- 5. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Microcin C Analogs Targeting Different Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. polypeptide.com [polypeptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cloning the mcc Gene Cluster and Producing Microcin C7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the cloning of the mcc gene cluster, essential for the production of the potent peptide antibiotic, Microcin (B1172335) C7 (McC). McC is a "Trojan horse" antibiotic that deceptively uses a peptide carrier to enter susceptible bacterial cells, where it then releases a toxic warhead that inhibits protein synthesis.[1] This unique mechanism of action makes it a compelling candidate for novel antimicrobial drug development.
The protocols outlined below cover the identification and amplification of the mcc gene cluster, cloning into an expression vector, and subsequent expression and purification of Microcin C7.
The this compound (mcc) Gene Cluster
The biosynthesis of this compound is orchestrated by a cluster of genes, typically found on a plasmid in strains of Escherichia coli.[2] A comprehensive understanding of the function of each gene within this cluster is paramount for successful cloning and production. The core mcc gene cluster consists of the following genes:
| Gene | Function |
| mccA | Encodes the 7-amino-acid precursor peptide (MRTGNAN).[3] |
| mccB | Encodes an adenylyltransferase responsible for the primary post-translational modification of the MccA peptide.[4][5][6] |
| mccC | Encodes a membrane transporter for the export of mature this compound from the producing cell.[7] |
| mccD | Involved in the maturation of this compound.[8] |
| mccE | Plays a role in self-immunity by modifying the toxin to prevent harm to the host cell.[7] |
| mccF | Encodes a hydrolase that provides resistance to McC-like compounds by inactivating the toxic component.[3] |
A DNA region of approximately 5 kilobases is necessary to encompass the genes required for both the production of this compound and the expression of immunity to it.[2]
Biosynthesis of this compound
The production of active this compound is a multi-step process involving ribosomal synthesis followed by enzymatic modifications. The signaling pathway for its biosynthesis is depicted below.
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
The following protocols provide a general framework for the cloning and expression of the mcc gene cluster. Optimization of specific parameters may be required depending on the bacterial strain and vectors used.
Amplification of the mcc Gene Cluster
This protocol describes the amplification of the mcc gene cluster from a this compound-producing E. coli strain.
Materials:
-
Genomic DNA from a this compound-producing E. coli strain (e.g., E. coli K-12 carrying pMccC7)
-
Forward and reverse primers flanking the mcc gene cluster
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Primer Design: Design primers to amplify the entire ~5 kb mcc gene cluster. Include restriction sites compatible with your chosen expression vector for subsequent cloning.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
Genomic DNA: 100 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
High-fidelity DNA polymerase: Manufacturer's recommendation
-
dNTPs: 200 µM
-
PCR Buffer: 1x
-
Nuclease-free water: to final volume
-
-
Perform PCR using the following cycling conditions (example):
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 3 minutes (for a 5 kb fragment)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a ~5 kb fragment. Purify the PCR product using a commercial kit.
Cloning into an Expression Vector
This protocol details the ligation of the amplified mcc gene cluster into a suitable expression vector.
Materials:
-
Purified mcc gene cluster PCR product
-
Expression vector (e.g., pBR322, pACYC184)
-
Restriction enzymes corresponding to the sites on the primers
-
T4 DNA ligase and buffer
-
Competent E. coli cells (a non-producing strain)
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Set up a ligation reaction with the digested vector and insert at a suitable molar ratio (e.g., 1:3). Incubate as recommended by the T4 DNA ligase manufacturer.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for the expression vector. Incubate overnight at 37°C.
-
Screening: Screen the resulting colonies for the presence of the insert by colony PCR or restriction digestion of plasmid DNA isolated from overnight cultures.
Expression and Purification of this compound
This protocol outlines the expression of the cloned mcc gene cluster and the purification of the produced this compound.
Materials:
-
Verified recombinant E. coli strain
-
LB broth with appropriate antibiotic
-
Incubator shaker
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Expression: Inoculate a starter culture of the recombinant E. coli strain in LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate a larger volume of LB broth with the overnight culture and grow to the stationary phase, as microcin production is often highest at this stage.[9]
-
Harvesting: Centrifuge the culture to pellet the cells. The supernatant contains the secreted this compound.
-
Purification:
-
Acidify the supernatant with TFA.
-
Pass the acidified supernatant through a C18 SPE cartridge to bind the this compound.
-
Wash the cartridge with a low concentration of acetonitrile in water with TFA.
-
Elute the this compound with a higher concentration of acetonitrile in water with TFA.
-
Further purify the eluted fractions using reverse-phase HPLC.
-
-
Verification: Confirm the presence and purity of this compound using mass spectrometry.
Quantitative Data
The following table summarizes key quantitative data related to this compound and the activity of its biosynthetic enzyme, MccB.
| Parameter | Value | Conditions | Reference |
| MccB Catalytic Efficiency (kcat/KM) | |||
| - with N-formylated MccA peptide | 3.6 x 10⁴ M⁻¹ s⁻¹ | In vitro assay with purified MccB | [7] |
| - with desformyl MccA peptide | 3.0 M⁻¹ s⁻¹ | In vitro assay with purified MccB | [7] |
| MccB Substrate Inhibition (Ki) | |||
| - N-formylated MccA peptide | ~5.5 µM | In vitro assay with purified MccB | [7] |
| Minimum Inhibitory Concentration (MIC) of McC Variants | |||
| - R2A variant | 12.5 µg/mL | Against Yej+rimL− indicator strain | [10] |
| - R2T variant | 25 µg/mL | Against Yej+rimL− indicator strain | [10] |
| - R2Q variant | 25 µg/mL | Against Yej+rimL− indicator strain | [10] |
Experimental Workflow
The overall experimental workflow for cloning the mcc gene cluster and producing this compound is illustrated below.
Caption: Workflow for cloning and expression of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Cloning and mapping of the genetic determinants for this compound production and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N -formyl of the peptide precursor - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03173H [pubs.rsc.org]
- 7. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of the mccA Gene for Microcin C7 Variants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Microcin C7 (MccC7) is a potent "Trojan horse" antibiotic produced by some strains of Escherichia coli.[1][2] It consists of a ribosomally synthesized heptapeptide (B1575542) precursor (encoded by the mccA gene) that is post-translationally modified.[2][3] The peptide moiety facilitates the uptake of the antibiotic into susceptible bacterial cells, where it is then processed to release a toxic, non-hydrolyzable aspartyl-adenylate that inhibits aspartyl-tRNA synthetase, ultimately halting protein synthesis.[1] The unique mechanism of action and potent antimicrobial activity of MccC7 make it an attractive candidate for the development of new antimicrobial agents.
Site-directed mutagenesis of the mccA gene allows for the creation of MccC7 variants with altered properties, such as enhanced stability, altered target specificity, or resistance to proteolytic degradation.[4] These application notes provide detailed protocols for the generation and characterization of MccC7 variants through site-directed mutagenesis of the mccA gene.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the products of the mcc gene cluster (mccA, mccB, mccC, mccD, mccE, mccF).[2][5] The mccA gene encodes the primary heptapeptide precursor, MRTGNAN.[2] This precursor undergoes a series of post-translational modifications catalyzed by other Mcc proteins to become the mature antibiotic.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for mccA Mutagenesis
The generation of MccC7 variants involves a systematic workflow beginning with the design of mutagenic primers, followed by site-directed mutagenesis using PCR, transformation of the mutated plasmid into a suitable E. coli host, and finally, screening and characterization of the resulting variants.
Caption: Experimental workflow for mccA site-directed mutagenesis.
Data Presentation: Antimicrobial Activity of MccC7 Variants
Recent studies have focused on engineering MccC7 variants with increased resistance to proteases, such as trypsin, to enhance their stability in biological environments.[4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected trypsin-resistant MccC7 variants against a sensitive indicator strain (E. coli Yej+rimL−).[4][6]
| Variant | Amino Acid Substitution | MIC (µg/mL) | Trypsin Resistance |
| Wild-Type | None | 1.56 | No |
| R2A | Arginine at position 2 to Alanine | 12.5 | Yes |
| R2T | Arginine at position 2 to Threonine | 25 | Yes |
| R2Q | Arginine at position 2 to Glutamine | 25 | Yes |
Data sourced from Yang et al., 2023.[6][7]
Experimental Protocols
Protocol for Site-Directed Mutagenesis of mccA (QuikChange Method)
This protocol is adapted from the Stratagene QuikChange site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into the mccA gene within a plasmid vector.[8][9]
1.1. Mutagenic Primer Design:
-
Primers should be between 25 and 45 bases in length.[8]
-
The desired mutation should be located in the center of the primer with 10-15 bases of correct sequence on both sides.[2][8]
-
Both forward and reverse primers must contain the mutation and anneal to the same sequence on opposite strands of the plasmid.[8]
-
The melting temperature (Tm) should be ≥78°C. Use the following formula for calculation:
-
Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[8]
-
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[8]
-
Primers should be purified, for example by PAGE, for optimal efficiency.[8]
1.2. PCR Reaction Setup:
-
Set up the following reaction in a PCR tube on ice:
| Component | Amount for 50 µL Reaction | Final Concentration |
| 5x High-Fidelity Polymerase Buffer | 10 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Template Plasmid DNA (10-50 ng/µL) | 1 µL | 10-50 ng |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
-
Gently mix the components and spin down briefly.
1.3. PCR Cycling Conditions:
-
Use a thermocycler with the following parameters:
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{*}{18-25} |
| Annealing | 55-65°C | 50 seconds | |
| Extension | 68°C | 1 min/kb of plasmid length | |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
Note: The number of cycles should be kept low (e.g., 18) to prevent the accumulation of secondary mutations.[10]
1.4. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the PCR product.[1][5]
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[5][10] DpnI specifically cleaves methylated DNA, ensuring that only the newly synthesized, mutated plasmids remain.[11]
Protocol for Transformation into E. coli (Heat Shock)
This protocol is for the transformation of chemically competent E. coli cells.
2.1. Preparation:
-
Thaw a 50 µL aliquot of competent E. coli cells (e.g., DH5α, XL1-Blue) on ice for each transformation.[12]
2.2. Transformation:
-
Add 1-5 µL of the DpnI-treated plasmid DNA to the thawed competent cells.[13]
-
Gently flick the tube to mix and incubate on ice for 30 minutes.[12]
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-45 seconds.[13]
-
Immediately transfer the tube back to ice for 2 minutes.[13]
2.3. Recovery and Plating:
-
Add 950 µL of pre-warmed SOC or LB medium to the tube.[13]
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.[14]
-
Spread 100-200 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic for selection.
-
Incubate the plate overnight at 37°C.
2.4. Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by Sanger sequencing of the mccA gene.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the antimicrobial activity of MccC7 variants.[15][16]
3.1. Materials:
-
Sterile 96-well, low-binding microtiter plates.[17]
-
Mueller-Hinton Broth (MHB), cation-adjusted if necessary.[3][17]
-
Indicator bacterial strain (e.g., E. coli Yej+rimL−), grown to early- to mid-logarithmic phase.[6][17]
-
Purified MccC7 variants, dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent peptide loss).[3][17]
3.2. Preparation of Bacterial Inoculum:
-
From an overnight culture, inoculate fresh MHB and grow the indicator strain to an OD₆₀₀ of 0.4-0.6.
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
3.3. Assay Procedure:
-
Prepare two-fold serial dilutions of the MccC7 variants in the appropriate diluent in a separate plate or tubes.[15]
-
In the 96-well assay plate, add 50 µL of MHB to each well.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Add 50 µL of the diluted bacterial inoculum to each well. The final volume in each well should be 150 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).[16]
3.4. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
Determine the MIC by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the MccC7 variant that completely inhibits the visible growth of the indicator bacterium.[18]
References
- 1. static.igem.org [static.igem.org]
- 2. its.caltech.edu [its.caltech.edu]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. gladstone.org [gladstone.org]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. static.igem.org [static.igem.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. static.igem.org [static.igem.org]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. Chemical Transformation of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dickwhitereferrals.com [dickwhitereferrals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Microcin C7
Welcome to the technical support center for the production of recombinant Microcin C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the expression and purification of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production challenging?
This compound (MccC7) is a "Trojan horse" antimicrobial peptide produced by Escherichia coli.[1][2] It consists of a heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate.[3][4] This structure allows it to be actively transported into susceptible bacterial cells, where it is processed into a potent inhibitor of aspartyl-tRNA synthetase, ultimately blocking protein synthesis.[3][4] Recombinant production can be challenging due to the peptide's inherent toxicity to the E. coli host, potential for proteolytic degradation, and the complexity of the post-translational modifications required for its activity.[5][6]
Q2: What is a typical expected yield for recombinant this compound?
The yield of recombinant antimicrobial peptides (AMPs) in E. coli can vary widely, with reported yields ranging from 0.5 mg/L to over 2,700 mg/L for different peptides.[7] A specific expected yield for recombinant this compound is not well-established in publicly available literature and can be highly dependent on the expression system, purification strategy, and the specific variant being produced. A "low yield" would be considered a yield that is significantly below what is typically achieved for other small peptides in your lab under similar conditions or a yield that is insufficient for downstream applications.
Q3: What are the primary reasons for low yield of recombinant this compound?
Low yield of recombinant this compound can be attributed to several factors, often related to its toxic nature. The most common issues include:
-
Toxicity to the host cell: Uncontrolled basal expression of MccC7 can inhibit the growth of the E. coli host, leading to low cell densities and consequently, low protein yield.[6]
-
Codon Usage Bias: The codons in the mccA gene (which encodes the heptapeptide precursor) may not be optimal for the E. coli expression host, leading to inefficient translation.
-
Inclusion Body Formation: High-level expression of the peptide can lead to the formation of insoluble aggregates known as inclusion bodies.
-
Plasmid Instability: The toxicity of the expressed peptide can lead to the loss of the expression plasmid from the host cells.
-
Inefficient Post-Translational Modification: The biosynthesis of active this compound requires a series of enzymatic modifications by the products of the mccB, mccD, and mccE genes. Inefficient activity of these enzymes can lead to a low yield of the final active product.[4][8]
-
Proteolytic Degradation: The small peptide can be susceptible to degradation by host cell proteases.
Troubleshooting Guides
This section provides a question-and-answer-based approach to resolving specific issues encountered during recombinant this compound production.
Issue 1: Poor or no growth of E. coli culture after transformation with the this compound expression plasmid.
Question: My E. coli cells are not growing or are growing very slowly after I transformed them with the plasmid containing the mcc gene cluster. What could be the problem and how can I fix it?
Answer: This is a classic sign of protein toxicity due to leaky expression of the mcc genes. Here are the steps to troubleshoot this issue:
-
Use a Tightly Regulated Promoter: Ensure your expression vector has a tightly controlled promoter, such as the pBAD promoter (arabinose-inducible) or a T7 promoter in a strain expressing T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS) to suppress basal expression.[6][9]
-
Glucose Repression: Supplement your growth media (both plates and liquid culture) with glucose (0.5-1%). Glucose will help to repress leaky expression from the lac promoter, which is often used in T7 expression systems.[9][10]
-
Use a Different Host Strain: Some E. coli strains are better suited for expressing toxic proteins. Consider using strains like C41(DE3) or Lemo21(DE3), which are engineered to tolerate toxic proteins.[6]
-
Lower Plasmid Copy Number: Use a low-copy-number plasmid to reduce the gene dosage and minimize the effects of leaky expression.[9]
Issue 2: Good cell growth, but low or no detectable this compound expression after induction.
Question: My cells grow to a good density, but after inducing expression, I see very little or no this compound. What should I try?
Answer: This issue can stem from several factors, from the genetic construct to the induction conditions.
-
Codon Optimization: The codon usage of the mccA gene might not be optimal for E. coli. Synthesize a version of the gene with codons optimized for your expression host.
-
Optimize Induction Conditions:
-
Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). For toxic proteins, a lower concentration is often better.
-
Induction Temperature: Lowering the induction temperature (e.g., to 15-20°C) can slow down protein synthesis, reduce toxicity, and improve proper folding.[11]
-
Induction Time: A shorter induction time might be necessary to prevent cell death due to toxicity.
-
-
Check for Inclusion Bodies: Your protein might be expressed but accumulating in insoluble inclusion bodies. Lyse a sample of your induced cells and run both the soluble and insoluble fractions on an SDS-PAGE to check for your protein.
-
Verify Plasmid Integrity: Sequence your plasmid to ensure there are no mutations in the promoter region or the mcc genes.
Issue 3: this compound is expressed in inclusion bodies.
Question: I have confirmed that my this compound is being expressed, but it's all in the insoluble fraction (inclusion bodies). How can I obtain soluble, active peptide?
Answer: Expression in inclusion bodies is a common issue with recombinant proteins. You have two main strategies: optimize expression to favor soluble protein or purify from inclusion bodies and refold.
-
Optimize for Soluble Expression:
-
Lower Temperature: Induce expression at a lower temperature (15-20°C) for a longer period (e.g., overnight).[11]
-
Reduce Inducer Concentration: Use a lower concentration of IPTG or other inducers.
-
Use a Solubility-Enhancing Fusion Tag: Express this compound with a fusion partner known to improve solubility, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx).[6]
-
-
Inclusion Body Solubilization and Refolding: If optimizing for soluble expression fails, you can purify the peptide from inclusion bodies. This involves:
-
Isolation and Washing of Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet to remove contaminating proteins.
-
Solubilization: Solubilize the inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.
-
Refolding: Gradually remove the denaturant to allow the protein to refold into its active conformation. This is often done by dialysis or rapid dilution into a refolding buffer.
-
Quantitative Data Summary
Table 1: Troubleshooting Low Yield of Recombinant this compound - Expected vs. Observed Outcomes
| Parameter | Expected Outcome | Low Yield Observation | Potential Cause | Recommended Action |
| Cell Density (OD600) at Induction | 0.6 - 0.8 | < 0.4 or slow growth | Peptide toxicity from leaky expression | Use a tighter promoter, add glucose to the media, switch to a toxicity-tolerant host strain. |
| Final Cell Density (OD600) after Induction | Should increase or remain stable | Significant decrease after induction | High-level peptide toxicity leading to cell death | Lower induction temperature, reduce inducer concentration, shorten induction time. |
| Recombinant this compound Yield (mg/L) | Varies significantly (see FAQ) | Significantly lower than expected for similar peptides | Inefficient translation, protein degradation, inclusion body formation | Optimize codons, try different host strains, check for inclusion bodies, add protease inhibitors. |
| Solubility of this compound | Primarily in the soluble fraction | Primarily in the insoluble fraction (inclusion bodies) | High expression rate, improper folding | Lower induction temperature, reduce inducer concentration, use a solubility-enhancing fusion tag, or perform inclusion body refolding. |
Experimental Protocols
Protocol 1: Optimizing Induction Conditions for this compound Expression
This protocol outlines a method for systematically testing different induction parameters to find the optimal conditions for soluble this compound expression.
-
Inoculation: Inoculate a single colony of your expression strain into 5 mL of LB medium containing the appropriate antibiotic and 0.5% glucose. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 100 mL of fresh LB medium (with antibiotic and glucose) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction Matrix: Divide the culture into smaller, equal volumes (e.g., 10 mL) in separate flasks. Set up a matrix of conditions to test:
-
Temperature: 18°C, 25°C, 37°C
-
IPTG Concentration: 0.1 mM, 0.5 mM, 1.0 mM
-
-
Induction: Add the specified concentration of IPTG to each flask and move them to incubators set at the respective temperatures.
-
Sampling: Take samples at different time points post-induction (e.g., 2 hours, 4 hours, and overnight for the lower temperatures).
-
Analysis: For each sample, measure the OD600, then pellet the cells from 1 mL of culture. Lyse the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the expression level and solubility of this compound.
Protocol 2: Small-Scale Inclusion Body Solubilization and Refolding
This protocol provides a starting point for recovering this compound from inclusion bodies.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from an induced culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).
-
Sonicate the cells on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants. Repeat the wash step.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT).
-
Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is completely dissolved.
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 100 mM NaCl, 1 mM GSH, 0.1 mM GSSG).
-
Rapidly dilute the solubilized protein into the refolding buffer (at least a 1:100 dilution) with gentle stirring.
-
Incubate at 4°C overnight to allow the protein to refold.
-
-
Purification and Analysis:
-
Concentrate the refolded protein solution.
-
Purify the refolded this compound using appropriate chromatography methods (e.g., affinity chromatography if it has a tag, followed by size-exclusion chromatography).
-
Analyze the purified protein for activity using a bioassay against a sensitive bacterial strain.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of active this compound is a multi-step process encoded by the mcc gene cluster.
Caption: Biosynthesis pathway of this compound.
Troubleshooting Workflow for Low Recombinant this compound Yield
This diagram outlines a logical progression for troubleshooting low yield.
Caption: A logical workflow for troubleshooting low recombinant this compound yield.
References
- 1. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 2. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Preventing enzymatic degradation of Microcin C7 in experiments
Welcome to the technical support center for Microcin (B1172335) C7 (MccC7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enzymatic degradation of MccC7 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Microcin C7 and how does it work?
This compound (MccC7) is a "Trojan horse" antibiotic peptide produced by some strains of Escherichia coli.[1][2] It consists of a heptapeptide (B1575542) (MRTGNAD) linked to a modified adenosine (B11128) monophosphate (AMP).[1] This structure allows it to be actively transported into susceptible bacterial cells.[3][4] Once inside, cellular peptidases cleave the peptide portion, releasing the toxic modified AMP derivative.[3][4] This active compound then inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis, ultimately leading to cell death.[1][5]
Q2: What are the primary enzymes responsible for the degradation of this compound in experimental settings?
There are several enzymes that can degrade or inactivate MccC7:
-
MccE: An acetyltransferase that inactivates processed MccC7 by acetylating the α-amino group of the aminoacyl adenylate.[1][4][5]
-
MccF: A serine carboxypeptidase that cleaves the amide bond between the peptide and the nucleotide moiety of both intact and processed MccC7.[1][4][6]
-
Aminopeptidases (PepA, PepB, PepN): These enzymes are involved in the intracellular processing of MccC7 to its active form, but their uncontrolled activity in experimental lysates can lead to the degradation of the peptide portion.[7]
-
Trypsin and other digestive proteases: These are particularly relevant in in vivo studies or experiments involving gastrointestinal extracts, as they can readily degrade the peptide component of MccC7.[7][8]
Q3: What are the general best practices for storing and handling this compound to maintain its stability?
To ensure the stability and activity of MccC7, proper storage and handling are crucial. MccC7 is generally stable, with resistance to fluctuations in pH and temperature.[9] However, to minimize degradation, the following practices are recommended:
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized MccC7 should be stored at -20°C or ideally at -80°C in a tightly sealed container with a desiccant to protect it from moisture.
-
Storage of Reconstituted Peptide: Once in solution, MccC7 should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, 4°C is acceptable for a few days.
-
pH Considerations: While generally stable, prolonged exposure to highly acidic or alkaline pH should be avoided. A slightly acidic to neutral pH range (pH 5-7) is generally recommended for stability in solution.
-
Buffer Selection: Use sterile, nuclease-free buffers for reconstitution and experiments. Common buffers like Tris-HCl or phosphate-buffered saline (PBS) can be used, but it is important to consider the optimal pH for your specific experiment while keeping stability in mind.
Troubleshooting Guide: Preventing MccC7 Degradation
This guide provides solutions to common problems encountered during experiments with MccC7.
Problem 1: Loss of MccC7 activity in cell lysates.
-
Possible Cause: Degradation by endogenous proteases and peptidases present in the cell lysate.
-
Solution:
-
Work at low temperatures: Perform all cell lysis and subsequent experimental steps on ice or at 4°C to reduce enzymatic activity.
-
Use protease inhibitors: Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail. These cocktails typically contain inhibitors for various classes of proteases, including serine, cysteine, and metalloproteases. For metallo-aminopeptidases like PepA, PepB, and PepN, the addition of a chelating agent like EDTA can be effective.
-
Rapid processing: Minimize the time between cell lysis and your downstream experiment to reduce the window for enzymatic degradation.
-
Problem 2: Inactivation of MccC7 by specific immunity enzymes (MccE and MccF) in co-culture or producer strain lysate experiments.
-
Possible Cause: If your experimental system involves the MccC7 producer strain or other bacteria harboring the mcc gene cluster, the immunity enzymes MccE and MccF will be present and can inactivate MccC7.
-
Solution:
-
Inhibition of MccE (Acetyltransferase):
-
Adenosine monophosphate (AMP) has been identified as a competitive inhibitor of MccE.[5] Including AMP in your reaction buffer may help to reduce MccE activity.
-
Consider exploring other non-hydrolyzable ATP analogs as potential competitive inhibitors.
-
-
Inhibition of MccF (Serine Carboxypeptidase):
-
While specific inhibitors for MccF are not well-documented, as a serine peptidase, it may be susceptible to general serine protease inhibitors. Commercially available serine protease inhibitor cocktails should be tested.
-
Inhibitors of other serine carboxypeptidases, such as lactacystin (B1674225) and omuralide, could be trialed to assess their efficacy against MccF.[10]
-
-
Problem 3: Degradation of MccC7 in in vivo or gastrointestinal models.
-
Possible Cause: The peptide portion of MccC7 is susceptible to degradation by digestive enzymes like trypsin and chymotrypsin.
-
Solution:
-
Use of MccC7 variants: Researchers have engineered trypsin-resistant variants of MccC7 by mutating the peptide sequence.[7][11] If your experimental system allows, using these variants can significantly improve stability in the presence of digestive enzymes.
-
Formulation strategies: For oral delivery models, consider formulation strategies such as encapsulation to protect MccC7 from the harsh environment of the stomach and upper intestine.
-
Quantitative Data Summary
Currently, specific quantitative data on the half-life of this compound under various pH and temperature conditions is not extensively available in the literature. However, general stability has been noted. The following table provides a summary of recommended conditions to maximize stability based on general knowledge of peptide and bacteriocin (B1578144) handling.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Lyophilized) | -20°C (long-term) or -80°C (ideal) | Minimizes chemical degradation pathways. |
| Storage Temperature (In Solution) | -20°C or -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |
| Working Temperature | On ice / 4°C | Reduces the activity of contaminating proteases. |
| pH of Solution | 5.0 - 7.0 | Many bacteriocins show optimal stability in a slightly acidic to neutral pH range. |
| Additives | Protease Inhibitor Cocktail | Inhibits a broad range of endogenous proteases in biological samples. |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Cell Lysate for MccC7 Activity Assays
This protocol is designed to minimize the degradation of MccC7 when added to a bacterial cell lysate.
-
Prepare Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM DTT
-
1x Protease Inhibitor Cocktail (commercial cocktail with broad specificity)
-
1 mM EDTA (to inhibit metalloproteases)
-
Keep the buffer on ice at all times.
-
-
Cell Lysis:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
Perform cell disruption on ice using sonication or a French press.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
MccC7 Addition:
-
Add your MccC7 stock solution to the clarified lysate to the desired final concentration.
-
Proceed with your downstream experiment, keeping the samples on ice as much as possible.
-
Protocol 2: In Vitro MccC7 Activity Assay
This protocol can be used to assess the antimicrobial activity of MccC7.
-
Prepare Bacterial Culture:
-
Grow a susceptible bacterial strain (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
-
Prepare MccC7 Dilutions:
-
Perform serial dilutions of your MccC7 stock solution in the same broth medium to achieve a range of concentrations to be tested.
-
-
Incubation:
-
In a 96-well microplate, mix the bacterial culture with the different concentrations of MccC7.
-
Include a positive control (bacteria with no MccC7) and a negative control (broth only).
-
Incubate the plate at 37°C for a specified period (e.g., 3-6 hours).
-
-
Determine Activity:
-
Measure the optical density (OD) at 600 nm to assess bacterial growth.
-
Alternatively, plate dilutions of the cultures on agar (B569324) plates to determine the number of viable cells (CFU/mL).
-
The minimum inhibitory concentration (MIC) is the lowest concentration of MccC7 that inhibits visible bacterial growth.
-
Visualizations
References
- 1. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications [mdpi.com]
- 2. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of a serine carboxypeptidase adapted for degradation of the protein synthesis antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial serine carboxypeptidase inhibitors--comparative analysis of actions on homologous enzymes derived from man, yeast and wheat [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on Microcin C7 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on Microcin C7 (McC7) activity.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound to pH and temperature changes?
This compound, like other microcins, is known for its robust stability under a range of environmental conditions. It is generally resistant to fluctuations in pH, heat, and acidic or alkaline environments.[1] This stability is a key characteristic that makes it a promising candidate for various applications.
Q2: What is the optimal pH for this compound activity?
While specific studies detailing the optimal pH for this compound activity are limited, most in vitro activity assays are conducted in a neutral to slightly alkaline pH range, typically between 7.0 and 8.0. This suggests that McC7 functions effectively under these conditions. For instance, protocols for in vitro processing and enzymatic assays often utilize Tris-HCl buffers at pH 8.0.
Q3: What is the optimal temperature for this compound activity?
Experimental protocols for assessing this compound activity are commonly performed at 37°C, which mimics physiological conditions. This temperature is likely optimal for the enzymatic processes that McC7 is involved in, both in terms of its uptake by target cells and its intracellular mechanism of action.
Q4: How do extreme pH values affect this compound activity?
Extreme pH levels, both acidic and basic, can lead to the degradation of peptides through hydrolysis.[2][3] While this compound is notably stable, very low or high pH values can disrupt the peptide bonds and the overall structure of the molecule, leading to a loss of activity. Changes in pH can also alter the charge of the peptide, which may affect its interaction with the bacterial cell membrane and its uptake.
Q5: How does high temperature affect this compound activity?
High temperatures can lead to the denaturation of peptides, causing them to lose their three-dimensional structure, which is crucial for their biological activity.[4] Although this compound is considered heat-stable, prolonged exposure to very high temperatures will likely result in irreversible aggregation and loss of function.
Troubleshooting Guides
Issue 1: Reduced or No Antimicrobial Activity Observed
Possible Cause: Suboptimal pH of the experimental buffer. Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal range of 7.0-8.0.
-
Buffer Selection: Use a buffer system that is stable at the experimental temperature. Tris-HCl is a common choice for McC7 activity assays.
-
pH Adjustment: If necessary, adjust the pH of your solution immediately before adding this compound.
Possible Cause: Inappropriate experimental temperature. Troubleshooting Steps:
-
Confirm Incubation Temperature: Verify that the incubation temperature is set to 37°C.
-
Temperature Stability: Ensure your incubator or water bath provides a stable and uniform temperature throughout the experiment.
-
Avoid Temperature Fluctuations: Minimize the time that samples are outside of the optimal temperature during experimental manipulations.
Possible Cause: Degradation of this compound due to improper storage or handling. Troubleshooting Steps:
-
Storage Conditions: Store lyophilized this compound at -20°C or lower. Once in solution, use it immediately or store it at -80°C for short periods. Avoid repeated freeze-thaw cycles.[5]
-
pH of Stock Solution: Ensure the pH of the stock solution is within a stable range (neutral to slightly alkaline) if it is to be stored.
Quantitative Data Summary
The following tables summarize the generally accepted optimal conditions for this compound activity based on published experimental protocols. It is important to note that these are not experimentally determined optima but rather the conditions under which the peptide has been shown to be active.
Table 1: Effect of pH on this compound Activity
| pH Range | Expected Activity Level | Notes |
| < 5.0 | Potentially Reduced | Extreme acidic conditions can lead to peptide hydrolysis. |
| 5.0 - 6.5 | Sub-optimal to Optimal | Activity is likely present but may not be maximal. |
| 7.0 - 8.0 | Optimal | Most in vitro assays are performed in this range. |
| > 8.0 | Sub-optimal to Optimal | Peptide is generally stable in alkaline conditions. |
| > 10.0 | Potentially Reduced | Extreme alkaline conditions can lead to peptide degradation. |
Table 2: Effect of Temperature on this compound Activity
| Temperature Range (°C) | Expected Activity Level | Notes |
| 4 - 25 | Sub-optimal | Lower temperatures may slow down the rate of cellular uptake and enzymatic reactions. |
| 37 | Optimal | Mimics physiological conditions and is standard for activity assays. |
| 40 - 50 | Sub-optimal | Activity may start to decline as temperature increases above optimal. |
| > 60 | Significantly Reduced/None | High temperatures can lead to irreversible denaturation and aggregation. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is a standard method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution
-
Target bacterial strain (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).
-
Dilution of Bacteria: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted this compound. Include a positive control (bacteria without McC7) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Protocol 2: Assessing the Impact of pH and Temperature on this compound Activity
This protocol can be adapted from the MIC assay to test the activity of this compound under different pH and temperature conditions.
Procedure:
-
Prepare Buffered Media: Prepare MHB adjusted to different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).
-
Perform MIC Assay at Different pH: Follow the MIC protocol described above, but use the pH-adjusted MHB for all dilutions and incubations. Incubate all plates at 37°C.
-
Perform MIC Assay at Different Temperatures: Follow the standard MIC protocol using standard MHB (pH ~7.4). Incubate separate plates at different temperatures (e.g., 25°C, 37°C, 42°C).
-
Data Analysis: Compare the MIC values obtained under the different pH and temperature conditions to determine the impact on this compound activity.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound experiments.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
Technical Support Center: Engineering Trypsin-Resistant Microcin C7 Variants
Welcome to the technical support center for researchers engineering trypsin-resistant Microcin C7 (McC7) variants. This resource provides answers to frequently asked questions and detailed troubleshooting guides to assist you in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (McC7) and why is it a promising antimicrobial?
A1: this compound is a potent, plasmid-encoded antimicrobial peptide produced by Escherichia coli.[1][2] It functions as a "Trojan horse" antibiotic, using its peptide component to gain entry into target bacterial cells.[3][4] Once inside, the peptide is cleaved, releasing a modified aspartyl-adenylate that inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis.[3][5][6] This unique mechanism of action makes it an attractive candidate for developing new antibiotics, especially in an era of growing resistance.[2][5]
Q2: What is the primary limitation of using wild-type McC7 as an oral therapeutic?
A2: The primary limitation is its susceptibility to degradation by digestive enzymes, particularly trypsin.[5][7] The wild-type McC7 heptapeptide (B1575542) sequence, MRTGNAN, contains an arginine (R) at the second position (R2), which is a specific cleavage site for trypsin.[5] This cleavage inactivates the peptide, hindering its potential use as an orally administered antibiotic.[5]
Q3: What is the general strategy to engineer trypsin resistance in McC7?
A3: The most effective strategy is to modify the trypsin cleavage site through genetic engineering.[5] This involves using site-directed mutagenesis to replace the arginine residue at the second position (R2) of the mccA gene, which encodes the McC7 peptide precursor.[5][7] By substituting arginine with other amino acids that are not recognized by trypsin, the peptide can be rendered resistant to cleavage while potentially maintaining its antimicrobial activity.[5]
Q4: Which amino acid substitutions at the R2 position have been shown to confer trypsin resistance while maintaining activity?
A4: Studies have shown that replacing the arginine at position 2 with several other amino acids can confer trypsin resistance. Notably, variants such as R2A (Alanine), R2T (Threonine), and R2Q (Glutamine) have been successfully engineered. These variants not only demonstrated resistance to trypsin but also retained significant antimicrobial activity.[5][7]
Troubleshooting Guide
Problem 1: Low or no expression of the McC7 variant.
-
Possible Cause: Issues with the expression vector, codon usage, or toxicity of the expressed peptide to the host strain.
-
Solution:
-
Verify Vector Integrity: Sequence the entire mccA gene in your expression plasmid to ensure the mutation was correctly introduced and that no other mutations occurred.
-
Optimize Expression Conditions: Experiment with different induction times, temperatures, and concentrations of the inducing agent (e.g., IPTG). Lowering the temperature (e.g., to 16-20°C) after induction can sometimes improve the yield of soluble protein.
-
Check Host Strain Compatibility: Ensure you are using a suitable E. coli expression strain. Some strains are better equipped to handle potentially toxic peptides.
-
Promoter Strength: If using a very strong promoter, consider switching to a weaker or more tightly regulated promoter to reduce potential toxicity from basal expression.
-
Problem 2: The engineered McC7 variant has lost its antimicrobial activity.
-
Possible Cause: The specific amino acid substitution at the R2 position may interfere with the peptide's ability to be recognized and transported into the target cell by the YejABEF transporter.[5]
-
Solution:
-
Choose Conservative Substitutions: When creating new variants, prioritize substitutions with amino acids that are structurally similar to arginine or are known to be well-tolerated at that position from previous studies (e.g., non-cationic amino acids).[5]
-
Screen a Library of Mutants: As demonstrated by Yang et al., creating a small library of variants by substituting R2 with different amino acids (A, S, T, Q, etc.) and screening them for activity is an effective approach.[5]
-
Confirm Target Specificity: Use a hypersensitive indicator strain, such as E. coli Yej+rimL−, for your activity assays.[5][7] This strain overexpresses the transporter and lacks a key resistance enzyme, making it ideal for detecting even low levels of McC7 activity.[5]
-
Problem 3: The purified variant is still susceptible to trypsin digestion.
-
Possible Cause: Incomplete digestion in the assay, incorrect mutation, or the presence of other unexpected trypsin cleavage sites.
-
Solution:
-
Confirm the Mutation: Resequence your plasmid to ensure the R2 codon was successfully mutated.
-
Optimize Digestion Protocol: Ensure you are using an adequate concentration of trypsin and an optimal buffer (e.g., 0.4 M ammonium (B1175870) bicarbonate, pH 7.6) and incubation time (e.g., 37°C) for the resistance assay.[8]
-
Analyze Digestion Products: Use HPLC or mass spectrometry to analyze the products of the trypsin digest. For a resistant variant, the peak corresponding to the full-length peptide should remain, while for the wild-type, it should disappear and be replaced by smaller fragment peaks.
-
Problem 4: Difficulty in purifying the McC7 variant using HPLC.
-
Possible Cause: The variant peptide may have different physicochemical properties, leading to altered retention times or poor separation from contaminants.
-
Solution:
-
Optimize HPLC Gradient: The elution gradient may need to be adjusted. For example, the ratio of the mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid) might need to be modified to achieve better resolution for the new variant.[5]
-
Run Controls: Always run a sample from a culture expressing wild-type McC7 and a blank control (from a culture with an empty vector) to identify the correct elution peaks corresponding to your target peptide.[5]
-
Activity-Guided Fraction Collection: Collect all major peaks separately and test each fraction for antimicrobial activity to identify which one contains your active McC7 variant.
-
Quantitative Data Summary
The following table summarizes the antimicrobial activity of wild-type McC7 and its most successful trypsin-resistant variants against the hypersensitive E. coli Yej+rimL− indicator strain.
| Peptide Variant | Amino Acid Substitution (at Position 2) | Trypsin Resistance | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Wild-Type McC7 | Arginine (R) | No | Not Reported (Loses activity after treatment) | [5] |
| R2A | Alanine (A) | Yes | 12.5 | [5][7] |
| R2T | Threonine (T) | Yes | 25 | [5][7] |
| R2Q | Glutamine (Q) | Yes | 25 | [5][7] |
Experimental Protocols
1. Site-Directed Mutagenesis of the mccA Gene
This protocol is based on the QuikChange site-directed mutagenesis method.
-
Template: A circular plasmid containing the wild-type mcc gene cluster (e.g., pWP40).[5]
-
Primers: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the R2 codon 'CGT' to the A2 codon 'GCT'). The mutation should be in the center of the primers.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a minimal number of cycles (15-20) to reduce the chance of secondary mutations.
-
-
Template Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the original parental plasmid template, leaving only the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
-
Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic) and incubate overnight.
-
-
Verification:
-
Pick several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
2. Expression and HPLC Purification of McC7 Variants
-
Expression:
-
Transform the verified plasmid into an appropriate E. coli expression strain.
-
Grow a culture in a suitable medium (e.g., LB) to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce expression of the mcc genes (e.g., with IPTG if using a lac promoter) and continue to incubate, often at a reduced temperature, for several hours or overnight.
-
-
Extraction:
-
Harvest the cells by centrifugation.
-
The active McC7 peptide is typically secreted into the culture medium. Collect the supernatant for purification.
-
-
Purification by HPLC:
-
Centrifuge the supernatant at high speed to remove any remaining cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Load the filtered supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10% to 17% acetonitrile over 20-30 minutes.[5]
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the peaks.
-
Identify the active fraction by testing its antimicrobial activity.
-
3. Trypsin Resistance Assay
-
Sample Preparation: Prepare solutions of the purified McC7 variant and wild-type McC7 (as a control) in a suitable buffer.
-
Digestion:
-
Add trypsin to each sample to a final concentration (e.g., an enzyme/substrate ratio of 1 µ g/100 nmol).[8]
-
Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours).
-
Create a parallel set of samples without trypsin as a negative control.
-
-
Analysis:
-
Stop the reaction by adding an acid (e.g., TFA) or by heat inactivation.
-
Assess the remaining antimicrobial activity using an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). A resistant variant will show similar activity in both trypsin-treated and untreated samples, while the wild-type control will lose activity after trypsin treatment.[5]
-
4. Antimicrobial Activity (MIC) Assay
-
Indicator Strain: Use a sensitive indicator strain, such as E. coli Yej+rimL−.[5]
-
Preparation:
-
Prepare a series of two-fold dilutions of your purified McC7 variant in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator strain (e.g., 1 x 10^5 CFU/mL).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for engineering and characterizing trypsin-resistant McC7 variants.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Overcoming solubility issues with synthetic Microcin C7
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with synthetic Microcin C7.
Troubleshooting Guide
Q1: My synthetic this compound is not dissolving in aqueous buffers (e.g., water, PBS). What should I do?
A1: Poor solubility of synthetic this compound in neutral aqueous buffers is a common issue due to its complex structure, which includes both a modified heptapeptide (B1575542) and a modified adenosine (B11128) monophosphate (AMP) moiety.[1] This can lead to intermolecular aggregation. Follow these steps to troubleshoot:
-
Assess the Peptide's Charge: The heptapeptide sequence of this compound is MRTGNAD. At neutral pH, the net charge of the peptide portion is close to zero (Arginine is basic, Aspartic acid is acidic). The phosphate (B84403) group in the AMP moiety will be negatively charged. Therefore, the overall molecule is acidic.
-
Try a Basic Buffer: For acidic molecules, dissolving in a slightly basic buffer can improve solubility.[2][3] Try dissolving a small amount of the peptide in 0.1 M ammonium (B1175870) bicarbonate and then dilute it to your desired concentration with your experimental buffer.
-
Use a Chaotropic Agent: If aggregation is suspected, a small amount of a chaotropic agent like guanidine-HCl can disrupt the non-covalent interactions causing aggregation. However, be mindful that this may interfere with downstream biological assays.
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[2][4]
Q2: I'm considering using an organic solvent. Which one should I choose and what is the recommended procedure?
A2: For hydrophobic or difficult-to-dissolve peptides, organic solvents can be effective.[2][5]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[4] Dimethylformamide (DMF) is another alternative.[6]
-
Procedure:
-
First, attempt to dissolve a small test amount of your lyophilized synthetic this compound in the minimal amount of pure DMSO or DMF.
-
Once fully dissolved, slowly add this stock solution dropwise to your vigorously vortexing aqueous experimental buffer to reach the final desired concentration. This rapid dilution can prevent the peptide from precipitating out of the aqueous solution.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be cytotoxic or interfere with assay results. Typically, a final DMSO concentration of less than 1% is well-tolerated in cell-based assays.[2]
-
Q3: The peptide dissolves initially but then precipitates out of solution. How can I prevent this?
A3: This is indicative of aggregation, which can be time and concentration-dependent.
-
Work at a Lower Concentration: If possible, perform your experiments at a lower concentration of synthetic this compound.
-
Optimize Buffer Conditions: The pH and ionic strength of your buffer can influence solubility.[3] Experiment with a small range of pH values (if your assay permits) to find the optimal condition for solubility.
-
Add Stabilizing Excipients: In some cases, the addition of excipients like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) can help maintain peptide solubility and prevent aggregation, though their compatibility with your specific experiment must be verified.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store synthetic this compound?
A1: Lyophilized synthetic this compound should be stored at -20°C or colder in a desiccated environment.[7] Once reconstituted in a solvent, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[7]
Q2: How does the structure of synthetic this compound affect its solubility?
A2: Synthetic this compound is a peptide-nucleotide conjugate.[1] The peptide portion contains both hydrophobic and charged residues. The modified AMP moiety adds a significant polar and charged component. This amphipathic nature can lead to self-assembly and aggregation, which are common causes of poor solubility.
Q3: Can I use sonication or heating to help dissolve my synthetic this compound?
A3: Yes, gentle sonication is a recommended technique to aid in dissolving peptides and breaking up aggregates.[2][4] Gentle warming (e.g., to 37°C) can also be attempted, but prolonged or excessive heating should be avoided as it can lead to degradation of the peptide.[2]
Q4: How can I determine the concentration of my dissolved synthetic this compound?
A4: Due to the presence of the AMP moiety with its adenine (B156593) ring, you can use UV-Vis spectrophotometry to determine the concentration by measuring the absorbance at 260 nm. You will need the molar extinction coefficient for accurate quantification. Alternatively, amino acid analysis can provide a very accurate concentration measurement.
Data Presentation
The following table summarizes the recommended solvents and general solubility observations for synthetic peptides with characteristics similar to this compound. Note: These are general guidelines, and empirical testing with a small amount of your specific synthetic this compound is highly recommended.
| Solvent | Typical Starting Concentration | Observations & Recommendations |
| Deionized Water | < 1 mg/mL | Often shows poor solubility, may appear as a suspension. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 mg/mL | Similar to water, solubility can be limited. |
| 0.1 M Ammonium Bicarbonate, pH ~7.8 | 1-5 mg/mL | Improved solubility for acidic peptides. Good starting point for aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | Generally good solubility. Use as a stock solution and dilute into aqueous buffer. |
| Dimethylformamide (DMF) | > 10 mg/mL | Good solubility. An alternative to DMSO. |
| 10% Acetic Acid | 1-5 mg/mL | May improve solubility for basic peptides, but less likely to be effective for the acidic this compound. |
Experimental Protocols
Protocol 1: Solubilization of Synthetic this compound in an Aqueous Buffer
-
Allow the vial of lyophilized synthetic this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a small, accurately measured amount of the peptide.
-
Reconstitute the peptide in a slightly basic buffer, such as 0.1 M ammonium bicarbonate, to create a stock solution.
-
Vortex the solution for 30 seconds. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Once dissolved, this stock solution can be diluted to the final desired concentration in your experimental buffer.
Protocol 2: Solubilization of Synthetic this compound using an Organic Solvent
-
Equilibrate the vial of lyophilized synthetic this compound to room temperature.
-
Add a minimal volume of high-purity DMSO or DMF to the vial to dissolve the peptide and create a concentrated stock solution.
-
Vortex thoroughly. If needed, sonicate briefly.
-
While vigorously vortexing your final aqueous experimental buffer, add the organic stock solution dropwise to achieve the desired final peptide concentration.
-
Ensure the final concentration of the organic solvent is below the tolerance level of your assay.
Mandatory Visualizations
Caption: A decision-tree workflow for solubilizing synthetic this compound.
Caption: Factors influencing the equilibrium between soluble and aggregated this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Microcin C7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Microcin C7 (MccC7).
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound to eukaryotic cells?
A1: Current research indicates that this compound (MccC7) exhibits low toxicity to eukaryotic cells.[1] In vivo studies in weaned piglets and broilers have shown that even at high concentrations, MccC7 does not produce significant adverse effects.[2][3] For instance, a study in weaned piglets demonstrated that a high dose of 5000 mg/kg of MccC7 supplementation did not result in any significant negative impacts on various health parameters.[2]
Q2: What is the primary mechanism of action of this compound that confers its specificity?
A2: this compound employs a "Trojan horse" mechanism, which contributes to its specificity for target bacteria.[3][4][5][6] It consists of a heptapeptide (B1575542) linked to a modified aspartyl-adenylate.[1][3][4][6][7] The peptide portion is recognized by the YejABEF transporter on the inner membrane of susceptible Gram-negative bacteria, facilitating its entry into the cell.[7][8] Once inside, cellular peptidases cleave the heptapeptide, releasing the toxic aspartyl-adenylate mimic.[4][7] This active component then inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis, ultimately leading to bacterial cell death.[4][9]
Q3: Have any specific off-target molecular interactions of this compound been identified in host cells?
A3: To date, specific molecular off-targets of this compound in eukaryotic host cells have not been extensively documented in the available literature. The primary focus of research has been on its potent on-target antibacterial activity.[1] The low in vivo toxicity observed in animal studies suggests that significant off-target effects are minimal at therapeutic concentrations.[2][3]
Q4: How can the heptapeptide portion of this compound potentially influence off-target effects?
A4: While the heptapeptide of MccC7 is primarily responsible for transport into bacterial cells, one study has shown that at high concentrations, the peptide itself can inhibit the growth of E. coli.[8] This suggests that at supra-physiological doses, the peptide component could potentially interact with other cellular components, although this has not been observed to cause toxicity in animal models.[2]
Troubleshooting Guides
Issue 1: Observed cytotoxicity in a eukaryotic cell line experiment.
-
Possible Cause 1: High Concentration of MccC7. While generally having low toxicity, excessively high concentrations of MccC7 may induce stress responses in eukaryotic cells.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations, from nanomolar to high micromolar, to identify a non-toxic working concentration.
-
-
Possible Cause 2: Impurities in the MccC7 Preparation. The synthesis and purification process of MccC7 might leave residual contaminants that could be cytotoxic.
-
Troubleshooting Step: Verify the purity of your MccC7 stock using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). If impurities are detected, re-purify the compound.
-
-
Possible Cause 3: Sensitivity of the Specific Cell Line. Different eukaryotic cell lines can have varying sensitivities to external compounds.
-
Troubleshooting Step: Test the cytotoxicity of MccC7 on a panel of different cell lines, including standard, robust lines like HEK293 or HeLa, to assess if the observed effect is cell-line specific.
-
Issue 2: Inconsistent antimicrobial activity in vitro.
-
Possible Cause 1: Degradation of MccC7. this compound, being a peptide-based molecule, can be susceptible to degradation by proteases present in the experimental setup or due to improper storage.
-
Troubleshooting Step: Ensure proper storage of MccC7 at recommended temperatures (typically -20°C or lower). Prepare fresh working solutions for each experiment. Include a positive control with a known susceptible bacterial strain to confirm the activity of your MccC7 stock.
-
-
Possible Cause 2: Bacterial Resistance. The target bacteria may have or may have developed resistance to MccC7.
-
Troubleshooting Step: Confirm the identity and susceptibility of your bacterial strain. Sequence the yejABEF transporter genes to check for mutations that might prevent MccC7 uptake.
-
-
Possible Cause 3: Experimental Conditions. The composition of the culture medium can affect the activity of MccC7.[8]
-
Troubleshooting Step: Use a minimal medium for your antimicrobial assays, as rich media may contain components that inhibit MccC7 activity.[8] Standardize the pH and salt concentrations of your buffers and media across experiments.
-
Data on In Vivo Safety and Efficacy of this compound
The following tables summarize quantitative data from studies on the effects of this compound in animal models, demonstrating its safety and efficacy at various dosages.
Table 1: Effects of Dietary this compound Supplementation in Weaned Piglets
| Dosage (mg/kg diet) | Observation | Reference |
| 250 | Significantly increased IgG levels. | [2] |
| 500 | Improved intestinal morphology; Increased growth performance; Decreased diarrhea index. | [2] |
| 750 | Significantly lower diarrhea index compared to control. | [2] |
| 5000 | No significant adverse effects on blood parameters or overall health. | [2] |
Table 2: Effects of Dietary this compound Supplementation in Broilers
| Dosage (mg/kg diet) | Observation | Reference |
| 2, 4, and 6 | Increased villus height in the small intestine. | [6] |
| 2, 4, and 6 | Significantly decreased gene expression of pro-inflammatory cytokines (TNF-α, IL-8, IFN-γ). | [6] |
| 2, 4, and 6 | Significantly increased gene expression of tight junction proteins (Occludin and ZO-1). | [6] |
Experimental Protocols for Off-Target Effect Identification
While specific off-target studies for MccC7 are not widely published, the following are established methodologies for identifying off-target effects of peptide-based therapeutics that can be adapted for MccC7.
Protocol 1: Chemical Proteomics Approach for Off-Target Identification
This method aims to identify proteins that physically interact with MccC7 within a cell lysate or in living cells.
Methodology:
-
Probe Synthesis: Synthesize a modified version of MccC7 that includes a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin).
-
Proteome Labeling: Incubate the MccC7 probe with a cell lysate or with live eukaryotic cells to allow for binding to its protein targets.
-
Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the MccC7 probe and its interacting proteins.
-
Enrichment: Lyse the cells (if applicable) and use streptavidin-coated beads to pull down the biotin-tagged MccC7-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down with the MccC7 probe compared to a control probe.
Protocol 2: Peptide Microarray for Off-Target Binding
This high-throughput method screens for MccC7 binding against a large library of human peptides to identify potential off-target interactions.
Methodology:
-
Array Preparation: Utilize a commercially available or custom-made human peptide microarray, where a large number of different peptides are immobilized on a solid surface.
-
MccC7 Labeling: Label purified MccC7 with a fluorescent tag (e.g., FITC or Cy5).
-
Incubation: Incubate the fluorescently labeled MccC7 with the peptide microarray.
-
Washing: Wash the array to remove non-specifically bound MccC7.
-
Detection: Scan the microarray using a fluorescent scanner to detect spots where the labeled MccC7 has bound.
-
Hit Identification: Identify the peptides corresponding to the fluorescent spots to determine potential off-target binding sequences.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for identifying off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Effectiveness and Safety of this compound in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 7. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce proteolytic cleavage of Microcin C7
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Microcin C7 (McC7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the proteolytic cleavage of McC7 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my in vitro assay. What could be the cause?
A1: A common cause of reduced McC7 activity is proteolytic degradation. McC7 is a peptide-based molecule and is susceptible to cleavage by proteases that may be present in your experimental system, such as in serum-containing media or cell lysates. The wild-type McC7 heptapeptide (B1575542) sequence (MRTGNAD) contains a trypsin-sensitive site at the second amino acid, Arginine (R2)[1]. Cleavage at this site can lead to a loss of antimicrobial activity[1].
Q2: Which proteases are known to cleave this compound?
A2: The primary protease known to cleave this compound is trypsin, which targets the peptide bond C-terminal to the Arginine at position 2 (R2)[1]. Other digestive proteases like pepsin and chymotrypsin (B1334515) can also degrade McC7, although the specific cleavage sites are not as well-defined in the literature. Based on known specificities, chymotrypsin may cleave after the Threonine at position 3 (T3) or the Asparagine at position 6 (N6), while pepsin could potentially cleave at multiple sites, including after Methionine (M1) and Threonine (T3).
Q3: How can I reduce the proteolytic cleavage of my this compound?
A3: There are several strategies to mitigate proteolytic cleavage:
-
Site-Directed Mutagenesis: Modifying the amino acid sequence at cleavage sites can prevent protease recognition. For McC7, replacing the Arginine at position 2 (R2) with residues such as Alanine (A), Threonine (T), or Glutamine (Q) has been shown to confer resistance to trypsin while maintaining significant antimicrobial activity[1][2].
-
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases that cleave from the ends of the peptide.
-
Incorporation of Unnatural Amino Acids: Replacing L-amino acids with D-amino acids at or near cleavage sites can block protease recognition.
-
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your experimental buffer can inactivate a broad range of proteases. Commercially available protease inhibitor cocktails are effective for this purpose.
-
Optimization of Experimental Conditions:
-
Temperature: Performing experiments at lower temperatures (e.g., 4°C) can significantly reduce protease activity.
-
pH: Adjusting the pH of your buffers may inactivate certain proteases, but care must be taken to ensure that the pH is compatible with McC7 activity and your experimental goals.
-
Q4: Are there any quantitative data on the stability of modified this compound?
A4: Yes, studies have been conducted on trypsin-resistant variants of McC7. While kinetic data such as half-life are not extensively reported, the percentage of intact peptide after incubation with proteases has been measured. The table below summarizes the available data.
Data Presentation: Stability of this compound Variants
| This compound Variant | Modification | Protease | Incubation Time (hours) | Remaining Intact Peptide (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Wild-type | None | Trypsin | 3 | Not reported, but activity is lost | >100 (after trypsin treatment) | [1] |
| R2A | Arginine at position 2 replaced by Alanine | Trypsin | 3 | >85 | 12.5 | [1][2] |
| R2T | Arginine at position 2 replaced by Threonine | Trypsin | 3 | >85 | 25 | [1][2] |
| R2Q | Arginine at position 2 replaced by Glutamine | Trypsin | 3 | >85 | 25 | [1][2] |
| Wild-type | None | Pepsin | 3 | >90 | Not reported | [1] |
| Wild-type | None | Chymotrypsin | 3 | <10 | Not reported | [1] |
| R2A | Arginine at position 2 replaced by Alanine | Pepsin | 3 | >90 | Not reported | [1] |
| R2A | Arginine at position 2 replaced by Alanine | Chymotrypsin | 3 | <10 | Not reported | [1] |
| R2T | Arginine at position 2 replaced by Threonine | Pepsin | 3 | >90 | Not reported | [1] |
| R2T | Arginine at position 2 replaced by Threonine | Chymotrypsin | 3 | <10 | Not reported | [1] |
| R2Q | Arginine at position 2 replaced by Glutamine | Pepsin | 3 | >90 | Not reported | [1] |
| R2Q | Arginine at position 2 replaced by Glutamine | Chymotrypsin | 3 | <10 | Not reported | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the mccA Gene to Create Trypsin-Resistant this compound Variants
This protocol describes the generation of trypsin-resistant McC7 variants (R2A, R2T, R2Q) by site-directed mutagenesis of the mccA gene, which encodes the McC7 heptapeptide.
1. Primer Design:
-
Design forward and reverse primers that are complementary to each other and contain the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Example for R2A (CGT to GCT):
-
Forward Primer: 5'-ATG GCT ACT GGT AAT GCA GAT-3'
-
Reverse Primer: 5'-ATC TGC ATT ACC AGT AGC CAT-3'
-
-
Example for R2T (CGT to ACT):
-
Forward Primer: 5'-ATG ACT ACT GGT AAT GCA GAT-3'
-
Reverse Primer: 5'-ATC TGC ATT ACC AGT AGT CAT-3'
-
-
Example for R2Q (CGT to CAG):
-
Forward Primer: 5'-ATG CAG ACT GGT AAT GCA GAT-3'
-
Reverse Primer: 5'-ATC TGC ATT ACC AGT CTG CAT-3'
-
-
2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type mccA gene as the template and the designed mutagenic primers.
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb of plasmid length
-
-
Final Extension: 72°C for 10 minutes
-
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
-
Incubate overnight at 37°C.
5. Verification:
-
Select colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
Protocol 2: In Vitro Proteolytic Stability Assay of this compound using RP-HPLC
This protocol outlines a method to assess the stability of McC7 and its variants in the presence of a specific protease.
1. Materials:
-
Purified this compound or variant (lyophilized)
-
Protease of interest (e.g., Trypsin, Chymotrypsin, Pepsin)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8 for trypsin and chymotrypsin; 0.1 M HCl, pH 1.3 for pepsin)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Sample Preparation: Dissolve lyophilized McC7 in the reaction buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: Add the protease to the McC7 solution to a final concentration (e.g., 10 µg/mL). A control sample without protease should be prepared in parallel.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of the quenching solution to the aliquot.
-
Analysis by RP-HPLC:
-
Inject the quenched sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact McC7.
-
Calculate the percentage of intact McC7 remaining at each time point by comparing the peak area to the peak area at time 0.
-
Plot the percentage of intact McC7 versus time to determine the degradation kinetics. If possible, calculate the half-life (t½) of the peptide.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Strategies to mitigate proteolytic cleavage of this compound.
References
Technical Support Center: Enhancing the Antimicrobial Potency of Microcin C7 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of Microcin C7 (McC7) analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
This compound employs a "Trojan horse" mechanism. The full-length molecule, a heptapeptide-nucleotide conjugate, is actively transported into susceptible bacterial cells via the YejABEF inner membrane transporter.[1][2] Once inside, cellular peptidases process the molecule, releasing a non-hydrolyzable aspartyl-adenylate analog.[2] This toxic payload inhibits aspartyl-tRNA synthetase (AspRS), thereby blocking protein synthesis and leading to cell death.[3] Analogs with different terminal amino acids can be designed to target other aminoacyl-tRNA synthetases (aaRSs).[4]
Q2: What are the key strategies for enhancing the antimicrobial potency of McC7 analogs?
The primary strategies focus on improving stability and optimizing the peptide carrier for better uptake. A significant challenge is the susceptibility of the native McC7 peptide to degradation by digestive enzymes like trypsin, which cleaves the peptide at the Arginine-2 (R2) position.[5] A common and effective strategy is to create trypsin-resistant variants by substituting the arginine at this position through site-directed mutagenesis of the mccA gene.[5] Additionally, modifications to the peptide length and the nucleotide moiety can be explored to improve transport and activity, although these can be synthetically challenging.[1]
Q3: What are the critical considerations for designing potent McC7 analogs?
Several factors are crucial for the successful design of potent McC7 analogs:
-
Peptide Length and Sequence: The peptide moiety is essential for recognition by the YejABEF transporter. While some modifications are tolerated, significant alterations can impair uptake and reduce antimicrobial activity.[1]
-
Stability: The peptide's susceptibility to proteases is a major hurdle for potential in vivo applications. Designing protease-resistant variants is a key consideration.[5]
-
Targeting: By changing the terminal amino acid of the peptide, it is possible to create analogs that inhibit other aminoacyl-tRNA synthetases, potentially broadening the spectrum of activity or overcoming resistance.[4]
-
Synthetic Feasibility: The chemical synthesis of peptide-nucleotide conjugates can be complex. The design should consider synthetic accessibility.
Q4: How can I assess the cytotoxicity of my McC7 analogs?
Assessing the cytotoxicity of novel antimicrobial peptides is crucial. Standard in vitro methods include:
-
Hemolysis Assays: These assays determine the peptide's ability to lyse red blood cells, providing an initial screen for membrane-damaging activity against eukaryotic cells.[6]
-
Cell Viability Assays: Using mammalian cell lines (e.g., HEK293, U87 MG), assays like MTT, XTT, or CCK-8 can quantify the effect of the analog on cell proliferation and viability.[3][6][7] These assays measure metabolic activity as an indicator of cell health.
Troubleshooting Guides
Synthesis of McC7 Analogs (Solid-Phase Peptide Synthesis)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Full-Length Peptide | Incomplete coupling reactions, especially for sterically hindered amino acids. | - Use a more potent coupling agent. - Perform a double coupling for problematic residues. - Increase the coupling reaction time.[8] |
| Peptide aggregation on the resin. | - Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP). - Incorporate pseudoproline dipeptides to disrupt secondary structures. | |
| Incomplete Fmoc deprotection. | - Extend the deprotection time or perform a double deprotection. - Use a stronger deprotection reagent if necessary. | |
| Presence of Deletion Sequences in Final Product | Inefficient coupling at specific steps. | - Monitor coupling efficiency after each step using a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). |
| Side Reactions | Aspartimide formation at Aspartic Acid residues. | - Use protecting groups on the Asp side chain that are less prone to aspartimide formation. |
| Pyroglutamate formation at N-terminal Glutamine. | - Couple the N-terminal Gln with pre-activated amino acid derivatives to minimize cyclization.[8] |
Purification of McC7 Analogs (RP-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate gradient slope. | - Optimize the gradient to be shallower around the elution time of the target peptide for better separation of closely eluting impurities.[9] |
| Suboptimal mobile phase pH. | - Modulating the mobile phase pH can alter the charge state of the peptide and impurities, potentially improving separation.[10] | |
| Broad Peaks | Secondary interactions with the stationary phase. | - Ensure an appropriate ion-pairing agent (e.g., 0.1% TFA) is used in the mobile phase. |
| Column overloading. | - Reduce the amount of crude peptide loaded onto the column per injection.[9] | |
| Multiple Peaks for a Pure Compound | Presence of different salt forms or conformers. | - This can sometimes be resolved by altering the mobile phase composition or temperature. |
Antimicrobial Potency Assays (MIC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC Values | Variability in inoculum density. | - Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[11] |
| Inaccurate drug concentrations. | - Prepare fresh serial dilutions of the analog for each experiment. Verify the stock solution concentration. | |
| Contamination of the culture or reagents. | - Use sterile techniques throughout the assay. Perform purity checks of the bacterial inoculum.[11] | |
| No Inhibition of Growth, Even at High Concentrations | The analog is inactive against the tested strain. | - Confirm the identity and expected susceptibility of the bacterial strain. - Test against a known sensitive control strain. |
| The analog has precipitated out of solution. | - Visually inspect the wells for precipitation. - Determine the solubility of the analog in the assay medium. A small amount of a biocompatible co-solvent like DMSO (typically <1%) can be used.[12] | |
| The analog is unstable in the assay medium. | - Assess the stability of the analog in the broth over the incubation period. | |
| Skipped Wells or Trailing Endpoints | Contamination or resistant subpopulations. | - Check for contamination. - Consider the possibility of heterogeneous resistance in the bacterial population.[11] |
Data Presentation
Table 1: Antimicrobial Activity of Trypsin-Resistant this compound Analogs against E. coli
| Analog | Substitution at Position 2 | MIC (µg/mL) | Fold Change vs. Wild-Type |
| Wild-Type McC7 | Arginine (R) | 1.56 | 1.0 |
| R2A | Alanine (A) | 12.5 | 8.0 |
| R2T | Threonine (T) | 25 | 16.0 |
| R2Q | Glutamine (Q) | 25 | 16.0 |
| Data is for E. coli Yej+rimL- strain.[1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the mccA Gene
This protocol is for creating trypsin-resistant McC7 analogs by substituting the Arginine at position 2 (R2).
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle of the primer. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing:
-
5-50 ng of plasmid DNA (containing the mcc gene cluster)
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
High-fidelity DNA polymerase and buffer
-
Nuclease-free water to the final volume.
-
-
Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Pick colonies and culture them to isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: this compound Analog Purification by RP-HPLC
-
Sample Preparation: Centrifuge the fermentation broth to remove bacterial cells. The supernatant contains the McC7 analog.
-
Column and Solvents: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in 90% acetonitrile.[13]
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the supernatant.
-
Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% Solvent B over 30 minutes) at a flow rate of 1 mL/min.[13]
-
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 220 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions for purity and the presence of the desired analog using analytical HPLC and mass spectrometry. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified McC7 analog as a powder.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Analog Stock and Dilutions:
-
Dissolve the purified McC7 analog in a suitable solvent (e.g., sterile water or a small amount of DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight.
-
Dilute the overnight culture to achieve a concentration corresponding to a 0.5 McFarland standard.
-
Further dilute the standardized suspension to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[14]
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted analog.
-
Include a positive control (bacteria in broth without analog) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[14]
-
-
MIC Determination: The MIC is the lowest concentration of the McC7 analog that completely inhibits visible bacterial growth.[14]
Protocol 4: In Vitro Cytotoxicity Assay (CCK-8/MTT)
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a density of approximately 5,000 cells/well and incubate overnight to allow for cell attachment.[3]
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the McC7 analog to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]
-
Addition of Reagent: Add the CCK-8 or MTT reagent to each well and incubate for the time specified by the manufacturer (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each concentration of the analog relative to the untreated control cells.
Visualizations
Caption: Mechanism of action of this compound analogs.
Caption: Experimental workflow for developing McC7 analogs.
Caption: Troubleshooting logic for low antimicrobial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Microcin C Analogs Targeting Different Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 9. protocols.io [protocols.io]
- 10. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Microcin C7 Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Microcin C7 (McC7) purification protocols for higher purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified McC7 | Inefficient Extraction from Culture Supernatant: McC7 may not be efficiently captured during the initial solid-phase extraction (SPE) step. | Optimize the SPE protocol by testing different sorbents (e.g., C18), adjusting the pH of the loading sample, and optimizing the composition of the wash and elution solvents.[1][2][3][4] |
| Degradation by Proteases: McC7 is susceptible to degradation by certain proteases, such as trypsin, which can cleave its peptide backbone.[5][6] | If not using a protease-deficient expression host, consider adding a broad-spectrum protease inhibitor cocktail to the culture supernatant immediately after harvesting. Work at low temperatures (4°C) during all purification steps. | |
| Precipitation during Purification: The sample may become too viscous or the protein may precipitate due to high concentration or inappropriate buffer conditions.[7][8] | Dilute the sample with the appropriate buffer before loading onto the column.[7] Consider adding solubilizing agents like glycerol (B35011) (up to 20%) or non-ionic detergents to the buffers.[8] | |
| Poor Peak Resolution in HPLC | Inappropriate Column Chemistry: The chosen HPLC column may not be optimal for separating McC7 from closely related impurities. | For reversed-phase HPLC (RP-HPLC), C18 columns are commonly used.[5] Experiment with different pore sizes and particle sizes to improve resolution. |
| Suboptimal Mobile Phase Gradient: The elution gradient may be too steep, causing co-elution of McC7 with contaminants. | Optimize the linear gradient of the organic solvent (e.g., acetonitrile) in your mobile phase.[5] A shallower gradient around the expected elution time of McC7 can improve separation. | |
| Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based columns can cause peak tailing for basic peptides. | Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to both mobile phases to minimize these interactions and improve peak shape.[9] | |
| Presence of Contaminants in the Final Product | Co-elution of Similar Molecules: Impurities with similar hydrophobicity to McC7 may co-elute during RP-HPLC. | Employ an orthogonal purification step, such as ion-exchange chromatography or size-exclusion chromatography, either before or after the RP-HPLC step. |
| Carryover from Previous Runs: Contaminants from a previous purification run may be leaching from the HPLC column. | Implement a rigorous column cleaning and regeneration protocol between runs.[7] | |
| Loss of Biological Activity | pH Instability: Extreme pH values during purification can lead to the degradation of McC7. | Maintain the pH of all buffers within a stable range for McC7. While specific stability data is limited in the provided results, peptides are generally more stable at slightly acidic to neutral pH. |
| Repeated Freeze-Thaw Cycles: This can lead to aggregation and loss of activity. | Aliquot the purified McC7 into single-use vials before freezing to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify this compound from a culture supernatant?
A1: The initial step is typically to concentrate and partially purify McC7 from the culture medium using solid-phase extraction (SPE) with a C18 cartridge.[7] This removes salts and many polar impurities, preparing the sample for subsequent high-resolution chromatography.
Q2: What type of chromatography is most effective for achieving high-purity this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly reported and effective method for obtaining high-purity McC7 and its variants, often achieving purity levels greater than 90%.[5]
Q3: How can I monitor the presence and purity of this compound during purification?
A3: Purity can be monitored by analyzing the fractions from your chromatography steps using analytical RP-HPLC. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it has the correct molecular weight.[5][11]
Q4: What are the typical storage conditions for purified this compound?
A4: For long-term storage, it is recommended to lyophilize the purified McC7 and store it at -80°C.[10] If in solution, it should be stored at -80°C in small aliquots to prevent repeated freeze-thaw cycles.[10]
Q5: My purified peptide has the correct mass, but shows low or no antimicrobial activity. What could be the reason?
A5: Loss of activity despite having the correct mass could be due to improper folding, modification, or degradation that is not detectable by mass spectrometry alone. For instance, the N-terminal formyl group is crucial for its activity, and its removal during purification would render the peptide inactive.[5] Ensure that the purification conditions (e.g., pH, temperature) are mild enough to preserve the peptide's native structure and modifications.
Experimental Protocols & Data
Comparative Data on McC7 Purification
| Method | Column/Resin | Mobile Phase A | Mobile Phase B | Purity Achieved | Reference |
| RP-HPLC | C18 | 0.1% TFA in Water | Acetonitrile (B52724) | >80-95% | [5] |
| RP-HPLC (for processed McC7) | Not specified | 0.1% TFA in Water | Acetonitrile | Chromatographically pure | [10] |
| Solid-Phase Synthesis and RP-HPLC | C18 | 0.1% TFA in Water | Acetonitrile | >97% | [5] |
Detailed Experimental Protocol: Two-Step Purification of this compound
This protocol describes a general method for purifying this compound from an E. coli culture supernatant.
Step 1: Solid-Phase Extraction (SPE)
-
Preparation: Acidify the cell-free culture supernatant with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge or filter to remove any precipitate.
-
Cartridge Equilibration: Condition a C18 SPE cartridge by washing with 100% methanol, followed by 50% methanol, and finally with 0.1% TFA in water.
-
Sample Loading: Load the acidified supernatant onto the equilibrated C18 cartridge.
-
Washing: Wash the cartridge with 0.1% TFA in water to remove unbound impurities.
-
Elution: Elute the bound peptides with a solution of 50-80% acetonitrile in 0.1% TFA. The optimal percentage of acetonitrile should be determined empirically.
-
Drying: Lyophilize the eluted fraction to dryness.
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Reconstitute the lyophilized sample from the SPE step in a small volume of Mobile Phase A (0.1% TFA in water).
-
Chromatography Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A linear gradient from 10% to 17% Mobile Phase B over a defined period (e.g., 30 minutes) is a good starting point for optimizing the separation of McC7 variants.[5] The exact gradient should be optimized for your specific McC7 variant and system.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the peaks that correspond to the expected retention time of this compound.
-
Purity Analysis and Verification:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Microcin C7 production
This guide provides troubleshooting advice and answers to frequently asked questions regarding batch-to-batch variability in Microcin (B1172335) C7 (MccC7) production. It is intended for researchers, scientists, and drug development professionals to help ensure experimental consistency and accuracy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Microcin C7 (MccC7) and what is its mechanism of action? this compound is a peptide-nucleotide antibiotic produced by Escherichia coli strains carrying the necessary gene cluster.[1][2] It is considered a "Trojan horse" antibiotic because its peptide portion facilitates entry into susceptible bacterial cells.[3][4][5] Once inside, the peptide is cleaved, releasing a modified aspartyl-adenylate molecule.[4][5][6] This active compound inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis, thereby halting bacterial growth.[5][7]
Q2: How is MccC7 naturally synthesized by E. coli? MccC7 is ribosomally synthesized and post-translationally modified through the action of proteins encoded by the mccABCDE gene cluster.[4][7] The peptide precursor (MRTGNAN) is encoded by mccA, one of the shortest known bacterial genes.[4][7] The MccB enzyme adenylates the C-terminus of this peptide, a key step in its maturation.[4][6][7] Other genes like mccD and mccE are involved in further modifications and self-immunity, while mccC encodes an efflux pump to export the mature antibiotic.[5][7]
Q3: Why is batch-to-batch variability a significant issue in MccC7 production? Batch-to-batch variability, which manifests as inconsistent yields, purity, or biological activity, is a common challenge in peptide and antibiotic production.[8][9] This inconsistency can jeopardize the reproducibility of experiments, leading to unreliable data for research or preclinical development.[10] For MccC7, sources of variability can range from subtle differences in culture conditions to incomplete enzymatic modifications of the final product.
Q4: What are the critical quality attributes to monitor for MccC7? The most critical attributes are:
-
Yield: The total amount of MccC7 produced per volume of culture.
-
Purity: The percentage of the desired, fully modified MccC7 molecule relative to impurities, such as truncated peptides or incompletely modified forms.[8]
-
Biological Activity: Typically measured by the Minimum Inhibitory Concentration (MIC) against a sensitive bacterial strain. This confirms the product's potency.[11]
-
Identity: Confirmed by mass spectrometry to ensure the correct molecular weight, verifying that all post-translational modifications have occurred.[12]
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during MccC7 production and purification.
Problem 1: Low or Inconsistent MccC7 Yield
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal Culture Conditions | MccC7 production is often highest under nutrient limitation or cellular stress, typically in the stationary phase.[2][7] Standardize all culture parameters, including media composition, pH, aeration (e.g., flask volume-to-media ratio, shaker speed), and temperature. Minor variations in these parameters can significantly impact final titers.[9] |
| Inoculum Variability | The age and physiological state of the starter culture can dramatically affect the growth kinetics and final yield. Harvesting precultures at a defined growth phase (e.g., mid-log) can greatly reduce variability.[9] Consider creating cryopreserved stocks of the inoculum to ensure consistency over multiple experiments.[9] |
| Plasmid Instability | The mcc gene cluster is typically located on a plasmid.[1] Without continuous selective pressure, the plasmid can be lost from the bacterial population, leading to a culture with a reduced percentage of producing cells. Always include the appropriate antibiotic (e.g., ampicillin) in both the preculture and main culture media to ensure plasmid retention.[11] |
Problem 2: Inconsistent Biological Activity (Variable MIC values)
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Post-Translational Modifications | The full biological activity of MccC7 depends on several modifications, including C-terminal adenylation and aminopropylation.[7] An absence of these modifications results in a significantly less potent or inactive molecule. Use mass spectrometry to verify that the purified product has the correct molecular weight for the fully mature MccC7. If incorrect masses are observed, check the integrity of the mccB, mccD, and mccE genes. |
| Product Degradation | Peptides are susceptible to degradation from proteases, extreme pH, or improper storage.[8] Repeated freeze-thaw cycles are a common cause of reduced activity.[13] Store lyophilized MccC7 at -20°C or below. For assays, dissolve a fresh aliquot and avoid storing it in solution for extended periods. |
| Incorrect Concentration Calculation | Lyophilized peptide powder is not 100% pure peptide; it contains counter-ions (e.g., Trifluoroacetic acid (TFA) from HPLC) and bound water.[8][13] Batch-to-batch differences in this "Net Peptide Content" (NPC) will lead to dosing errors if not accounted for. Request an amino acid analysis (AAA) from your synthesis provider or perform one to determine the NPC. Adjust the amount of powder you weigh to ensure you are dosing the correct amount of active peptide. |
| Interference from Counter-ions | Residual TFA from the HPLC purification process can be cytotoxic in some cellular assays, potentially confounding MIC results.[13] If erratic results are observed in cell-based assays, consider performing a salt exchange (e.g., to acetate (B1210297) or HCl) to remove the TFA. |
Problem 3: Low Purity or Difficulty in Purification
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal HPLC Protocol | The presence of closely related impurities (e.g., deformylated or truncated peptides) can make purification challenging. Optimize the Reverse-Phase HPLC (RP-HPLC) gradient. A shallow gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used.[14] Experiment with different C18 columns or gradient slopes to improve the resolution between the target peak and contaminants. |
| Co-eluting Impurities | Bacterial culture supernatants are complex mixtures. Some native bacterial products may have similar hydrophobic properties to MccC7, causing them to co-elute. Consider adding an initial purification step before RP-HPLC, such as solid-phase extraction (SPE) using an Amberlite® XAD resin, to remove dissimilar contaminants and enrich for MccC7.[14] |
Section 3: Key Experimental Protocols & Data
Experimental Workflow and Data Tables
The general workflow for producing and testing MccC7 involves several key stages.
Caption: General experimental workflow for MccC7 production and analysis.
Table 1: Example Media Composition for MccC7 Production Note: This is a representative formulation. Optimization may be required.
| Component | Concentration | Purpose | Reference |
| Yeast Powder | 2% (w/v) | Provides rich source of nutrients | [11] |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.6% (w/v) | Buffering agent | [11] |
| Ampicillin | 100 µg/mL | Plasmid selection | [11] |
| Sterile Water | To final volume | Solvent |
Protocol 1: MccC7 Production and Extraction
-
Inoculum: Inoculate 10 mL of LB broth (supplemented with 100 µg/mL ampicillin) with a single colony of the MccC7-producing E. coli strain. Incubate overnight at 37°C with shaking.
-
Production Culture: Use the overnight culture to inoculate a larger volume of production medium (see Table 1) at a 1:100 ratio.
-
Fermentation: Incubate the production culture at 37°C for 24-48 hours with vigorous shaking. MccC7 is typically produced as the culture enters the stationary phase.[2]
-
Harvesting: Pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted MccC7. The supernatant can be stored at -20°C or processed immediately.
Protocol 2: Purification by Reverse-Phase HPLC
-
Preparation: Filter the culture supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Instrumentation: Use a preparative RP-HPLC system with a C18 column.
-
Solvents:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: After loading the sample, elute MccC7 using a linear gradient. A representative gradient might be 10-80% Solvent B over 45 minutes.[14]
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 220 nm and 280 nm).
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing pure MccC7.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain MccC7 as a stable powder.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Indicator Strain: Use a known MccC7-sensitive strain (e.g., E. coli Yej⁺rimL⁻ is hypersensitive).[11] Grow an overnight culture of the indicator strain.
-
Preparation: Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in fresh growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare a two-fold serial dilution of the purified MccC7 in a 96-well microtiter plate. Concentrations should span a range appropriate for the expected MIC.
-
Inoculation: Add the diluted indicator strain to each well of the 96-well plate. Include a positive control (no MccC7) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of MccC7 that completely inhibits visible growth of the indicator strain.
Section 4: Appendices & Visual Guides
MccC7 Biosynthesis Pathway
This diagram illustrates the roles of the key enzymes in converting the initial peptide precursor into the mature antibiotic.
Caption: Simplified pathway of MccC7 biosynthesis.[4][7]
Troubleshooting Decision Tree for Low Bioactivity
This logical diagram helps diagnose the root cause of poor or inconsistent MccC7 activity.
Caption: Decision tree for troubleshooting low MccC7 bioactivity.
References
- 1. Cloning and mapping of the genetic determinants for this compound production and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Reducing the variability of antibiotic production in Streptomyces by cultivation in 24-square deepwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Microcin C7 and Other Antimicrobial Peptides' Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Microcin C7 against other well-known antimicrobial peptides (AMPs), namely Nisin, LL-37, and Polymyxin B. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their antimicrobial activities supported by experimental data and methodologies.
Executive Summary
Antimicrobial peptides are a promising class of molecules in the fight against antibiotic resistance. This guide focuses on this compound, a "Trojan horse" antibiotic that inhibits protein synthesis, and compares its efficacy with three other AMPs that have different mechanisms of action. Nisin targets lipid II to disrupt cell wall synthesis and form pores. LL-37, a human cathelicidin, and Polymyxin B, a lipopeptide, primarily act by disrupting the bacterial cell membrane. This comparative analysis is based on their Minimum Inhibitory Concentrations (MIC) against key Gram-negative pathogens, providing a quantitative basis for evaluating their potential as therapeutic agents.
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of this compound, Nisin, LL-37, and Polymyxin B against common Gram-negative bacteria. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Antimicrobial Peptide | Target Organism | Strain | MIC (µg/mL) | Reference |
| This compound (wild-type) | Escherichia coli | Yej+ rimL- | 1.56 | [1][2] |
| Salmonella enterica | - | (active in nanomolar concentrations) | [3][4] | |
| Klebsiella pneumoniae | - | (active in nanomolar concentrations) | [3][4] | |
| Nisin | Escherichia coli | K12 MG1655 | >100 | [5] |
| Klebsiella pneumoniae | - | >100 | [5] | |
| Salmonella Typhimurium | - | (not specified) | ||
| LL-37 | Escherichia coli | ATCC 25922 | 19.3 | [6] |
| Salmonella Typhimurium | - | <10 | [3] | |
| Klebsiella pneumoniae | Clinical Isolates | 50 - >100 | [7] | |
| Polymyxin B | Escherichia coli | ATCC 25922 | 0.25 - 2 | [8] |
| Salmonella Typhimurium | ATCC 14028s | ~0.625 | ||
| Klebsiella pneumoniae | ATCC 13883 | 0.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a standardized protocol for determining the MIC of an antimicrobial peptide using the broth microdilution method.
1. Preparation of Materials:
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
- Antimicrobial Peptide (AMP) Stock Solution: Prepare a stock solution of the AMP in a sterile solvent (e.g., sterile deionized water or a specific buffer as recommended for the peptide).
- 96-Well Microtiter Plate: Use sterile 96-well plates with a round or flat bottom.
- Growth Medium: Sterile MHB or other appropriate broth for the test organism.
2. Inoculum Preparation:
- Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of the AMP:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the AMP stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to create a range of AMP concentrations. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
- Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.
- Include a positive control (broth with bacteria, no AMP) and a negative control (broth only) on each plate.
- Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the AMP that completely inhibits visible growth of the bacterium.
Visualizing Mechanisms and Workflows
Experimental Workflow: MIC Determination by Broth Microdilution
Signaling Pathway: this compound "Trojan Horse" Mechanism
Signaling Pathway: General Mechanism of Membrane-Disrupting AMPs and Nisin
References
- 1. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 4. Frontiers | Synergistic Nisin-Polymyxin Combinations for the Control of Pseudomonas Biofilm Formation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Microcin C7: A Comparative Analysis Against Traditional Antibiotics
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of Microcin C7 versus established antibiotic agents, providing critical data for researchers and drug development professionals.
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. This guide offers a comprehensive comparative analysis of this compound, a potent antimicrobial peptide, against a panel of traditional antibiotics including Ampicillin (B1664943), Ciprofloxacin (B1669076), and Tetracycline. This report details their mechanisms of action, spectrum of activity, resistance profiles, and toxicity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Strategies
This compound employs a unique "Trojan horse" strategy to exert its antibacterial effects.[1] It consists of a heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate (AMP). The peptide portion facilitates the uptake of the molecule into susceptible bacterial cells through the YejABEF transporter.[2] Once inside the cytoplasm, the peptide is cleaved, releasing the toxic AMP derivative which then inhibits aspartyl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to cell death.[1]
Traditional antibiotics , in contrast, utilize a variety of mechanisms to inhibit bacterial growth.[3]
-
Ampicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[3]
-
Ciprofloxacin , a fluoroquinolone, targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4][5]
-
Tetracycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis.[6][7]
Antimicrobial Spectrum of Activity
This compound primarily exhibits activity against Gram-negative bacteria belonging to the Enterobacteriaceae family.[1][2] Traditional antibiotics like Ampicillin, Ciprofloxacin, and Tetracycline possess a broader spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.
Data Presentation: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentrations (MIC) and toxicity data for this compound and selected traditional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ampicillin | Ciprofloxacin | Tetracycline |
| Escherichia coli | 1.56[8] | 4 - 8[9][10] | ≤1 - 32[4][11] | 8 - 256[6][7] |
| Klebsiella pneumoniae | N/A | >256[12] | 0.047 - 2[13][14] | N/A |
| Salmonella Typhimurium | N/A | ≤8 - >512[15][16] | 0.03125 - 64[17][18] | >8 - 128[16][19] |
| Shigella sonnei | N/A | N/A | 0.12[20] | N/A |
Note: "N/A" indicates that specific, directly comparable MIC data was not found in the provided search results for this compound against these specific strains.
Table 2: Toxicity Profile
| Compound | Acute Oral LD50 (Rat) | Other Toxicity Data |
| This compound | Not Found | Low in vivo toxicity observed in piglets at 5000 mg/kg.[20] Favorable biocompatibility and low hemolytic activity reported.[21] |
| Ampicillin | 10,000 mg/kg[7][22] | Intraperitoneal LD50 in rats: 3300-4500 mg/kg. |
| Ciprofloxacin | >2,000 mg/kg | Intravenous LD50 in rats: 207 mg/kg.[23] |
| Tetracycline HCl | 6,443 - 807 mg/kg[5][13][24] | Intravenous LD50 in rats: 128 mg/kg.[5][24][25] |
Resistance Mechanisms
Bacteria have evolved various strategies to counteract the effects of antibiotics.
This compound: Resistance to this compound can arise from mutations in the YejABEF transporter, preventing its uptake into the cell. Another mechanism involves enzymatic modification of the active compound by acetylation, rendering it unable to bind to its target, aspartyl-tRNA synthetase.
Traditional Antibiotics: Resistance mechanisms are diverse and well-documented.
-
Enzymatic Degradation: Production of enzymes like β-lactamases that inactivate β-lactam antibiotics such as Ampicillin.
-
Target Modification: Alterations in the target proteins (e.g., DNA gyrase for Ciprofloxacin, ribosomes for Tetracycline) that reduce the binding affinity of the antibiotic.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell, preventing it from reaching its target at an effective concentration.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Antimicrobial stock solutions (this compound and traditional antibiotics)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in MHB directly in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm using a plate reader.
Protocol 2: Hemolysis Assay for Cytotoxicity Assessment
This assay evaluates the lytic effect of an antimicrobial agent on red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.
Materials:
-
Freshly collected red blood cells (e.g., from sheep or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antimicrobial stock solutions
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the antimicrobial agents in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the antimicrobial dilutions, PBS (negative control), and Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis for each concentration of the antimicrobial agent relative to the positive control.
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Comparative Antimicrobial Susceptibility Testing
Caption: Workflow for comparative MIC determination.
Logical Relationship: Common Antibiotic Resistance Mechanisms
Caption: Common mechanisms of antibiotic resistance.
References
- 1. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. droracle.ai [droracle.ai]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of antibiotic penetration limitation in Klebsiella pneumoniae biofilm resistance to ampicillin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of antibiotic resistance in Klebsiella pneumoniae exposed to sequential in vitro antibiotic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 14. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin Loaded Mesoporous Silica Nanoparticles against Salmonella typhimurium Infection [mdpi.com]
- 18. Ciprofloxacin-resistant Salmonella enterica Typhimurium and Choleraesuis from Pigs to Humans, Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Multidrug Resistance in Salmonella spp. Isolates Obtained From the Swine Food Chain by Using Essential Oils: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Microcin C7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microcin (B1172335) C7 and other major classes of bacteriocins, with a focus on the potential for cross-reactivity. Direct experimental data on the cross-reactivity of Microcin C7 is not extensively available in current literature. Therefore, this comparison is based on the fundamental differences in their molecular structures, mechanisms of action, and immunity systems, which are strong predictors of specificity.
Executive Summary
This compound (McC7) is a "Trojan horse" antibiotic that inhibits protein synthesis by targeting aspartyl-tRNA synthetase within the bacterial cell.[1][2] Its unique structure, a heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate, and its specific intracellular target and uptake mechanism distinguish it from other bacteriocins like colicins and lantibiotics.[2] These differences make cross-reactivity, in terms of shared cellular targets or overlapping immunity mechanisms, highly unlikely.
Comparative Analysis of Bacteriocin (B1578144) Classes
The following table summarizes the key characteristics of this compound, Colicins, and Lantibiotics (represented by nisin). These differences in uptake, cellular target, and mode of action are the primary reasons why cross-reactivity is not expected.
| Feature | This compound | Colicins | Lantibiotics (e.g., Nisin) |
| Producing Bacteria | Gram-negative (e.g., Escherichia coli) | Gram-negative (e.g., Escherichia coli) | Gram-positive (e.g., Lactococcus lactis) |
| Structure | Heptapeptide-nucleotide conjugate | High molecular weight proteins (30-80 kDa) with distinct domains | Small peptides (<5 kDa) with post-translationally modified amino acids (lanthionine rings) |
| Uptake Mechanism | Active transport across the inner membrane via the YejABEF transporter.[3] | Binds to outer membrane receptors (e.g., vitamin or iron transporters) and uses Tol or Ton systems for translocation.[2][4] | Binds to Lipid II on the cell surface; does not require a protein receptor for its primary action.[5] |
| Cellular Target | Intracellular: Aspartyl-tRNA synthetase | Cytoplasmic membrane (pore formation), DNA (DNase), rRNA (rRNase), or peptidoglycan synthesis.[6] | Cell membrane and cell wall precursor (Lipid II). |
| Mechanism of Action | Inhibition of protein synthesis.[1] | Pore formation leading to membrane depolarization, or nuclease activity.[2][6] | Inhibition of cell wall synthesis and pore formation in the cell membrane.[7] |
| Immunity Mechanism | Specific immunity proteins (e.g., MccE, MccF) that inactivate the processed microcin intracellularly. | Specific immunity proteins that either bind to the colicin to neutralize it or are located in the inner membrane to block its action.[4] | A dedicated ABC transporter system (NisFEG) that provides immunity. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the "Trojan horse" mechanism of this compound.
Caption: this compound uptake and mechanism of action.
Experimental Workflow for Assessing Bacteriocin Cross-Reactivity
This workflow outlines the steps to experimentally determine the cross-reactivity between two bacteriocins.
Caption: A logical workflow to test for cross-reactivity.
Experimental Protocols
While direct cross-reactivity data for this compound is scarce, the following standard protocols can be used to assess the activity and specificity of any bacteriocin, which would be the foundation for a cross-reactivity study.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of a sensitive indicator strain.
Materials:
-
Purified bacteriocin of known concentration.
-
Sensitive indicator bacterial strain.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
Incubator.
Procedure:
-
Preparation of Indicator Strain: Inoculate the indicator strain into the growth medium and incubate until it reaches the early to mid-logarithmic phase of growth. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Bacteriocin: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the bacteriocin stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared indicator strain suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control for growth (indicator strain in medium without bacteriocin) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the bacteriocin at which no visible growth (turbidity) is observed.[4][8] This can be determined visually or by reading the optical density at 600 nm.
Protocol 2: Cross-Immunity Assay
This assay determines if the immunity mechanism for one bacteriocin provides protection against another.
Materials:
-
Bacteriocin-producing strains (e.g., Producer A and Producer B).
-
Sensitive indicator strain.
-
Indicator strains carrying the immunity gene for Bacteriocin A and Bacteriocin B, respectively.
-
Appropriate solid growth medium (agar plates).
Procedure:
-
Preparation of Producer Strains: Grow the bacteriocin-producing strains (Producer A and Producer B) in liquid culture overnight.
-
Spotting Producers: Spot a small volume (e.g., 5 µL) of each producer strain culture onto the surface of separate agar (B569324) plates and let it dry. Incubate the plates to allow for bacteriocin production (e.g., 24 hours at the optimal growth temperature).
-
Preparation of Indicator Overlay: Grow the sensitive indicator strain and the immunity-conferred indicator strains in liquid culture to the logarithmic phase. Add a small volume of each indicator culture to molten soft agar (e.g., 0.7% agar) and pour this mixture over the plates where the producer strains have grown.
-
Incubation: Incubate the plates overnight.
-
Analysis of Results:
-
No Cross-Immunity: A clear zone of inhibition will be observed around the producer spot when tested against the indicator strain with heterologous immunity (e.g., Producer A against the indicator with immunity to B).
-
Cross-Immunity: No zone of inhibition will be seen if the immunity for one bacteriocin protects against the other.[6]
-
Conclusion
Based on a comprehensive comparison of their fundamental biological properties, this compound is not expected to exhibit cross-reactivity with other major classes of bacteriocins such as colicins and lantibiotics. The "Trojan horse" strategy of this compound, involving a unique chemical structure, a specific inner membrane transporter (YejABEF), and an intracellular target (aspartyl-tRNA synthetase), creates a highly specialized mode of action.[1][3] This is in stark contrast to the membrane-disrupting or nuclease activities of other bacteriocins.[2][6] For drug development professionals, this high specificity is advantageous, as it suggests that resistance to other bacteriocins would not confer resistance to this compound, and its activity is less likely to be affected by the presence of other antimicrobial peptides. The provided experimental protocols offer a framework for empirically testing these inferences.
References
- 1. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 2. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unmasking Bacterial Defenses: A Comparative Guide to Investigating Microcin C7 Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the sophisticated defense mechanisms bacteria employ is paramount. This guide provides a comprehensive comparison of known and potential resistance mechanisms to Microcin C7 (McC7), a potent "Trojan horse" antimicrobial peptide. Designed for researchers, scientists, and drug development professionals, this document details the molecular underpinnings of McC7 resistance, outlines experimental protocols for their investigation, and offers a comparative analysis of alternative antimicrobial compounds.
This compound, a ribosomally synthesized heptapeptide (B1575542) linked to a modified adenosine (B11128) monophosphate, exerts its antimicrobial activity by inhibiting protein synthesis.[1][2][3][4][5] Its unique "Trojan horse" mechanism involves active transport into susceptible bacterial cells via the YejABEF ABC transporter, followed by intracellular processing to release a toxic, non-hydrolyzable aspartyl-adenylate analog.[4][6][7][8] This active metabolite then inhibits aspartyl-tRNA synthetase (AspRS), leading to a halt in protein production and subsequent cell death.[1][6][7][9][10] However, bacteria have evolved several strategies to counteract this potent antibiotic.
Comparative Analysis of this compound Resistance Mechanisms
Bacterial resistance to this compound can be broadly categorized into three main types: impaired uptake, enzymatic inactivation, and target modification. The following table summarizes these mechanisms, providing a clear comparison of their key features.
| Resistance Mechanism | Key Genes/Proteins Involved | Mechanism of Action | Alternative Antimicrobials with Similar Resistance Profiles |
| Impaired Uptake | yejABEF (inner membrane transporter), ompF (outer membrane porin) | Mutations in these genes prevent the entry of McC7 into the bacterial cell, thus avoiding its toxic effects.[4][5][8][11][12] | Colicins, Agrocin 84 |
| Enzymatic Inactivation | mccE (acetyltransferase), rimL (acetyltransferase), mccF (peptidase), S51 family peptidases (e.g., mccG) | These enzymes chemically modify or cleave the McC7 molecule, rendering it inactive. MccE and RimL acetylate the processed McC7, preventing it from binding to its target.[5][8][9][13] MccF and MccG hydrolyze the peptide-AMP bond, detoxifying the antibiotic.[5][14] | Aminoglycosides (enzymatic modification), Beta-lactams (hydrolysis by beta-lactamases) |
| Efflux | mccC (putative export pump) | The MccC protein is believed to function as an export pump, actively removing unprocessed McC7 from the cytoplasm of the producing organism as a self-immunity mechanism.[13] This mechanism could potentially be acquired by other bacteria. | Tetracyclines, Macrolides, Fluoroquinolones |
Experimental Protocols for Investigating Resistance
The identification and characterization of McC7 resistance mechanisms rely on a combination of microbiological, genetic, and biochemical assays.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the level of resistance of a bacterial strain to this compound.
Methodology:
-
Prepare a series of two-fold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the bacterial test strain (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of McC7 that completely inhibits visible bacterial growth.[10]
Agar (B569324) Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound and identify resistant mutants.
Methodology:
-
Prepare an agar plate (e.g., Mueller-Hinton agar) by evenly spreading a lawn of the bacterial test strain.
-
Apply a known amount of this compound to a sterile paper disc and place it on the center of the agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around the disc is measured. A smaller or absent zone compared to a susceptible control strain indicates resistance.[8] Resistant colonies appearing within the zone of inhibition can be selected for further analysis.
Genetic Analysis of Resistant Mutants
Objective: To identify the genetic basis of this compound resistance.
Methodology:
-
Isolate genomic DNA from resistant mutants identified through MIC testing or agar diffusion assays.
-
Perform whole-genome sequencing (WGS) to identify mutations.
-
Alternatively, use targeted PCR and Sanger sequencing to screen for mutations in known resistance-associated genes such as yejABEF, ompF, mccE, and mccF.[11][12]
-
To confirm the role of a specific mutation, perform gene knockout or complementation studies.
In Vitro Inactivation Assay
Objective: To determine if resistance is due to enzymatic inactivation of this compound.
Methodology:
-
Prepare a cell-free extract from the resistant bacterial strain.
-
Incubate the cell-free extract with a known concentration of this compound for a defined period.
-
As a control, incubate McC7 in buffer alone.
-
After incubation, test the residual antimicrobial activity of the McC7 solution using an agar diffusion assay or by determining the MIC against a susceptible strain.
-
A reduction in antimicrobial activity in the presence of the cell-free extract suggests enzymatic inactivation.
Visualizing the Pathways of Action and Resistance
To better understand the complex interplay between this compound and bacterial cells, the following diagrams illustrate the key pathways.
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
The study of resistance mechanisms to novel antimicrobials like this compound is crucial for the development of robust therapeutic strategies. By understanding how bacteria evade these compounds, researchers can devise ways to counteract these defenses, prolonging the efficacy of new drugs and staying one step ahead in the fight against antimicrobial resistance.
References
- 1. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications [mdpi.com]
- 2. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering and Purification of this compound Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
In Vivo Efficacy of Microcin C7: A Comparative Analysis with Bacteriocin Alternatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Microcin C7 (McC7), a potent antimicrobial peptide (AMP), has emerged as a promising candidate. This guide provides a comparative analysis of the in vivo efficacy of this compound against other well-characterized bacteriocins, namely nisin and pediocin, based on available experimental data from animal models.
Performance Comparison of Antimicrobial Peptides
The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the efficacy of this compound, nisin, and pediocin in different animal models.
Table 1: In Vivo Efficacy of this compound in Poultry and Swine
| Animal Model | Pathogen/Challenge | Dosage | Key Efficacy Outcomes | Reference |
| Broiler Chickens | E. coli & Salmonella Challenge | 0.5 and 1 mg/kg MccJ25 (a related microcin) in diet | - Increased body weight gain - Decreased feed-to-gain ratio - Reduced E. coli and total aerobic bacteria in feces - Lowered Salmonella infection rate - Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [1] |
| Broiler Chickens | Basal Diet (No specific challenge) | 2, 4, and 6 mg/kg in diet | - Decreased feed/gain ratio - Increased serum levels of IL-10, IgG, and IgM - Decreased serum TNF-α - Increased intestinal villus height and V/C ratio - Decreased E. coli and total bacteria in cecum | [2][3] |
| Weaned Piglets | Basal Diet (Post-weaning stress) | 250 and 500 mg/kg in diet | - Improved average daily gain - Reduced diarrhea incidence - Increased serum IgG levels - Decreased serum TNF-α | [4] |
Table 2: In Vivo Efficacy of Nisin and Pediocin in Murine Models
| Animal Model | Antimicrobial | Pathogen | Dosage | Key Efficacy Outcomes | Reference |
| BALB/c Mice | Nisin V | Listeria monocytogenes | 58.82 mg/kg (intraperitoneal) | - Over 1-log reduction in bacterial load in the liver compared to control | [5][6] |
| ICR Mice | Pediocin PA-1 | Listeria monocytogenes | 250 µ g/day for 3 days (intra-gastric) | - Up to 2-log reduction in fecal listerial counts - Slowed pathogen translocation to liver and spleen | [7] |
Detailed Experimental Protocols
This compound Efficacy Study in Broilers Challenged with E. coli and Salmonella[1]
-
Animal Model: 3120 one-day-old male Arbor Acres broiler chickens.
-
Experimental Design: Birds were randomly assigned to five groups: a control group, a challenge group (no treatment), two groups receiving different dosages of Microcin J25 (0.5 and 1 mg/kg of feed), and an antibiotic group (colistin sulfate (B86663) at 20 mg/kg).
-
Bacterial Challenge: From day 8 to 14, the challenge, MccJ25, and antibiotic groups were challenged with E. coli AZ1 (1 × 10⁶ CFU/g) and Salmonella CVCC519 (1 × 10⁶ CFU/g) in their drinking water.
-
Sample Collection and Analysis:
-
Growth Performance: Body weight gain and feed conversion ratio were monitored throughout the 42-day trial.
-
Microbiology: Fecal samples were collected on days 21 and 42 to enumerate E. coli, Lactobacillus, Bifidobacterium, and total aerobic bacteria using selective media. The Salmonella infection rate was also determined.
-
Immunology: Blood samples were collected on days 21 and 42 to measure serum concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Intestinal Morphology: On day 21, intestinal samples from the duodenum, jejunum, and ileum were collected to measure villus height and crypt depth.
-
Nisin Efficacy Study in a Murine Listeriosis Model[5][6]
-
Animal Model: Female BALB/c mice.
-
Bacterial Strain: A bioluminescent strain of Listeria monocytogenes EGDe.
-
Experimental Design: Mice were infected via intraperitoneal injection with 1 × 10⁵ CFU of L. monocytogenes. Thirty minutes post-infection, mice were treated with a single intraperitoneal injection of nisin V (58.82 mg/kg), nisin A (58.82 mg/kg), or a PBS control.
-
Efficacy Assessment:
-
Bioimaging: On day 3 post-infection, the level of infection was quantified by detecting the light emitted from the bioluminescent pathogen using an in vivo imaging system.
-
Bacterial Load Quantification: After imaging, mice were euthanized, and the liver and spleen were homogenized to determine the number of viable L. monocytogenes by plating serial dilutions on selective agar.
-
Pediocin PA-1 Efficacy Study in a Murine Listeriosis Model[7]
-
Animal Model: Female ICR mice.
-
Bacterial Strain: Listeria monocytogenes LSD348.
-
Experimental Design: Mice were orally challenged with L. monocytogenes. One group received repeated intra-gastric doses of purified pediocin PA-1 (250 µ g/day ) for three consecutive days. A control group received the pathogen but no pediocin.
-
Efficacy Assessment:
-
Fecal Bacterial Counts: Fecal samples were collected to enumerate L. monocytogenes over time.
-
Organ Translocation: At the end of the experiment, the liver and spleen were collected to determine the presence and load of L. monocytogenes.
-
Visualizing Mechanisms and Workflows
This compound "Trojan Horse" Mechanism of Action
Caption: The "Trojan Horse" mechanism of this compound action.
Immunomodulatory Effect of this compound via Toll-Like Receptor (TLR) Signaling
Caption: Simplified pathway of this compound's immunomodulatory effects.
General Experimental Workflow for In Vivo Efficacy Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In vivo activity of Nisin A and Nisin V against Listeria monocytogenes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo study on the effectiveness of pediocin PA-1 and Pediococcus acidilactici UL5 at inhibiting Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Potential in Antibiotic Therapy: A Guide to the Synergistic Effects of Microcin C7
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic combination of existing and new antimicrobial agents offers a promising avenue. This guide provides an in-depth comparison of the synergistic effects of Microcin C7 (McC7), a potent peptide-nucleotide antibiotic, with conventional antibiotics. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers and drug developers exploring new frontiers in antibacterial therapy.
Quantitative Assessment of Synergy: Checkerboard Assay Data
The synergistic potential of this compound has been evaluated against multidrug-resistant (MDR) Enterobacteriaceae using the checkerboard assay method. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter in quantifying the degree of interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is indicative of synergy, >0.5 to 1.0 suggests an additive effect, >1.0 to <4.0 indicates indifference, and ≥4.0 signifies antagonism.
A study investigating the effects of four microcins, including Microcin C (McC), in combination with various antibiotics revealed enhanced activity in 18 out of 20 microcin-antibiotic pairings, with two combinations demonstrating clear synergy.[1] The tables below summarize the Minimum Inhibitory Concentrations (MICs) of Microcin C against a panel of Escherichia coli and Salmonella enterica isolates, along with the FIC index values for combinations with colistin (B93849) and kanamycin.
Table 1: Minimum Inhibitory Concentration (MIC) of Microcin C (McC) against Enterobacteriaceae Isolates
| Bacterial Species | Number of Isolates | MIC Range (µM) |
| Escherichia coli | 34 | 0.02 - 42.5 |
| Klebsiella pneumoniae | 10 | > 42.5 |
| Salmonella enterica | 10 | 0.02 - 42.5 |
Data sourced from a study on the synergistic effects of microcins against multidrug-resistant Enterobacteriaceae.[1]
Table 2: Fractional Inhibitory Concentration (FIC) Index of Microcin C (McC) in Combination with Antibiotics
| Bacterial Strain | Antibiotic Combination | FIC Index | Interpretation |
| E. coli | McC + Colistin | 0.63 | Partial Synergy |
| Salmonella | McC + Kanamycin | 0.75 | Partial Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; >0.5 - 0.75 = Partial Synergy; >0.75 - <1 = Additive; 1 - <2 = Indifference. Data indicates that microcins with a cytoplasmic target are more prone to synergistic activities with antibiotics.[1]
Mechanistic Insights: The "Trojan Horse" Strategy of this compound
This compound employs a sophisticated "Trojan horse" mechanism to exert its antimicrobial activity.[2][3] This strategy involves deceiving the target bacterium into actively transporting the antibiotic into its cytoplasm, where it then unleashes its lethal effect.
First, the heptapeptide (B1575542) portion of this compound is recognized by the bacterial inner membrane transporter YejABEF.[4] This recognition facilitates the active transport of the entire this compound molecule into the bacterial cell. Once inside, cellular peptidases cleave the heptapeptide, releasing the active component: a non-hydrolyzable aspartyl-adenylate analog.[4] This processed form of this compound then targets and inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis.[2][3] By blocking this enzyme, this compound effectively halts protein production, leading to bacterial growth inhibition and cell death.[4]
Caption: Mechanism of this compound action.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experimental assays are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a standard method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Caption: Workflow for the checkerboard assay.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the test antibiotic along the y-axis. This creates a matrix of varying concentration combinations of the two agents. Include wells with each agent alone to determine their individual MICs.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC for each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each combination using the formula: FIC = FICA + FICB, where FICA = MIC of drug A in combination / MIC of drug A alone, and FICB = MIC of drug B in combination / MIC of drug B alone.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic view of the antimicrobial effect of drug combinations over time, determining whether the interaction is bactericidal or bacteriostatic.
References
- 1. The Novel Property of Heptapeptide of this compound in Affecting the Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. mdpi.com [mdpi.com]
Unmasking the "Trojan Horse": A Comparative Guide to Microcin C7's Entry Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the "Trojan horse" entry mechanism of Microcin C7 (McC7) with other notable antimicrobial agents that employ a similar deceptive strategy. By hijacking bacterial uptake systems, these compounds gain entry into target cells to deliver their cytotoxic payload. This guide delves into the specifics of their transport, intracellular action, and the experimental methodologies used to elucidate these pathways.
The "Trojan Horse" Strategy: A Shared Tactic in Microbial Warfare
The "Trojan horse" approach in antimicrobial therapy involves camouflaging a toxic molecule with a carrier moiety that is recognized and actively transported into the bacterial cell. Once inside, the toxic "warhead" is unleashed, leading to cell death. This strategy enhances the potency and specificity of the antimicrobial agent. This guide focuses on three prominent examples: the peptide-nucleotide this compound, the siderophore-antibiotic albomycin (B224201), and the anti-phytopathogen agrocin 84.
Comparative Analysis of "Trojan Horse" Antimicrobials
| Antimicrobial | Carrier Moiety | Uptake System | Intracellular Target | Reported MIC Values | Primary Target Organisms |
| This compound (McC7) | Heptapeptide (f-MRTGNAD) | YejABEF (oligopeptide transporter) | Aspartyl-tRNA synthetase | 0.125 µM (for some E. coli mutants) to nanomolar concentrations against susceptible strains.[1] | Enterobacteriaceae (e.g., E. coli, Salmonella)[2] |
| Albomycin | Ferric hydroxamate siderophore | FhuA (outer membrane), FhuBCD (inner membrane ABC transporter) | Seryl-tRNA synthetase | 5 ng/mL against E. coli, 10 ng/mL against Streptococcus pneumoniae.[3][4] | Broad-spectrum (Gram-negative and Gram-positive bacteria)[3][4] |
| Agrocin 84 | Agrocinopine mimic (sugar phosphodiester) | Agrocinopine permease (AccBCDE) | Leucyl-tRNA synthetase | Not typically reported in molar concentrations; effective in vivo against susceptible strains.[5][6] | Agrobacterium tumefaciens (nopaline-utilizing strains)[7] |
Delving into the Entry Mechanisms: A Visual Guide
The distinct entry pathways of these "Trojan horse" antimicrobials are crucial to their function and specificity. The following diagrams, generated using the DOT language, illustrate these complex mechanisms.
Caption: Entry mechanism of this compound.
Caption: Entry mechanism of Albomycin.
Caption: Entry mechanism of Agrocin 84.
Experimental Protocols: Unveiling the Mechanisms
The elucidation of these intricate entry mechanisms relies on a variety of sophisticated experimental techniques. Below are detailed protocols for key experiments used to study "Trojan horse" antimicrobials.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test antimicrobial (e.g., this compound)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates (polypropylene for peptides to prevent adsorption)[8]
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[8]
-
-
Antimicrobial Dilution Series:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform a two-fold serial dilution of the antimicrobial in the 96-well plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (bacteria in MHB without antimicrobial) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[8]
-
Antimicrobial Uptake Assay using Fluorescence Microscopy
Objective: To visualize and quantify the uptake of a fluorescently labeled antimicrobial agent into bacterial cells.
Materials:
-
Fluorescently labeled antimicrobial (e.g., FITC-labeled this compound)
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
-
Microscope slides and coverslips
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Labeling and Incubation:
-
Add the fluorescently labeled antimicrobial to the bacterial suspension at a predetermined concentration (typically at or below the MIC to avoid immediate cell lysis).
-
Incubate the mixture for a specific time course (e.g., 15, 30, 60 minutes) at 37°C.
-
-
Microscopy:
-
At each time point, take an aliquot of the cell suspension and place a drop on a microscope slide.
-
Cover with a coverslip and observe under the fluorescence microscope using the appropriate filter set for the fluorophore.
-
Capture images to document the localization of the fluorescent signal (e.g., at the cell periphery or within the cytoplasm).
-
-
Data Analysis:
-
Analyze the captured images to determine the percentage of fluorescently labeled cells and the subcellular localization of the antimicrobial. The intensity of the fluorescence can also be quantified using image analysis software.
-
Siderophore-Antibiotic Conjugate Uptake Assay
Objective: To measure the uptake of a siderophore-antibiotic conjugate, often using a radiolabeled component.
Materials:
-
Siderophore-antibiotic conjugate (e.g., Albomycin)
-
Radiolabeled iron (e.g., ⁵⁵Fe) or a radiolabeled version of the conjugate
-
Bacterial strain of interest
-
Iron-depleted growth medium
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Bacterial Growth under Iron Limitation:
-
Grow the bacterial strain in an iron-depleted medium to induce the expression of siderophore uptake systems.
-
-
Uptake Experiment:
-
Harvest and resuspend the cells in the iron-depleted medium.
-
Add the radiolabeled siderophore-antibiotic conjugate to the cell suspension.
-
Incubate at 37°C with shaking.
-
-
Measurement of Uptake:
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.
-
Wash the filter with ice-cold buffer to remove any non-specifically bound conjugate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity associated with the cells at each time point is used to calculate the rate of uptake of the siderophore-antibiotic conjugate.
-
Resistance Mechanisms: The Bacterial Counter-Attack
A critical aspect of antimicrobial development is understanding the mechanisms by which bacteria can develop resistance. For "Trojan horse" antibiotics, resistance can emerge through several strategies:
-
Modification or Downregulation of the Transporter: Mutations in the genes encoding the uptake transporter (e.g., yejABEF for McC7, fhuA for albomycin) can prevent the antimicrobial from entering the cell.[9][10]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively expel the antimicrobial from the cytoplasm before it can reach its target.
-
Target Modification: Mutations in the gene encoding the intracellular target (e.g., aminoacyl-tRNA synthetase) can reduce the binding affinity of the toxic warhead.
-
Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antimicrobial, rendering it inactive. For example, the MccE protein can acetylate and inactivate processed McC7.[11]
The frequency of resistance development varies between different "Trojan horse" antibiotics and is a crucial factor in their potential clinical utility.
Conclusion
This compound and its counterparts, albomycin and agrocin 84, exemplify the elegant and effective "Trojan horse" strategy for antimicrobial action. By exploiting essential bacterial uptake systems, these molecules achieve high potency and specificity. Understanding the intricacies of their entry mechanisms, as detailed in this guide, is paramount for the rational design of novel and robust antimicrobial agents that can overcome the challenge of antibiotic resistance. The provided experimental protocols offer a foundational framework for researchers to further investigate these fascinating molecules and to develop the next generation of "Trojan horse" therapeutics.
References
- 1. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Transport activity of FhuA, FhuC, FhuD, and FhuB derivatives in a system free of polar effects, and stoichiometry of components involved in ferrichrome uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pyranose-2-Phosphate Motif Is Responsible for Both Antibiotic Import and Quorum-Sensing Regulation in Agrobacterium tumefaciens | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Escherichia coli Yej Transporter Is Required for the Uptake of Translation Inhibitor Microcin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albomycin Uptake via a Ferric Hydroxamate Transport System of Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Comparative Analysis of Microcin C7 Target Specificity Across Diverse Bacterial Strains
A guide for researchers and drug development professionals on the antibacterial spectrum and mechanism of the potent "Trojan horse" antibiotic, Microcin C7.
This compound (MccC7) is a potent peptide-nucleotide antibiotic produced by some strains of Escherichia coli. It employs a "Trojan horse" strategy to enter susceptible bacterial cells, where it is processed into a non-hydrolyzable analog of aspartyl-adenylate. This active form specifically inhibits aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein synthesis, leading to bacterial cell death. This guide provides a comparative analysis of MccC7's target specificity across various bacterial strains, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Analysis of Antibacterial Activity
The antibacterial spectrum of this compound is primarily focused on Gram-negative bacteria that are phylogenetically related to Escherichia coli. Its efficacy is attributed to the recognition and uptake by specific transport systems in these bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While comprehensive comparative studies with a wide range of wild-type clinical isolates are limited in publicly available literature, existing data indicates that MccC7 is active at nanomolar concentrations against susceptible strains.[1][2]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli Yej⁺rimL⁻ (Engineered strain) | 1.56 | [2] |
| Escherichia coli (Wild-type) | Reportedly active at nanomolar concentrations | [1][2] |
| Salmonella spp. | Reportedly active at nanomolar concentrations | [1][2] |
| Klebsiella spp. | Reportedly active at nanomolar concentrations | [1][2] |
| Shigella spp. | Reportedly active at nanomolar concentrations | [1][2] |
| Proteus spp. | Reportedly active at nanomolar concentrations | [1][2] |
Note: The provided MIC value for E. coli is against a hypersensitive engineered strain. MIC values for wild-type pathogenic strains are expected to be in a similar low micromolar to nanomolar range, but specific comparative data is scarce in the reviewed literature. Further research with a broader panel of clinical isolates is necessary for a complete comparative assessment.
Mechanism of Action: A Signaling Pathway
The "Trojan horse" mechanism of this compound involves several key steps, from cellular uptake to target inhibition. This pathway highlights the specificity of the antibiotic.
Caption: The "Trojan horse" mechanism of this compound action.
Experimental Protocols
Reproducible experimental design is critical for the accurate assessment of antibiotic efficacy. Below are detailed methodologies for key experiments used in the analysis of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.
a. Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
b. Detailed Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the MccC7 stock solution in MHB in a sterile 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate already containing the serially diluted MccC7.
-
Include a positive control well (bacteria in MHB without MccC7) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of MccC7 at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
In Vitro Inhibition of Aspartyl-tRNA Synthetase (AspRS)
This assay demonstrates the direct inhibitory effect of processed this compound on its target enzyme.
a. Workflow Diagram:
Caption: Workflow for the in vitro AspRS inhibition assay.
b. Detailed Methodology:
-
Preparation of Processed this compound:
-
Incubate purified, unprocessed MccC7 with a bacterial cell extract (e.g., E. coli S30 extract) containing the necessary peptidases to cleave the heptapeptide (B1575542) moiety. The incubation is typically carried out at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction and purify the processed MccC7, for example, by high-performance liquid chromatography (HPLC).
-
-
Aminoacylation Reaction:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP and MgCl₂
-
Total tRNA from E. coli
-
Radiolabeled L-aspartic acid (e.g., [¹⁴C]Asp or [³H]Asp)
-
Purified recombinant E. coli AspRS or an E. coli S30 cell extract as a source of the enzyme.
-
-
Add varying concentrations of processed MccC7 to the reaction tubes. Include a control reaction without the inhibitor.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Quantification of Inhibition:
-
Stop the reaction by precipitating the tRNA and any charged aminoacyl-tRNA onto filter paper using cold trichloroacetic acid (TCA).
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of charged Asp-tRNA. A decrease in radioactivity in the presence of processed MccC7 indicates inhibition of AspRS.
-
Conclusion
This compound exhibits a narrow but potent antibacterial activity against a specific group of Gram-negative bacteria. Its "Trojan horse" mechanism, which relies on cellular uptake and intracellular activation, makes it a highly specific inhibitor of aspartyl-tRNA synthetase. While quantitative data comparing its efficacy across a wide range of clinical isolates is still emerging, the available information underscores its potential as a targeted antibacterial agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the target specificity and therapeutic potential of this unique antibiotic.
References
A Comparative Guide to the Immunomodulatory Effects of Microcin C7 and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, the immunomodulatory properties of antimicrobial peptides (AMPs) are garnering significant attention. Beyond their direct cytotoxic effects on pathogens, these molecules can profoundly influence the host immune response, opening new avenues for therapeutic development. This guide provides a comparative evaluation of the immunomodulatory effects of Microcin C7, a bacteriocin (B1578144) produced by Escherichia coli, against other well-characterized AMPs, namely defensins and the cathelicidin (B612621) LL-37. The information presented herein is supported by experimental data to aid in the objective assessment of their therapeutic potential.
Comparative Analysis of Immunomodulatory Activity
The immunomodulatory functions of AMPs are diverse, ranging from the modulation of cytokine and chemokine production to influencing immune cell differentiation and function. This section provides a comparative overview of the known effects of this compound, defensins, and LL-37.
Cytokine and Immunoglobulin Modulation
A key aspect of immunomodulation is the ability of a compound to alter the balance of pro-inflammatory and anti-inflammatory cytokines, as well as enhance the production of immunoglobulins. The following tables summarize the available quantitative data on the effects of this compound, defensins, and LL-37 on these crucial immune mediators. It is important to note that the experimental conditions, including cell types, stimuli, and peptide concentrations, vary across studies, which should be considered when making direct comparisons.
Table 1: Comparative Effects of AMPs on Cytokine Production
| Antimicrobial Peptide | Target Cell/Organism | Stimulus | Concentration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Citation |
| This compound | Broilers (in vivo) | Basal Diet | 2, 4, 6 mg/kg | ↓ TNF-α, IL-8, IFN-γ (jejunum) | ↑ IL-10 (serum) | [1][2] |
| Immunosuppressed Mice (in vivo) | Cyclophosphamide | 50, 100, 200 μg/kg | Not specified | ↑ IL-6 (serum) | ||
| α-Defensins (HNP-1) | Human Bronchial Epithelial Cells | None | 50 µg/ml | ↑ IL-8, IL-1β mRNA | Not specified | |
| β-Defensins (hBD-2) | Human PBMCs | None | 20 µg/ml | ↑ IL-1β, IL-6, IL-8 | ↑ IL-10 | |
| Cathelicidin (LL-37) | Human Neutrophils | LPS | 1-10 µM | ↓ IL-1β, IL-6, IL-8, TNF-α | Not specified | |
| Human Monocytes | IFN-γ | Not specified | ↓ TNF-α, IL-12 | Not specified | [3] | |
| M. tuberculosis-infected Macrophages | M. tuberculosis | 1, 5, 15 µg/ml | ↓ TNF-α, IL-17 | ↑ IL-10, TGF-β |
Table 2: Comparative Effects of AMPs on Immunoglobulin Production
| Antimicrobial Peptide | Target Organism | Concentration | Effect on Immunoglobulins | Citation |
| This compound | Broilers (in vivo) | 4, 6 mg/kg | ↑ IgG, IgM (serum), sIgA (ileum) | [1][2] |
| Immunosuppressed Mice (in vivo) | 50, 100, 200 μg/kg | ↑ IgA, IgG (serum) | ||
| Cathelicidin (LL-37) | Human Peripheral B cells | Not specified | ↑ IgM, IgG | [1][2] |
Effects on Immune Cell Function
Beyond modulating soluble immune factors, AMPs can directly impact the function of immune cells, such as macrophages and lymphocytes.
Table 3: Comparative Effects of AMPs on Macrophage and Lymphocyte Function
| Antimicrobial Peptide | Immune Cell Type | Effect | Citation |
| This compound | Mouse Peritoneal Macrophages | ↑ Phagocytosis | |
| Mouse Splenic Lymphocytes | ↑ Proliferation | ||
| Cathelicidin (LL-37) | Human Macrophages | ↑ Phagocytosis of bacteria | [4][5] |
| Mouse Macrophages | No effect on phagocytosis of bacteria or apoptotic neutrophils | [6][7] | |
| α-Defensins (HNP-1 to -3) | Human Lymphocytes | Mitogenic activity at ≤12 µg/ml | [8] |
Signaling Pathways in Immunomodulation
The immunomodulatory effects of AMPs are mediated through their interaction with various cellular receptors and the subsequent activation or inhibition of downstream signaling pathways.
This compound Signaling Pathway
Experimental evidence suggests that this compound exerts its immunomodulatory effects, at least in part, by modulating the Toll-Like Receptor (TLR) signaling pathway. Specifically, it has been shown to decrease the gene expression of TLR2 and TLR4, as well as the downstream adapter molecule MyD88 in the jejunum of broilers.[1][2] This leads to a downstream inhibition of the NF-κB pathway, resulting in reduced production of pro-inflammatory cytokines.
Defensin and Cathelicidin Signaling Pathways
Defensins and cathelicidins interact with a broader range of receptors, including G-protein coupled receptors (GPCRs) and chemokine receptors (e.g., CCR6), in addition to TLRs.[9] This multi-receptor engagement leads to the activation of several downstream signaling cascades, including the NF-κB, mitogen-activated protein kinase (MAPK), and phospholipase C (PLC) pathways, culminating in the production of a wide array of cytokines and chemokines.[9]
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cytokine and Immunoglobulin Quantification
Objective: To measure the concentration of cytokines and immunoglobulins in biological samples (e.g., serum, cell culture supernatant) following treatment with AMPs.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: 96-well microplates are coated with a capture antibody specific for the cytokine or immunoglobulin of interest and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength. The concentration of the target protein in the samples is determined by comparison to a standard curve.
Macrophage Phagocytosis Assay
Objective: To assess the effect of AMPs on the phagocytic capacity of macrophages.
Methodology: Flow Cytometry-based Phagocytosis Assay
-
Cell Culture: Macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) are cultured in the presence or absence of the AMP for a specified period.
-
Particle Opsonization: Fluorescently labeled particles (e.g., FITC-labeled zymosan or bacteria) are opsonized with serum or specific antibodies to enhance phagocytosis.
-
Co-incubation: The opsonized fluorescent particles are added to the macrophage cultures and incubated to allow for phagocytosis.
-
Quenching: Extracellular fluorescence is quenched using a quenching agent like trypan blue.
-
Flow Cytometry Analysis: The cells are harvested, washed, and analyzed by flow cytometry. The percentage of fluorescently positive cells (macrophages that have engulfed particles) and the mean fluorescence intensity (indicating the number of particles per cell) are quantified.
Lymphocyte Proliferation Assay
Objective: To determine the effect of AMPs on the proliferative response of lymphocytes.
Methodology: CFSE-based Proliferation Assay
-
Cell Labeling: Lymphocytes (e.g., from peripheral blood mononuclear cells) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.
-
Stimulation: The labeled cells are cultured with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of the AMP.
-
Incubation: The cells are incubated for several days to allow for cell division.
-
Flow Cytometry Analysis: With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. The cells are analyzed by flow cytometry, and the proliferation is assessed by the appearance of distinct peaks of decreasing fluorescence intensity. The percentage of divided cells and the proliferation index can be calculated.
Conclusion
This compound exhibits a distinct immunomodulatory profile characterized by a potent anti-inflammatory effect, evidenced by the downregulation of pro-inflammatory cytokines and the upregulation of the anti-inflammatory cytokine IL-10, alongside an enhancement of humoral immunity. This profile, mediated through the inhibition of the TLR signaling pathway, suggests a potential therapeutic role in conditions characterized by excessive inflammation.
In comparison, defensins and the cathelicidin LL-37 demonstrate a more complex and context-dependent immunomodulatory activity. They can act as both pro- and anti-inflammatory agents, interacting with a wider array of receptors and activating multiple signaling pathways. Their ability to chemoattract immune cells and modulate their functions highlights their role as key orchestrators of the innate and adaptive immune responses.
The choice of an AMP for therapeutic development will depend on the specific immunological outcome desired. This compound's predominantly anti-inflammatory nature makes it an attractive candidate for inflammatory disorders, while the broader immunomodulatory activities of defensins and LL-37 may be beneficial in applications requiring a more multifaceted immune response, such as in vaccine adjuvants or for the clearance of infections. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these fascinating molecules.
References
- 1. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [frontiersin.org]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide LL-37 promotes bacterial phagocytosis by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Host defense peptide LL-37 selectively reduces proinflammatory macrophage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Frontiers | Antiviral and Immunomodulatory Properties of Antimicrobial Peptides Produced by Human Keratinocytes [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Microcin C7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Microcin C7, a peptide-based antibiotic. Adherence to these protocols is critical to prevent environmental contamination and the potential development of antimicrobial resistance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).
-
Designated Work Area: Conduct all handling and disposal preparations in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, isolate the area and absorb the spill with an inert material. The contaminated material should then be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a multi-step process to ensure its complete inactivation and safe removal from the laboratory environment.
Step 1: Waste Segregation
Properly segregate all materials that have come into contact with this compound. This includes:
-
Liquid Waste: Unused stock solutions, experimental solutions, and contaminated media.
-
Solid Waste: Empty vials, contaminated pipette tips, gloves, and other disposable labware.
-
Sharps: Contaminated needles, syringes, and scalpels.
Step 2: Chemical Inactivation of Liquid Waste
Due to the stability of many peptide antibiotics, autoclaving alone may not be sufficient for inactivation.[1] Therefore, a chemical inactivation step is recommended for all liquid waste containing this compound.
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical waste container, add a 10% bleach solution (sodium hypochlorite) to the liquid this compound waste.[2]
-
Concentration: Ensure the final concentration of sodium hypochlorite (B82951) in the waste solution is between 0.5% and 1.0%.[2]
-
Contact Time: Allow the bleach solution to react with the waste for a minimum of 30 minutes to ensure complete inactivation of the peptide.[2]
-
Neutralization: After the 30-minute contact time, neutralize the pH of the solution. This can be achieved by adding a suitable neutralizing agent, such as sodium thiosulfate, until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the treated liquid waste can be disposed of down the drain with copious amounts of water, provided it complies with local and institutional wastewater regulations.
Step 3: Disposal of Solid Waste and Sharps
-
Solid Waste: All non-sharp solid waste contaminated with this compound should be collected in a clearly labeled hazardous waste bag and disposed of through your institution's chemical waste program.
-
Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container. Once the container is full, it should be sealed and disposed of through the institutional biohazardous or chemical waste stream, which typically involves incineration.
Quantitative Data for Disposal Procedures
The following table summarizes the key quantitative parameters for the chemical inactivation of this compound liquid waste.
| Parameter | Recommended Value |
| Inactivating Agent | 10% Bleach Solution (Sodium Hypochlorite) |
| Final Concentration of Inactivating Agent | 0.5% - 1.0% |
| Minimum Contact Time | 30 minutes |
| Final pH after Neutralization | 6.0 - 8.0 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of antimicrobial agents. Always consult your institution's specific guidelines and Environmental Health and Safety (EHS) department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Microcin C7
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Microcin C7 (McC7), a potent antimicrobial peptide. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Personal Protective Equipment (PPE) | Rationale |
| Eyes | Safety glasses or goggles | Protects against accidental splashes of this compound solutions.[1][2] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[2] |
| Hands | Nitrile gloves | Provides a good general-use barrier for many laboratory procedures.[1] It is crucial to always check a chemical's SDS for specific glove recommendations, though one for this compound is not available. |
| Body | Laboratory coat | Should be worn to protect against splashes or splattering onto exposed skin.[1] |
| Feet | Closed-toed shoes | Mandatory for entry and work in a laboratory space to protect against spills.[1] |
| Respiratory | Required when dusts are generated. | A respiratory mask should be used if there is a risk of inhaling aerosolized particles.[3] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure and contamination. The following diagram outlines the recommended procedure for handling this compound in a laboratory setting.
Caption: This diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Decontaminate the work surface with an appropriate disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution, before beginning any work.[4]
-
Put on all required personal protective equipment (PPE) as outlined in the table above.[5]
-
Prepare all necessary materials, including this compound, solutions, and experimental apparatus.
-
-
Handling :
-
When handling this compound, especially in powdered form, it is advisable to work under a chemical fume hood to prevent inhalation of any dust particles.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Use appropriate tools, such as spatulas and forceps, to handle solid this compound.
-
For liquid solutions, use pipettes with disposable tips. Never pipette by mouth.[4]
-
-
In Case of Exposure :
-
If swallowed : Rinse your mouth with water and seek immediate medical attention. Call a poison control center or doctor if you feel unwell.[3]
-
If on skin : Remove any contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.[3]
-
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in a designated, approved waste disposal plant.[3] |
| Liquid this compound Waste | Decontaminate with a suitable chemical inactivating agent if available, or dispose of as chemical waste according to institutional guidelines. |
| Contaminated Sharps | Place in a puncture-resistant sharps container and decontaminate, if possible, before disposal.[7] |
| Contaminated Labware (e.g., tubes, plates) | Place in a biohazard autoclave bag and autoclave at 121°C for 30-40 minutes.[4] If an autoclave is not available, soak in a 10% bleach solution for at least 1-2 hours.[4] |
| Contaminated PPE | Place in a biohazard bag for autoclaving and disposal.[4] |
Mechanism of Action: The "Trojan Horse" Strategy
This compound exerts its antimicrobial effect through a "Trojan horse" mechanism.[8][9] It is a peptide-nucleotide conjugate that is actively transported into susceptible bacterial cells. Once inside, cellular peptidases cleave the peptide portion, releasing a non-hydrolyzable aspartyl-adenylate analog.[9][10] This analog then inhibits aspartyl-tRNA synthetase, a crucial enzyme for protein synthesis, ultimately leading to bacterial cell death.[9][10][11][12]
Caption: This diagram depicts the "Trojan horse" mechanism of this compound, from cell entry to the inhibition of protein synthesis.
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment.
References
- 1. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. knowledge.carolina.com [knowledge.carolina.com]
- 5. m.youtube.com [m.youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jcesom.marshall.edu [jcesom.marshall.edu]
- 8. Effects of Antimicrobial Peptide this compound on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for this compound Inactivation by the MccE Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Effectiveness and Safety of this compound in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
